Boc-3-(2-pyridyl)-Ala-OH
Descripción
The exact mass of the compound Boc-L-2-Pyridylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370328 | |
| Record name | Boc-L-2-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71239-85-5 | |
| Record name | Boc-L-2-Pyridylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-3-(2-pyridyl)-Ala-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Boc-3-(2-pyridyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-3-(2-pyridyl)-L-alanine, commonly abbreviated as Boc-3-(2-pyridyl)-Ala-OH, is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a pyridyl ring in the side chain.[1] The Boc group provides stability and facilitates its use in stepwise solid-phase peptide synthesis (SPPS), while the pyridyl moiety offers unique opportunities for designing peptides with enhanced biological activity, modified conformational properties, and potential for metal coordination.[1] This document provides a comprehensive overview of the known physicochemical properties, experimental applications, and key data for this compound.
Physicochemical Properties
This compound is typically supplied as a white to off-white or beige crystalline powder.[1][2] The core physicochemical data for the L-isomer are summarized in Table 1. The Boc protecting group enhances its stability and solubility in common organic solvents used in peptide synthesis.[1]
Table 1: Summary of Physicochemical Data for Boc-3-(2-pyridyl)-L-Ala-OH
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2-pyridyl)-Ala-OH, Boc-L-2-pyridylalanine | [1][2] |
| CAS Number | 71239-85-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3] |
| Molecular Weight | 266.29 g/mol | [2][3] |
| Appearance | White to off-white/beige powder | [1][2] |
| Melting Point | 140 - 143 °C[1]; 141 °C (decomposes)[2][4] | [1][2][4] |
| Solubility | Slightly soluble in Methanol | [2] |
| Optical Rotation [α]²⁰/D | -14 ± 1° (c=1 in MeOH)[1]; -16.5 ± 1.5° (c=1% in methanol)[2][3] | [1][2][3] |
| pKa (Predicted) | 3.09 ± 0.10 | [2] |
| Purity | ≥98.0% (TLC)[3]; ≥99% (HPLC)[1] | [1][3] |
| Storage Conditions | 0 - 8 °C, Sealed in dry conditions | [1][2] |
Experimental Protocols: Application in Peptide Synthesis
The primary application for this compound is as a building block in Boc-based solid-phase peptide synthesis (Boc-SPPS).[2][3] The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence on a solid support (e.g., Merrifield resin).
3.1 Materials and Reagents
-
This compound
-
Solid support (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)
-
Scavengers for cleavage (e.g., anisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
3.2 Single Coupling Cycle Methodology
A typical cycle for adding one amino acid residue in Boc-SPPS involves three key stages: deprotection, neutralization, and coupling.
Step 1: Nα-Boc Deprotection
-
The peptide-resin is swelled in DCM.
-
The resin is treated with a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for approximately 1-2 minutes.[5]
-
The solution is drained, and a fresh portion of the TFA/DCM solution is added.[5]
-
The reaction is agitated for an additional 20-30 minutes to ensure complete removal of the Boc protecting group, exposing the N-terminal amine.[5]
-
The resin is washed thoroughly with DCM to remove residual TFA.[5]
Step 2: Neutralization
-
To deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM is added to the resin.[5]
-
The mixture is agitated for 2 minutes and drained. This step is typically repeated.[5]
-
The resin is washed with DCM to remove excess DIEA.[5]
Step 3: Amino Acid Coupling
-
Activation: In a separate vessel, this compound (typically 2.5-3 equivalents relative to the resin loading) is pre-activated.[6] For a DCC/HOBt activation, the amino acid and HOBt (3 eq.) are dissolved in DMF, cooled to 0°C, and then DCC (3 eq.) is added.[5] The activation proceeds for 10-15 minutes.[5]
-
Coupling: The activated amino acid solution is added to the neutralized peptide-resin.
-
The reaction is allowed to proceed for 1-3 hours at room temperature to form the new peptide bond.[6]
-
The resin is then washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts. The cycle can then be repeated to add the next amino acid.
3.3 Final Cleavage After the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[7] This hazardous procedure requires specialized equipment and trained personnel.[7]
Applications and Significance
Boc-3-(2-pyridyl)-L-alanine is a valuable tool for researchers in several areas:
-
Peptide Synthesis: It serves as a fundamental building block for creating novel peptides with unique structural and functional properties.[1]
-
Drug Development: The pyridyl group can participate in hydrogen bonding or metal coordination, making it a valuable moiety for designing enzyme inhibitors or receptor ligands, particularly in oncology and neurology.[1]
-
Bioconjugation: This compound can be used in processes to attach biomolecules to drugs, potentially improving drug delivery and efficacy.[1]
-
Molecular Biology: It is used in the study of protein-protein interactions and enzyme activity.[1]
Workflow Visualization
The following diagram illustrates the logical flow of a single amino acid addition cycle in Boc-based Solid-Phase Peptide Synthesis.
Caption: Workflow for one cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Safety Information
This compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the solid material.[3] It is intended for research and manufacturing use only.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boc-3-(2-pyridyl)-L-alanine CAS#: 71239-85-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to Boc-3-(2-pyridyl)-Ala-OH for Advanced Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Boc-3-(2-pyridyl)-Ala-OH, a non-natural amino acid derivative increasingly utilized by researchers, scientists, and drug development professionals. This document details the chemical properties, CAS numbers, and molecular weights of its stereoisomers, alongside a detailed protocol for its incorporation into synthetic peptides using Boc-solid phase peptide synthesis (SPPS). Furthermore, it explores the role of pyridylalanine-containing peptides as inhibitors of metalloproteinases, a critical pathway in various disease states, and provides a visual representation of this mechanism.
Core Compound Data
The integration of the pyridyl moiety into peptide scaffolds can significantly influence their conformational properties, stability, and biological activity. This compound is a key building block for introducing these characteristics. The fundamental quantitative data for its L- and D-enantiomers are summarized below.
| Property | Boc-3-(2-pyridyl)-L-alanine | Boc-3-(2-pyridyl)-D-alanine |
| CAS Number | 71239-85-5[1][2][3] | 98266-32-1[4][5] |
| Molecular Formula | C₁₃H₁₈N₂O₄[1][2][4] | C₁₃H₁₈N₂O₄[4] |
| Molecular Weight | 266.29 g/mol [2][6] | 266.3 g/mol [4] |
| Appearance | White to off-white powder[1][3] | White powder[4] |
| Purity | ≥98% (TLC), ≥99% (HPLC)[1][2] | ≥99% (HPLC)[4] |
| Melting Point | 141 °C (dec.)[3][7][8] | 140-146 °C[4] |
| Optical Rotation | [α]20/D -16.5±1.5°, c = 1% in methanol[1] | [α]D20 = + 17 ± 2 º (C=1 in MeOH)[4] |
| Primary Application | Peptide Synthesis[1][3] | Peptide Synthesis[4] |
Experimental Protocols: Incorporation of this compound via Boc-SPPS
The following protocol outlines the manual solid-phase synthesis of a model peptide containing a 3-(2-pyridyl)-L-alanine residue using the Boc/Bzl protection strategy. This procedure is based on established SPPS methodologies and is optimized for the incorporation of this specific unnatural amino acid.
Materials and Reagents:
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Leu-Merrifield resin, 0.5-1.0 mmol/g substitution).
-
Amino Acids: Boc-protected amino acids, including Boc-3-(2-pyridyl)-L-alanine.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
1-Hydroxybenzotriazole (HOBt).
-
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with p-cresol as a scavenger (9:1, v/v). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitation and Washing: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analytical Instruments: HPLC and Mass Spectrometry (MS) for characterization.
Synthesis Workflow:
Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.
Step-by-Step Procedure:
-
Resin Preparation: Swell the pre-loaded Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus by treating the resin with 10% DIEA in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Coupling of this compound:
-
In a separate vessel, pre-activate a 3-fold molar excess of Boc-3-(2-pyridyl)-L-alanine and HBTU/HOBt with a 6-fold molar excess of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with anhydrous HF containing p-cresol as a scavenger at 0°C for 1-2 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis and Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.
Signaling Pathway Involvement: Inhibition of Metalloproteinases
Peptides incorporating L-pyridylalanine have been identified as effective inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE/ADAM-17).[9][10] These enzymes play a crucial role in inflammatory responses, including lethal endotoxin shock. The pyridyl group of the amino acid can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of these enzymes and thereby inhibiting their activity.
Caption: Inhibition of TACE and MMPs by a pyridylalanine-containing peptide, disrupting the inflammatory cascade.
This guide serves as a foundational resource for the application of this compound in peptide synthesis and drug discovery. The unique properties conferred by the pyridyl moiety make this compound a valuable tool for developing novel therapeutics targeting a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. kilobio.com [kilobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-3-(2-pyridyl)-L-alanine CAS#: 71239-85-5 [m.chemicalbook.com]
- 8. Boc-3-(2-pyridyl)-L-alanine Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]
- 9. Inhibition of lethal endotoxin shock with an L-pyridylalanine containing metalloproteinase inhibitor selected by high-throughput screening of a new peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Synthesis and Purification of Boc-3-(2-pyridyl)-Ala-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Boc-3-(2-pyridyl)-Ala-OH, a valuable building block in peptide synthesis and drug discovery. The unique pyridine side chain of this amino acid derivative offers opportunities for introducing specific molecular interactions and functionalities into novel therapeutic agents. This document outlines a robust synthetic pathway, including the preparation of the racemic amino acid, enantiomeric resolution via an enzymatic process, and subsequent N-protection. Detailed experimental protocols for each key step are provided, along with methods for purification and characterization. All quantitative data is summarized for clarity and ease of comparison.
Synthetic Strategy Overview
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the construction of the racemic 3-(2-pyridyl)-alanine core. This is followed by N-acetylation and a key enzymatic resolution step to isolate the desired stereoisomer. Subsequent deacetylation and final Boc protection yield the target compound.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of Racemic DL-3-(2-pyridyl)-alanine
This procedure utilizes a malonic ester synthesis approach to construct the amino acid backbone.
Materials:
-
2-Picolyl chloride hydrochloride
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetamidomalonate in absolute ethanol.
-
To this solution, add a freshly prepared solution of sodium ethoxide in ethanol.
-
Add 2-picolyl chloride hydrochloride portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
The resulting residue contains the diethyl N-acetyl-3-(2-pyridyl)-alaninomalonate. This intermediate is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid for 6-8 hours to remove the acetyl and ester groups and effect decarboxylation.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (approximately pH 6) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude DL-3-(2-pyridyl)-alanine.
-
Filter the precipitate, wash with cold water and then diethyl ether, and dry under vacuum.
N-Acetylation of DL-3-(2-pyridyl)-alanine
Materials:
-
DL-3-(2-pyridyl)-alanine
-
Acetic anhydride
-
Aqueous sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Suspend DL-3-(2-pyridyl)-alanine in a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and slowly add acetic anhydride with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-acetyl-DL-3-(2-pyridyl)-alanine.
Enzymatic Resolution of N-Acetyl-DL-3-(2-pyridyl)-alanine
This step leverages the stereospecificity of the enzyme aminoacylase to selectively hydrolyze the L-enantiomer.
Materials:
-
N-Acetyl-DL-3-(2-pyridyl)-alanine
-
Aminoacylase (from Aspergillus sp.)
-
Cobalt (II) chloride (CoCl₂) solution (optional, as an enzyme activator)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution, 0.5 M
-
Hydrochloric acid (HCl), concentrated
-
Dowex-50W-X8 resin (or similar strong cation exchange resin)
Procedure:
-
Dissolve N-acetyl-DL-3-(2-pyridyl)-alanine in deionized water and adjust the pH to 7.0-7.5 with a 0.5 M LiOH or NaOH solution.
-
Add the aminoacylase enzyme and a small amount of CoCl₂ solution.
-
Incubate the mixture at 37 °C, maintaining the pH at 7.0-7.5 by the controlled addition of the alkaline solution. The progress of the reaction can be monitored by the consumption of the base.
-
Upon completion (typically after 24-48 hours), stop the reaction by adding concentrated HCl to lower the pH to approximately 5.
-
Heat the solution to 80-90 °C for 15 minutes to denature and precipitate the enzyme.
-
Cool the solution and filter to remove the precipitated enzyme.
-
The filtrate contains L-3-(2-pyridyl)-alanine and unreacted N-acetyl-D-3-(2-pyridyl)-alanine.
-
Pass the filtrate through a column of Dowex-50W-X8 resin.
-
Wash the column with water to elute the N-acetyl-D-3-(2-pyridyl)-alanine.
-
Elute the desired L-3-(2-pyridyl)-alanine from the resin using an aqueous ammonia solution.
-
Concentrate the L-amino acid fraction under reduced pressure to obtain the product.
Boc Protection of L-3-(2-pyridyl)-alanine
This protocol is adapted from a procedure for the 3-pyridyl isomer and is expected to proceed with similar efficiency.[1]
Materials:
-
L-3-(2-pyridyl)-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Water
-
Potassium carbonate (K₂CO₃)
-
Citric acid
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Suspend L-3-(2-pyridyl)-alanine in a mixture of water and 1,4-dioxane.
-
Cool the suspension in an ice bath and add anhydrous potassium carbonate with stirring.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.
-
Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate (5 x 20 ml).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.
-
Cool the mixture at 0 °C for 1 hour to complete crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield Boc-3-(2-pyridyl)-L-Ala-OH.
Purification of this compound
The final product can be purified by either column chromatography or recrystallization.
Purification by Flash Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of methanol in chloroform (e.g., 2-5% methanol) or ethyl acetate in hexanes can be effective. The optimal solvent system should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica onto the top of the column.
-
Elute the column with the chosen mobile phase system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
If the product is obtained as an oil or an impure solid, recrystallization can be an effective purification method.
Solvent Systems:
-
Ethyl acetate/Hexane
-
Chloroform/Hexane
-
Toluene
Procedure:
-
Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or chloroform) with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexane) until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can be beneficial.
-
For oily products, trituration with a non-polar solvent like diethyl ether or hexane can induce solidification.[2][3]
-
Collect the pure crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its intermediates.
Table 1: Synthesis and Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |
| DL-3-(2-pyridyl)-alanine | C₈H₁₀N₂O₂ | 166.18 | 60-70% | ¹H NMR, ¹³C NMR, Mass Spec |
| N-Acetyl-DL-3-(2-pyridyl)-alanine | C₁₀H₁₂N₂O₃ | 208.22 | >90% | ¹H NMR, Mass Spec |
| L-3-(2-pyridyl)-alanine | C₈H₁₀N₂O₂ | 166.18 | 40-45% (from racemate) | Optical Rotation, Chiral HPLC |
| Boc-3-(2-pyridyl)-L-Ala-OH | C₁₃H₁₈N₂O₄ | 266.29 | ~72% (for 3-pyridyl isomer)[1] | Melting Point: 140-143 °C, Optical Rotation, ¹H NMR, ¹³C NMR, HPLC Purity: ≥99% |
| Boc-3-(2-pyridyl)-D-Ala-OH | C₁₃H₁₈N₂O₄ | 266.29 | ~72% (expected) | Melting Point: 140-146 °C, Optical Rotation, ¹H NMR, ¹³C NMR, HPLC Purity: ≥99% |
Table 2: Purification Parameters
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Expected Purity |
| Flash Column Chromatography | Silica Gel | Methanol/Chloroform (2-5% gradient) or Ethyl Acetate/Hexane gradient | >98% |
| Recrystallization | Crystalline Solid | Ethyl Acetate/Hexane or Toluene | >99% |
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a series of chemical transformations and purifications. The following diagram illustrates the logical flow of the key steps.
References
An In-depth Technical Guide on the Solubility of Boc-3-(2-pyridyl)-Ala-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-3-(2-pyridyl)-L-alanine (Boc-3-(2-pyridyl)-Ala-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine precise solubility values in various common organic solvents.
Introduction to the Solubility of Boc-Protected Amino Acids
The solubility of Boc-protected amino acids is a critical parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Poor solubility can lead to challenges in reaction kinetics, purification, and overall yield. The solubility of these compounds is influenced by several factors, including the nature of the amino acid side chain, the presence of the bulky Boc protecting group, and the polarity of the solvent. Generally, Boc-protected amino acids are soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1] Their solubility in other organic solvents, such as alcohols, chlorinated solvents, and ethers, can vary significantly.
Summary of Solubility Data
While specific quantitative solubility data for this compound is scarce, the following table summarizes the available qualitative and semi-quantitative information for the target compound and its close analogs. This information can serve as a preliminary guide for solvent selection.
| Compound | Solvent | Solubility | Source |
| Boc-3-(2-pyridyl)-L-alanine | Methanol | Slightly Soluble | |
| Boc-3-(3-pyridyl)-L-alanine | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | |
| Boc-L-Alanine (Boc-Ala-OH) | Water | Moderate | [2] |
| Ethanol, Methanol, Acetone | Slightly Soluble | [2] | |
| N,N-Dimethylformamide (DMF) | Clearly Soluble (approx. 94.6 mg/mL) | [3] |
Note: The semi-quantitative value for Boc-Ala-OH in DMF was calculated based on the information "1 mmole in 2 ml".
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, the following experimental protocol, based on the equilibrium solubility method, is recommended.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a short period to ensure initial dispersion.
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Dilute the filtered supernatant samples with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted supernatant samples.
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
Spectroscopic Characterization of Boc-3-(2-pyridyl)-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-3-(2-pyridyl)-L-alanine (Boc-3-(2-pyridyl)-Ala-OH). The information herein is curated for researchers and professionals in the fields of medicinal chemistry, peptide synthesis, and drug development, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. This guide also outlines standardized experimental protocols for acquiring such data.
Introduction
This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a pyridyl group on the beta-carbon. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.[1][2] Accurate spectroscopic characterization is crucial for verifying the identity, purity, and structure of this compound before its use in further synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |
| Molecular Weight | 266.29 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 140 - 143 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [1] |
Spectroscopic Data
While specific experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of the Boc protecting group and the pyridylalanine core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H6 (pyridyl) |
| ~7.6 | t | 1H | H4 (pyridyl) |
| ~7.2 | d | 1H | H3 (pyridyl) |
| ~7.1 | t | 1H | H5 (pyridyl) |
| ~5.4 | d | 1H | NH |
| ~4.6 | q | 1H | α-CH |
| ~3.4 | dd | 1H | β-CH₂ |
| ~3.2 | dd | 1H | β-CH₂ |
| 1.43 | s | 9H | C(CH₃)₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (acid) |
| ~158 | C2 (pyridyl) |
| ~155 | C=O (Boc) |
| ~149 | C6 (pyridyl) |
| ~137 | C4 (pyridyl) |
| ~124 | C3 (pyridyl) |
| ~122 | C5 (pyridyl) |
| ~80 | C(CH₃)₃ |
| ~54 | α-CH |
| ~39 | β-CH₂ |
| 28.3 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| ~2970 | Medium | C-H stretch (alkyl) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1685 | Strong | C=O stretch (amide, Boc) |
| ~1590 | Medium | C=C, C=N stretch (pyridyl) |
| ~1520 | Medium | N-H bend (amide) |
| ~1160 | Strong | C-O stretch (Boc) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 267.13 | [M+H]⁺ |
| 289.11 | [M+Na]⁺ |
| 211.09 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |
| 167.08 | [M+H - Boc]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1 second
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
-
Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 1024
-
Relaxation delay: 2 seconds
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to determine the parent ion and product ion scan (MS/MS) to observe fragmentation patterns.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques used in the characterization of this compound.
References
The Strategic Integration of Pyridylalanine Derivatives in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for optimizing the therapeutic potential of peptide-based agents. Among these, pyridylalanine (Pya) derivatives have emerged as exceptionally versatile tools. As structural analogs of phenylalanine, the three isomers of pyridylalanine—2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), and 4-pyridylalanine (4-Pya)—introduce a nitrogen atom into the aromatic side chain. This substitution imparts unique physicochemical properties, including altered basicity, enhanced hydrogen bonding capability, and the capacity for metal chelation, which can be leveraged to significantly improve a peptide's stability, solubility, and biological activity.
This technical guide provides an in-depth exploration of the core principles and practical applications of pyridylalanine derivatives in peptide chemistry. It covers the synthesis and incorporation of these valuable building blocks, details their impact on peptide properties, and outlines their application in modulating key biological pathways, offering a comprehensive resource for researchers in the field.
Physicochemical Properties of Pyridylalanine Isomers
The position of the nitrogen atom in the pyridyl ring is the primary determinant of the distinct properties of each Pya isomer. These differences in electron distribution and steric hindrance influence the pKa of the side chain, its hydrophilicity, and its potential for interaction with biological targets. The key physicochemical parameters are summarized below.
| Property | 2-Pyridylalanine (2-Pya) | 3-Pyridylalanine (3-Pya) | 4-Pyridylalanine (4-Pya) | L-Histidine (for comparison) | L-Phenylalanine (for comparison) |
| pKa (α-COOH) [1][2] | 1.80 | 2.29 | 2.19 | 1.80 | 2.20 |
| pKa (α-NH3+) [1][2] | 8.70 | 9.04 | 9.21 | 9.33 | 9.31 |
| pKa (Side Chain) [1][2] | 5.48 | 4.80 | 5.60 | 6.04 (Imidazole) | N/A |
The introduction of Pya residues, particularly 3-Pya and 4-Pya, has been shown to significantly enhance the aqueous solubility of otherwise poorly soluble peptides. This is a critical advantage in drug development, overcoming a common hurdle for many therapeutic peptides. A notable example is the optimization of glucagon analogs.
| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) | Fold Increase vs. Native |
| Native Glucagon | None | < 0.1 mg/mL | 1x |
| Gcg[Aib¹⁶, 3-Pal⁶ , Tyr¹⁰, Tyr¹³] | Single 3-Pya Substitution | > 1.0 mg/mL | > 10x |
| Gcg[Aib¹⁶, Phe⁶, 3-Pal¹⁰ , Tyr¹³] | Single 3-Pya Substitution | > 1.0 mg/mL | > 10x |
| Gcg[Aib¹⁶, 3-Pal⁶,¹⁰,¹³ ] | Triple 3-Pya Substitution | > 15.0 mg/mL | > 150x |
| Gcg[Aib¹⁶, 4-Pal⁶,¹⁰,¹³ ] | Triple 4-Pya Substitution | > 15.0 mg/mL | > 150x |
Data adapted from studies on glucagon analogs, demonstrating the dramatic increase in solubility upon substitution of native aromatic residues with pyridylalanine.[3][4][5]
Applications in Modulating Biological Pathways
Pyridylalanine derivatives are instrumental in the design of peptide-based inhibitors and receptor antagonists due to their unique structural and electronic properties.
Inhibition of Matrix Metalloproteinases (MMPs)
The 2-Pya isomer, with its nitrogen atom positioned for bidentate chelation, is an effective mimic of the histidine imidazole group. This property is exploited in the design of inhibitors for zinc-dependent enzymes like Matrix Metalloproteinases (MMPs). MMPs are key regulators of the extracellular matrix (ECM) and their dysregulation is implicated in diseases such as cancer and arthritis. A Pya-containing peptide can bind to the catalytic zinc ion in the MMP active site, blocking its activity and preventing ECM degradation.
Antagonism of G Protein-Coupled Receptors (GPCRs)
Pyridylalanine, particularly D-isomers of 3-Pya, are frequently incorporated into antagonists for G Protein-Coupled Receptors (GPCRs). A prominent example is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[6] These drugs are used in treatments for hormone-dependent cancers and in assisted reproduction. The Pya residue contributes to the binding affinity and stability of the antagonist, allowing it to competitively block the GnRH receptor and inhibit the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic Pya-containing peptide using the standard Fmoc/tBu strategy.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Place the resin (0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1-2 hours with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second 20% piperidine/DMF treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.
3. Amino Acid Coupling (Standard and Pyridylalanine):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), including Fmoc-Pya-OH, in DMF.
-
Add a coupling agent, such as HATU (3-4 eq.), and an activation base, such as diisopropylethylamine (DIEA) (6-8 eq.).
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: The coupling of Fmoc-Pya-OH proceeds similarly to other standard Fmoc-amino acids and typically does not require special conditions.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, recouple the amino acid.
4. Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
5. Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
2. Characterization and Quality Control:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity (>95% is typical for research applications).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify that the observed molecular weight matches the calculated theoretical mass.
Conclusion
Pyridylalanine derivatives represent a powerful class of non-canonical amino acids that offer significant advantages for peptide-based drug design. Their ability to enhance solubility, modulate biological activity through specific interactions, and act as metal chelators provides a rich toolkit for medicinal chemists. By understanding the distinct properties of the 2-, 3-, and 4-pyridylalanine isomers and applying robust synthetic and purification protocols, researchers can effectively integrate these building blocks to develop novel peptide therapeutics with superior pharmacological profiles. The continued exploration of Pya-containing peptides is poised to yield new and effective treatments for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Boc-3-(2-pyridyl)-Ala-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-natural amino acid, Boc-3-(2-pyridyl)-Ala-OH, has emerged as a valuable building block in medicinal chemistry, offering unique structural and functional properties for the design of novel therapeutic peptides and small molecules. The incorporation of the 2-pyridyl moiety can significantly influence the pharmacological profile of a molecule by introducing a key site for hydrogen bonding, metal coordination, and pi-pi stacking interactions. This technical guide explores the potential applications of this compound, with a focus on its role in enhancing the therapeutic potential of peptides targeting critical signaling pathways in oncology, neurology, and metabolic diseases. We provide a comprehensive overview of its physicochemical properties, synthesis considerations, and impact on biological activity, supported by quantitative data and detailed experimental protocols.
Introduction: The Versatility of the Pyridyl Moiety in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic ring can participate in pi-pi stacking interactions. These properties make the incorporation of a pyridyl group into a drug candidate a powerful strategy to enhance binding affinity, selectivity, and pharmacokinetic properties.[2] this compound provides a convenient and versatile means to introduce this valuable functionality into peptide-based therapeutics and other complex organic molecules.[3][4] The tert-butyloxycarbonyl (Boc) protecting group ensures stability and solubility during synthesis, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3][4]
Physicochemical Properties
This compound is a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Both the L- and D-enantiomers are commercially available, offering stereochemical diversity for drug design.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | Boc-L-3-(2-pyridyl)-Ala-OH | Boc-D-3-(2-pyridyl)-Ala-OH | Reference |
| CAS Number | 71239-85-5 | 98266-32-1 | [3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ | [3][4] |
| Molecular Weight | 266.29 g/mol | 266.3 g/mol | [3][4] |
| Appearance | White to off-white powder | White powder | [3][4] |
| Melting Point | 140 - 143 °C | 140 - 146 °C | [3][4] |
| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [α]²⁰/D = +17 ± 2° (c=1 in MeOH) | [3][4] |
| Purity | ≥ 98.0% (TLC) | ≥ 99% (HPLC) | [4][5] |
Applications in Medicinal Chemistry
The unique properties of the 2-pyridylalanine residue have been exploited in several therapeutic areas. Its ability to act as a hydrophilic aromatic element can enhance the aqueous solubility and stability of peptides, as demonstrated in the development of novel glucagon analogues.[6][7] Furthermore, the strategic placement of the nitrogen atom in the pyridyl ring allows for fine-tuning of receptor binding affinity and selectivity.
Modulation of Peptide Hormones: Glucagon and Somatostatin Analogues
Glucagon Analogues: Glucagon, a peptide hormone crucial for regulating blood glucose levels, suffers from poor biophysical properties that limit its therapeutic use. The incorporation of pyridyl-alanine has been shown to enhance the aqueous solubility and stability of glucagon analogues at neutral pH, making them more suitable for medicinal applications.[6][7] These modified peptides maintain their biological activity in regulating blood glucose.[6][7]
Somatostatin Analogues: Somatostatin receptors (SSTRs) are important targets in oncology for both imaging and therapy of neuroendocrine tumors. A study on radiolabeled somatostatin antagonists demonstrated that the substitution of Tyr³ with 2-pyridylalanine (2Pal) isomers can influence the properties of the resulting radioligand. While the L-2Pal derivative maintained low nanomolar affinity for SSTR2, the D-2Pal derivative lost binding, highlighting the critical role of stereochemistry at this position.[8]
Table 2: Quantitative Biological Data for Pyridyl-alanine Containing Somatostatin Analogues
| Compound | Target Receptor | K D (nM) | IC 50 (nM) | Reference |
| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | SSTR2 | 0.18 ± 0.02 | 2.5-fold higher than LM3 | [8] |
| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | SSTR2 | 0.15 ± 0.01 | 2.5-fold higher than LM3 | [8] |
| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | SSTR2 | 0.11 ± 0.01 | Similar to LM3 | [8] |
| ⁿᵃᵗLu-DOTA-JR11 (comparator) | SSTR2 | - | 0.73 ± 0.15 | [8] |
Development of Integrin Antagonists
Integrins are cell surface receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in processes like cell migration, proliferation, and survival. They are attractive targets for the development of anti-cancer and anti-inflammatory therapies. The incorporation of pyridyl-containing phenylalanine derivatives has been explored in the design of VLA-4 integrin antagonists.[9]
Signaling Pathways
The therapeutic effect of peptides incorporating this compound is realized through their interaction with specific cell surface receptors, which in turn modulates intracellular signaling cascades.
Glucagon Receptor Signaling
Glucagon binding to its G-protein coupled receptor (GPCR) on hepatocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased blood glucose levels.[11][12]
Glucagon Receptor Signaling Pathway
Somatostatin Receptor Signaling
Somatostatin receptors (SSTRs) are also GPCRs that, upon ligand binding, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3][13] They can also activate phosphotyrosine phosphatases and modulate mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.[3]
Somatostatin Receptor Signaling Pathway
Integrin Signaling
Integrin-mediated signaling is initiated by the binding of extracellular matrix (ECM) proteins. This clustering of integrins leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases.[14][15] Downstream signaling cascades, including the MAPK and PI3K/Akt pathways, are then activated, influencing cell survival, proliferation, and migration.[4][14]
Integrin Signaling Pathway
Experimental Protocols
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The following is a general protocol that can be adapted for specific peptide sequences.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Boc-SPPS Workflow for Peptide Synthesis
Detailed Protocol for a Single Coupling Cycle
Materials:
-
Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C and add DCC (3 equivalents). Allow the activation to proceed for 10-15 minutes.
-
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate and add it to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.
-
If the Kaiser test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, any unreacted amino groups can be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Purification
Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The crude peptide is then precipitated with cold diethyl ether, dissolved in an appropriate solvent system, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique electronic and steric properties, conferred by the 2-pyridyl moiety, provide a powerful tool for optimizing the pharmacological properties of peptide-based drug candidates. The ability to enhance solubility, stability, and receptor binding affinity makes it a key component in the development of novel therapeutics for a range of diseases. The straightforward incorporation of this compound using standard SPPS protocols further underscores its utility in modern drug discovery and development. Future explorations into the diverse applications of this non-natural amino acid are poised to yield a new generation of targeted and effective therapies.
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. um.es [um.es]
- 15. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Boc-3-(2-pyridyl)-Ala-OH in the Development of Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic peptides with enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of non-natural amino acids as critical building blocks. Among these, Boc-3-(2-pyridyl)-L-alanine-OH has emerged as a versatile scaffold for the synthesis of bioactive peptides. Its unique pyridyl moiety offers the potential for improved receptor interactions, enhanced solubility, and novel avenues for peptide modification. This technical guide provides an in-depth overview of Boc-3-(2-pyridyl)-Ala-OH, its physicochemical properties, its application in the synthesis of bioactive peptides, detailed experimental protocols, and the signaling pathways modulated by these modified peptides.
Physicochemical Properties of this compound
This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl ring attached to the beta-carbon. This substitution imparts unique characteristics to the amino acid, influencing the conformation and biological activity of the resulting peptides.
| Property | Value | References |
| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2'-pyridyl)-Ala-OH, Boc-(S)-2-amino-3-(2'-pyridyl)propanoic acid | [1][2] |
| CAS Number | 71239-85-5 | [1][2][3] |
| Molecular Formula | C13H18N2O4 | [1][3] |
| Molecular Weight | 266.29 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 140 - 143 °C | [1] |
| Optical Rotation | [α]20/D −16.5±1.5°, c = 1% in methanol | [3] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [1][3] |
| Solubility | Enhanced solubility due to the Boc protecting group. | [1][4] |
| Storage | 0 - 8 °C | [1][4] |
Application in Bioactive Peptides: Somatostatin Receptor Subtype 2 (SSTR2) Antagonists
A significant application of pyridylalanine-containing amino acids is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs).[2] Somatostatin is a key regulatory peptide hormone that exerts its effects through five receptor subtypes (SSTR1-5).[5] SSTR2 is a particularly important target in neuroendocrine tumors (NETs), where its overexpression is leveraged for both imaging and therapy.[2][6]
The incorporation of 2-pyridylalanine (2-Pal) into somatostatin antagonists has been shown to influence their binding affinity for SSTR2.[2] The pyridine ring can engage in unique interactions within the receptor's binding pocket, potentially enhancing potency and selectivity.[2]
Quantitative Data: Binding Affinity of Pyridylalanine-Containing Somatostatin Antagonists
The following table summarizes the binding affinities (expressed as dissociation constant, Kd) of DOTA-conjugated somatostatin antagonists, where the amino acid at position 3 has been substituted with different pyridylalanine isomers, for the human SSTR2.[2]
| Compound | Kd (nM) for hSSTR2 |
| DOTA-[l2Pal3]-LM3 | 0.18 ± 0.02 |
| DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 |
| DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 |
Data extracted from a study on the effect of regioisomeric substitution of pyridylalanine in radiolabeled somatostatin antagonists.[2] The l2Pal corresponds to the L-isomer of 2-pyridylalanine.
Signaling Pathways
Peptides incorporating 3-(2-pyridyl)-alanine can modulate various signaling pathways depending on the target receptor. Given the application in somatostatin antagonists, the SSTR2 signaling pathway is of primary interest. Additionally, pyridylalanine derivatives have been utilized in Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonists, making the GnRH receptor signaling pathway also relevant.[7]
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Activation of SSTR2 by its endogenous ligand, somatostatin, or synthetic agonists, typically leads to the inhibition of cell proliferation and hormone secretion.[5][8] This is primarily mediated through the coupling to inhibitory G-proteins (Gi/o).[5] The key signaling cascades are depicted below.
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling Pathway
GnRH receptor activation is crucial for the regulation of the reproductive system.[4][9] Antagonists containing pyridylalanine can block this pathway, leading to the suppression of gonadotropin release.[7] The signaling cascade initiated by GnRH binding is outlined below.
Experimental Protocols
The following section outlines a general workflow and a detailed protocol for the solid-phase peptide synthesis (SPPS) of a peptide incorporating this compound, adapted from standard procedures for somatostatin analogues and DOTA-conjugated peptides.[6][10][11]
Experimental Workflow
Detailed Protocol for Manual Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol describes the manual synthesis of a generic peptide on a Merrifield or PAM resin using Boc chemistry, incorporating one residue of this compound.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound) with appropriate side-chain protection
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) and water for HPLC
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Wash and swell the resin with DCM for 30 minutes, followed by DMF for 30 minutes.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Couple the C-terminal Boc-amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation (Iterative Cycle):
-
a. Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Treat the resin with 50% TFA in DCM (1 x 1 min, then 1 x 20-30 min).[12]
-
Wash with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (3 x 1 min).
-
-
b. Neutralization:
-
Treat the resin with 10% DIEA in DCM (2 x 2 min).
-
Wash with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
c. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
For the incorporation of this compound, follow the same procedure.
-
-
d. Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
e. Monitoring Coupling Completion (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), recoupling (repeating step 3c) may be necessary.
-
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Boc deprotection (step 3a).
-
-
Cleavage and Deprotection of Side Chains:
-
Thoroughly dry the peptide-resin under vacuum.
-
Caution: HF and TFMSA are extremely hazardous. Use appropriate safety precautions and specialized equipment.
-
Treat the resin with the cleavage cocktail (e.g., HF/anisole 9:1 v/v or TFMSA/TFA/thioanisole) at 0 °C for 1-2 hours.[12]
-
-
Peptide Precipitation and Purification:
-
Evaporate the cleavage reagent.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry.
-
Conclusion
This compound is a valuable building block for the synthesis of bioactive peptides, offering a strategic tool to modulate the pharmacological properties of the resulting molecules. Its incorporation into somatostatin antagonists has demonstrated its potential to fine-tune receptor binding affinity. A thorough understanding of the relevant signaling pathways, such as those for SSTR2 and GnRH receptors, is crucial for the rational design of novel peptide therapeutics. The provided experimental guidelines offer a framework for the successful synthesis and incorporation of this non-natural amino acid into peptide chains, paving the way for the development of next-generation peptide-based drugs.
References
- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pathway for luteinizing hormone releasing-hormone self-potentiation: cross-talk with the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 6. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]
- 8. cusabio.com [cusabio.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. chempep.com [chempep.com]
The Pyridyl Group: A Versatile Tool in Peptide Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids and functional groups into peptides has become a cornerstone of modern drug discovery and chemical biology. Among these, the pyridyl group, a nitrogen-containing heterocyclic aromatic ring, stands out for its profound and versatile influence on peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of the pyridyl moiety in peptide science, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.
Impact of the Pyridyl Group on Peptide Structure and Physicochemical Properties
The introduction of a pyridyl group into a peptide sequence can dramatically alter its three-dimensional structure and physicochemical characteristics. These changes are primarily driven by the electronic and steric properties of the pyridine ring.
Conformational Control through Hydrogen Bonding and Steric Effects
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of intramolecular hydrogen bonds with nearby amide protons. This interaction can significantly restrict the conformational flexibility of the peptide backbone, favoring specific secondary structures such as β-turns and helices. The position of the nitrogen atom within the ring (2-, 3-, or 4-pyridyl) dictates the geometry of this hydrogen bond and, consequently, the resulting conformation.
Furthermore, the bulky and rigid nature of the pyridyl group imposes steric constraints that can influence the peptide's overall fold. This conformational pre-organization can be advantageous in designing peptides that bind to specific biological targets with high affinity and selectivity.
Modulation of Physicochemical Properties
The pyridyl group imparts a degree of polarity and can enhance the aqueous solubility of otherwise hydrophobic peptides, a critical attribute for drug development. The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for protonation at physiological pH, introducing a positive charge that can further improve solubility and influence interactions with biological targets.[1][2]
Table 1: Physicochemical Properties of Pyridine
| Property | Value |
| Molecular Weight | 79.10 g/mol |
| pKa | 5.19 |
| Log Kow | 0.64/1.04 |
| Solubility in Water | Very soluble |
Data sourced from PubChem[2] and other sources[1].
Role in Metal Coordination and Supramolecular Chemistry
The nitrogen atom of the pyridyl group is an excellent ligand for a variety of metal ions. This property has been extensively exploited to construct well-defined, metal-peptide supramolecular assemblies with unique architectures and functions. By incorporating pyridyl-containing amino acids at specific positions within a peptide sequence, researchers can direct the self-assembly of peptides into discrete nanostructures, such as cages, tubes, and sheets, upon the addition of metal ions like palladium, copper, and zinc. These metallopeptides have potential applications in catalysis, materials science, and as therapeutic agents.
Applications in Drug Discovery and Development
The unique properties conferred by the pyridyl group make it a valuable component in the design of peptide-based therapeutics.
Enhancing Binding Affinity and Specificity
By inducing a specific conformation and providing additional interaction points (hydrogen bonding, metal coordination, π-stacking), the pyridyl group can significantly enhance the binding affinity and specificity of a peptide for its biological target. This is particularly relevant in the development of enzyme inhibitors and receptor agonists/antagonists.
Table 2: Comparative Inhibitory Activity of Renin Inhibitors
| Compound | C-Terminal Moiety | Human Renin IC50 (nM) |
| Reference Compound | Non-pyridyl | - |
| 38 (S 2864) | (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-(2-pyridyl)hexane | 0.38 |
Data from a study on nonpeptide renin inhibitors, highlighting the potency of a compound containing a pyridyl group[3].
Improving Pharmacokinetic Properties
As mentioned, the pyridyl group can improve the solubility and stability of peptides.[4] Enhanced stability against enzymatic degradation can lead to a longer plasma half-life, a crucial factor for therapeutic efficacy. The ability to fine-tune the physicochemical properties of a peptide by incorporating a pyridyl group is a powerful tool in lead optimization.
Peptide-Drug Conjugates (PDCs)
The pyridyl group can serve as a versatile linker for attaching cytotoxic drugs to targeting peptides, forming peptide-drug conjugates (PDCs).[5][][7] The targeting peptide directs the conjugate to specific cells, such as cancer cells, where the linker is cleaved, releasing the drug payload. The pyridyl disulfide linkage is a popular choice for this application due to its relative stability in circulation and susceptibility to cleavage within the reducing environment of the cell.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving pyridyl-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a 3-Pyridyl-alanine Containing Peptide
Objective: To synthesize a peptide incorporating Fmoc-L-3-pyridyl-alanine using manual solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (including Fmoc-L-3-pyridyl-alanine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Kaiser test reagents
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful deprotection.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling. A negative result (yellow/colorless) indicates successful coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence, incorporating Fmoc-L-3-pyridyl-alanine at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[10][11][12][13]
Isothermal Titration Calorimetry (ITC) for Peptide-Protein Interaction
Objective: To determine the thermodynamic parameters of the interaction between a pyridyl-containing peptide and its target protein.
Materials:
-
Isothermal titration calorimeter
-
Purified pyridyl-containing peptide (ligand)
-
Purified target protein (macromolecule)
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze both the peptide and protein samples extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
-
Loading the Calorimeter:
-
Load the protein solution into the sample cell (typically ~200-300 µL). The concentration should be 10-100 times the expected dissociation constant (Kd).
-
Load the peptide solution into the injection syringe (typically ~40-50 µL). The concentration should be 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the peptide solution into the protein solution.
-
Allow sufficient time between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change associated with each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[14][15][16]
-
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution conformation of a pyridyl-containing peptide.
Materials:
-
High-field NMR spectrometer
-
Purified pyridyl-containing peptide
-
Appropriate deuterated solvent (e.g., D2O, DMSO-d6)
Protocol:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide distance restraints for structure calculation.
-
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.
-
Restraint Generation:
-
Extract inter-proton distance restraints from the NOESY cross-peak intensities.
-
Determine dihedral angle restraints from coupling constants measured from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.[17][18][19][20]
X-ray Crystallography of a Pyridyl-Peptide Complex
Objective: To determine the high-resolution three-dimensional structure of a pyridyl-containing peptide in complex with its target protein.
Materials:
-
Purified pyridyl-containing peptide
-
Purified target protein
-
Crystallization screens and plates
-
X-ray diffractometer
Protocol:
-
Complex Formation: Mix the peptide and protein in a slight molar excess of the peptide to ensure saturation of the binding sites.
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom-made screens that sample a wide range of precipitants, buffers, and salts.
-
Use vapor diffusion (hanging drop or sitting drop) methods to equilibrate the protein-peptide complex solution with the reservoir solution.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and other additives to obtain larger, well-diffracting crystals.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop.
-
Soak the crystals in a cryoprotectant solution (often containing a high concentration of the precipitant or other cryo-agents like glycerol) to prevent ice formation during data collection at cryogenic temperatures.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
-
Model Building and Refinement:
-
Build an initial atomic model of the protein-peptide complex into the electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure good stereochemistry.
-
-
Structure Validation and Deposition: Validate the final structure and deposit the coordinates and structure factors in the Protein Data Bank (PDB).[21][22][23][24]
Signaling Pathways and Logical Relationships
The biological effects of pyridyl-containing peptides are often mediated through their interaction with specific cellular signaling pathways.
GPCR Signaling Modulated by a Pyridyl-Peptide Agonist
Many peptide hormones and neurotransmitters exert their effects by binding to G protein-coupled receptors (GPCRs). A pyridyl-containing peptide designed as a GPCR agonist can initiate a signaling cascade upon binding to its receptor.
Caption: GPCR signaling pathway activated by a pyridyl-peptide agonist.
This diagram illustrates a common GPCR signaling pathway. The binding of a pyridyl-peptide agonist to a GPCR on the cell surface triggers a conformational change in the receptor, leading to the activation of an associated G protein.[25][][27][28] The activated G protein, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase, which converts ATP to the second messenger cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to a cellular response.
Mechanism of Action of a Peptide-Drug Conjugate (PDC)
PDCs represent a targeted therapeutic strategy. The following workflow illustrates the general mechanism of action.
Caption: General mechanism of action for a peptide-drug conjugate.
This workflow depicts the targeted delivery of a cytotoxic drug to a cancer cell. The peptide component of the PDC specifically binds to a receptor that is overexpressed on the surface of the target cell.[5][][7] This binding event triggers receptor-mediated endocytosis, internalizing the PDC into the cell within an endosome. The endosome then traffics the PDC to a lysosome, where the acidic environment and lysosomal enzymes cleave the pyridyl-containing linker, releasing the active drug. The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.
Conclusion
The pyridyl group is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its ability to modulate peptide conformation, enhance physicochemical properties, and participate in specific biological interactions has led to its successful incorporation into a wide range of peptide-based molecules with diverse applications. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will enable researchers to harness the full potential of the pyridyl group in the design and development of novel peptides with tailored structures and functions.
References
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 7. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. researchgate.net [researchgate.net]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. researchgate.net [researchgate.net]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
A Technical Guide to Boc-L-3-(2-pyridyl)-Ala-OH and Boc-D-3-(2-pyridyl)-Ala-OH for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key characteristics, and applications of Boc-L-3-(2-pyridyl)-Ala-OH and its D-enantiomer, Boc-D-3-(2-pyridyl)-Ala-OH. These non-natural amino acids are valuable building blocks in peptide synthesis and drug discovery, offering unique structural motifs for the development of novel therapeutics.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer Boc-L-3-(2-pyridyl)-Ala-OH and Boc-D-3-(2-pyridyl)-Ala-OH, generally with high purity suitable for research and development purposes. The following tables summarize the quantitative data available from prominent commercial suppliers.
Table 1: Commercial Suppliers and Properties of Boc-L-3-(2-pyridyl)-Ala-OH
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Chem-Impex | 71239-85-5 | ≥ 99% (HPLC) | C13H18N2O4 | 266.3 | 140 - 143 | -14 ± 1º (c=1 in MeOH)[1] |
| Sigma-Aldrich | 71239-85-5 | ≥98.0% (TLC) | C13H18N2O4 | 266.29 | Not specified | -16.5±1.5° (c=1% in methanol)[2] |
| ChemicalBook (Various) | 71239-85-5 | ≥98% - 99% | C13H18N2O4 | 266.29 | 141 (dec.) | -16.5º (c=1% in methanol)[3] |
| GL Biochem | 71239-85-5 | Not specified | C13H18N2O4 | 266.293 | 141 (dec.) | Not specified[4] |
Table 2: Commercial Suppliers and Properties of Boc-D-3-(2-pyridyl)-Ala-OH
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| Chem-Impex | 98266-32-1 | ≥ 99% (HPLC) | C13H18N2O4 | 266.3 | 140-146 | + 17 ± 2 º (C=1 in MeOH)[5] |
Applications in Peptide Synthesis
Boc-L-3-(2-pyridyl)-Ala-OH and its D-enantiomer are primarily utilized as building blocks in solid-phase peptide synthesis (SPPS) for the development of novel peptides with enhanced biological activity and stability. The pyridyl side chain can introduce unique properties to peptides, such as the ability to chelate metal ions, which is particularly relevant for inhibitors of metalloproteinases. The incorporation of the D-amino acid can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Pyridylalanine
The following is a generalized protocol for the incorporation of Boc-L/D-3-(2-pyridyl)-Ala-OH into a peptide sequence using manual Boc-SPPS. This protocol is based on established methodologies and should be adapted and optimized for specific peptide sequences and scales.
Materials and Reagents:
-
Appropriate solid-phase resin (e.g., Merrifield or PAM resin)
-
Boc-L-3-(2-pyridyl)-Ala-OH or Boc-D-3-(2-pyridyl)-Ala-OH
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail)
-
Diethyl ether
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralize the resin with a solution of 10% DIEA in DMF.
-
Wash the resin again with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin substitution) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the appropriate cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. This step should be performed in a well-ventilated fume hood with appropriate safety precautions, especially when using hazardous reagents like HF.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
The following diagrams illustrate the general workflow for utilizing these amino acids in peptide synthesis and the logical process for identifying commercial suppliers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-3-(2-pyridyl)-Ala-OH = 98.0 TLC 71239-85-5 [sigmaaldrich.com]
- 3. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]
- 4. Boc-3-(2-pyridyl)-L-alanine Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to the Safe Handling of Boc-3-(2-pyridyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling information for Boc-3-(2-pyridyl)-Ala-OH (tert-Butoxycarbonyl-3-(2-pyridyl)-L-alanine), a key building block in peptide synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.
Compound Identification and Properties
This compound is an amino acid derivative featuring a tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridyl moiety on the side chain. This structure makes it a valuable reagent in the synthesis of peptides and other complex molecules.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71239-85-5 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [2][3][4] |
| Molecular Weight | 266.29 g/mol | [3] |
| Appearance | White to off-white or beige powder/crystalline powder | [2][5] |
| Melting Point | 140 - 146 °C | [1][2] |
| Optical Rotation | [α]20/D −16.5±1.5°, c = 1% in methanol | [3] |
| Storage Temperature | 0 - 8 °C | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory to minimize exposure.[3]
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use disposable nitrile gloves. Always inspect gloves before use and change them immediately if they become contaminated.
-
Skin and Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 or P1 (EU EN 143) particle respirator should be used.[3]
Experimental Protocols and Handling Procedures
The following protocols are designed to ensure the safe handling of this compound in a laboratory setting.
General Handling Workflow
The diagram below illustrates a standard workflow for safely handling a powdered chemical substance like this compound.
Caption: General workflow for safe handling of chemical powders.
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula to transfer the solid compound to a weighing paper or container.
-
Avoid creating dust. If dust is generated, ensure the fume hood is functioning correctly and you are wearing appropriate respiratory protection.
-
Close the container tightly after use and return it to the recommended storage conditions (0 - 8 °C).[1][2]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly used in Boc-based solid-phase peptide synthesis.
-
Dissolution: Dissolve the required amount of this compound in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Activation: Activate the carboxylic acid group using a standard coupling reagent (e.g., DCC/HOBt or HBTU/DIEA).
-
Coupling: Add the activated amino acid to the resin-bound peptide, which has a free N-terminus. Allow the reaction to proceed until completion.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and other solvents to remove any unreacted reagents.
-
Boc Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to prepare for the next coupling cycle.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [4] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. | [4] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention. | [7] |
Spill and Leak Response
-
Small Spills: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the material from entering drains or waterways.
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.
-
Storage: Store the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is 0 - 8 °C.[1][2] Keep away from strong oxidizing agents.[4]
-
Disposal: Dispose of contaminated materials and the compound itself in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.
By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring the integrity of their experimental work.
References
Methodological & Application
Standard Protocol for Incorporating Boc-3-(2-pyridyl)-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the unnatural amino acid Boc-3-(2-pyridyl)-Ala-OH into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). It includes recommended procedures for coupling, deprotection, and cleavage, as well as a discussion of potential side reactions and troubleshooting strategies.
Introduction
The incorporation of unnatural amino acids, such as pyridylalanines, into peptides is a powerful strategy for modulating their conformational properties, enhancing stability, and introducing novel functionalities for drug discovery and development.[1][2] this compound is a valuable building block that introduces a basic, aromatic side chain capable of metal coordination and hydrogen bonding. This application note outlines a standard protocol for its use in Boc-SPPS, a robust method for the synthesis of peptides, particularly for longer and more complex sequences.[3]
The key feature of Boc-SPPS is the use of the acid-labile Boc group for the temporary protection of the α-amino group, while more acid-stable protecting groups are used for the side chains.[4] The pyridyl side chain of this compound is typically left unprotected during synthesis.
Data Summary
The following tables summarize the recommended parameters and expected outcomes for the incorporation of this compound in a standard Boc-SPPS workflow.
Table 1: Recommended Reagents and Conditions for Boc-SPPS Cycle
| Step | Reagent/Condition | Typical Parameters | Notes |
| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | 30-60 min in each solvent | Essential for optimal reaction kinetics. |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 1 x 2 min pre-wash, 1 x 20-30 min deprotection | The pyridyl nitrogen will be protonated; ensure thorough washing to remove TFA salts.[5] |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DMF | 2 x 2 min | Crucial to deprotonate the N-terminal amine and the pyridinium salt for efficient coupling. |
| Coupling | See Table 2 | 1-4 hours (monitor with Kaiser test) | The choice of coupling reagent can impact efficiency.[6] |
| Washing | DMF, DCM | 3-5 washes after each step | Thorough washing is critical to remove excess reagents and byproducts. |
Table 2: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Efficiency | Advantages & Disadvantages |
| DCC/HOBt | 3 : 3 : - | 2-4 h | >98% | Inexpensive and effective. Byproduct (DCU) is insoluble and can be difficult to remove.[6] |
| HBTU/DIEA | 3 : 2.9 : 6 | 1-2 h | >99% | Highly efficient with minimal racemization. Can cause chain termination if used in excess.[6] |
| HATU/DIEA | 3 : 2.9 : 6 | 1-2 h | >99% | Often more effective for sterically hindered couplings. More expensive than HBTU.[6] |
| PyBOP/DIEA | 3 : 3 : 6 | 1-2 h | >99% | Effective for sterically hindered couplings. |
Table 3: Final Cleavage and Deprotection Cocktails
| Cleavage Method | Reagent Cocktail | Time & Temperature | Notes |
| High HF | 90% HF, 10% Anisole (or p-cresol) | 1-2 h at 0°C | Requires specialized equipment. Efficiently removes most benzyl-based protecting groups.[7][8] |
| TFMSA | TFA:TFMSA:Thioanisole:EDT (10:1:1:0.5) | 1-2 h at 0°C | A strong acid alternative to HF. |
| Low-High HF | Step 1 (Low): 25% HF in DMS; Step 2 (High): 90% HF, 10% Anisole | Step 1: 2h at 0°C; Step 2: 1h at 0°C | Used for sensitive peptides to minimize side reactions.[8] |
Experimental Protocols
General Boc-SPPS Cycle
This protocol describes a single cycle for the incorporation of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
DIEA
-
TFA
-
DCM
-
DMF
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DCM (15-30 min) followed by DMF (15-30 min).
-
Boc Deprotection:
-
Pre-wash the resin with 50% TFA in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes with gentle agitation.[5]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling (HBTU activation):
-
In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow/colorless beads).[6] If the test is positive (blue beads), recouple for another 1-2 hours.[6]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection (High HF Method)
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.[7]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.[7]
-
Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.
-
Add a scavenger (e.g., anisole or p-cresol, 1 mL per gram of resin).
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: Due to the potential for electrostatic interactions involving the protonated pyridine ring, ensure thorough neutralization before coupling. If the Kaiser test remains positive after the initial coupling, a second coupling (recoupling) with fresh reagents is recommended.[6]
-
Alkylation during Cleavage: The electron-rich pyridine ring may be susceptible to alkylation by carbocations generated from protecting groups during acid cleavage. The use of scavengers like anisole or p-cresol is crucial to minimize this side reaction.[8]
-
Peptide Aggregation: For sequences prone to aggregation, consider using chaotropic salts or performing the coupling at an elevated temperature.[6]
Visualizations
Caption: General workflow for Boc-SPPS.
Caption: HBTU-mediated coupling mechanism.
Caption: Troubleshooting incomplete coupling.
References
- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Recommended coupling reagents for Boc-3-(2-pyridyl)-Ala-OH (e.g., HATU, HBTU).
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selection and use of recommended coupling reagents for the incorporation of Boc-3-(2-pyridyl)-Ala-OH into peptide sequences during solid-phase peptide synthesis (SPPS). The focus is on a comparative analysis of HATU and HBTU, two of the most common and effective uronium-based coupling reagents.
Introduction
This compound is a non-standard amino acid that is of growing interest in peptidomimetic and drug discovery research. The incorporation of its pyridyl moiety can introduce unique structural constraints, enhance binding affinity to biological targets, and improve the pharmacokinetic properties of peptides. However, the bulky nature of the 2-pyridyl group presents a degree of steric hindrance, making the choice of an appropriate coupling reagent critical for achieving high efficiency and minimizing side reactions.
Comparative Analysis of HATU and HBTU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents. However, for sterically demanding couplings, such as those involving this compound, HATU is generally the superior choice.[1][2][3]
The enhanced performance of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1][2][3] This heightened reactivity leads to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids.[1][2][3] The nitrogen atom in the pyridine ring of HOAt also provides anchimeric assistance during the coupling reaction, further enhancing its efficiency.[4]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of HATU and HBTU for the coupling of sterically hindered amino acids like this compound. The data is extrapolated from studies on other challenging amino acids and general performance data.
| Parameter | HATU | HBTU | References |
| Typical Yield | High to Very High (>95%) | Good to High (>85%) | [3] |
| Coupling Efficiency | Very High | High | [1][2] |
| Reaction Time | 30-60 minutes | 1-4 hours | [3] |
| Racemization Potential | Low | Low to Moderate | [1][5] |
| Guanidinylation Risk | Possible with excess reagent | Possible with excess reagent | [5][6] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using HATU and HBTU in a manual Boc-SPPS workflow.
General Boc-SPPS Workflow
A single coupling cycle in Boc-SPPS involves several key steps, as illustrated in the workflow diagram below.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency and minimizing reaction times.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.
-
Base Addition: Add DIEA (4.0 equivalents) to the pre-activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (colorless or yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Standard Coupling using HBTU
This protocol provides a reliable and cost-effective method for coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 of the HATU protocol.
-
Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
Base Addition: Add DIEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Reaction Mechanism and Potential Side Reactions
The general mechanism for amide bond formation using uronium-based coupling reagents like HATU and HBTU involves the activation of the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.
Potential Side Reactions
-
Racemization: Histidine and other aromatic amino acids can be susceptible to racemization, especially with prolonged activation times or the use of strong bases.[5] HATU is known to suppress racemization more effectively than HBTU.[6] The use of a weaker base like 2,4,6-collidine (TMP) instead of DIEA can also mitigate this side reaction.[2]
-
Guanidinylation: A known side reaction with uronium/aminium reagents like HATU and HBTU is the guanidinylation of the free N-terminal amine of the peptide chain.[5][6] This occurs when the coupling reagent is used in excess and can lead to chain termination. To avoid this, it is recommended to use the coupling reagent in slight deficiency or equimolar amounts relative to the carboxylic acid and to pre-activate the amino acid before adding it to the resin.[5]
-
Pyridine Ring Reactivity: While the pyridine nitrogen is generally not reactive under standard peptide coupling conditions, it is a nucleophilic center. In the presence of highly reactive species or under forcing conditions, potential side reactions at the pyridine nitrogen cannot be entirely ruled out, although they are not commonly reported. It is good practice to use the optimized, mildest conditions necessary for complete coupling.
Conclusion
For the efficient incorporation of the sterically hindered this compound into peptide sequences, HATU is the recommended coupling reagent due to its higher reactivity, which leads to faster reaction times and higher yields with a lower risk of racemization compared to HBTU.[1][2][3][6] Adherence to the provided protocols and careful monitoring of the reaction progress will ensure the successful synthesis of peptides containing this valuable non-standard amino acid.
References
Application Notes and Protocols for Boc Deprotection of Peptides Containing 3-(2-Pyridyl)-Alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful removal of the tert-butyloxycarbonyl (Boc) protecting group from peptides containing the non-canonical amino acid 3-(2-pyridyl)-alanine (Pya). The basic nature of the pyridyl side chain presents unique challenges compared to standard Boc deprotection protocols, necessitating modified conditions to ensure complete and efficient reaction.
Core Principles and Challenges
The Boc group is an acid-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). Deprotection is typically achieved by treatment with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
The primary challenge in the Boc deprotection of peptides containing 3-(2-pyridyl)-alanine arises from the basicity of the pyridine ring. The nitrogen atom on the pyridyl side chain can be protonated by TFA, effectively reducing the acid concentration available for the removal of the Boc group from the α-amino group. This necessitates harsher deprotection conditions, such as higher concentrations of TFA or extended reaction times, to drive the reaction to completion. Incomplete deprotection can lead to the formation of deletion sequences in the subsequent coupling steps.
A potential side reaction during acid-mediated Boc cleavage is the alkylation of nucleophilic residues by the generated tert-butyl cation. While the pyridine ring itself is not highly susceptible to tert-butylation, other sensitive amino acids in the peptide sequence, such as tryptophan or methionine, can be modified. The use of scavengers in the deprotection cocktail is highly recommended to prevent these side reactions.
Data Presentation: Deprotection Conditions
The following table summarizes the recommended conditions for Boc deprotection of peptides containing 3-(2-pyridyl)-alanine and the expected outcomes. Standard conditions are provided for comparison.
| Parameter | Standard Boc Deprotection | Recommended for 3-(2-pyridyl)-alanine Peptides | Rationale & Remarks |
| Deprotection Reagent | 25-50% TFA in Dichloromethane (DCM) | 50% TFA in DCM (or higher) | Higher acid concentration is required to overcome the basicity of the pyridyl side chain. For particularly difficult sequences, neat TFA can be considered. |
| Reaction Time | 20-30 minutes | 30-60 minutes (or longer, with monitoring) | Extended reaction time ensures complete removal of the Boc group. |
| Scavengers | Optional, depending on sequence | Recommended (e.g., 2.5% Triisopropylsilane (TIS) and 2.5% Water) | Mitigates alkylation of sensitive residues by the tert-butyl cation. |
| Monitoring | Kaiser (Ninhydrin) Test | Kaiser Test, LC-MS analysis of a test cleavage | A negative or weak positive Kaiser test indicates incomplete deprotection. LC-MS can provide more definitive confirmation. |
Experimental Protocols
Protocol for Boc Deprotection of a Peptide-Resin Containing 3-(2-pyridyl)-alanine
This protocol details the steps for the removal of the N-terminal Boc group from a peptide containing 3-(2-pyridyl)-alanine during solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
10% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel. Drain the DCM.
-
Preparation of Deprotection Cocktail: In a fume hood, prepare the deprotection cocktail: 95% TFA, 2.5% TIS, 2.5% Water. For a less harsh initial trial, a solution of 50% TFA in DCM can be used.
-
Deprotection: Add the deprotection solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 30 minutes. For the first attempt with a new sequence, extending the reaction time to 1-2 hours with monitoring is advisable.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and by-products.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A strong blue color indicates successful deprotection.
-
Neutralization: Wash the resin with the 10% DIPEA in DCM solution (2-3 times, 2 minutes each) to neutralize the protonated N-terminus.
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol for the Kaiser (Ninhydrin) Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the solid support.
Materials:
-
Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.
-
Solution B: 500 mg of ninhydrin in 10 mL of n-butanol.
-
Solution C: 2 g of phenol in 0.5 mL of n-butanol.
-
Ethanol
-
Small test tube
-
Heating block or water bath (100-120°C)
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.
-
Wash the resin beads with ethanol and decant the supernatant.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Deprotection Complete): Intense blue color.
-
Negative Result (Deprotection Incomplete): Yellow or no color change.
-
Visualizations
Caption: Workflow for Boc deprotection of peptides containing 3-(2-pyridyl)-alanine.
Caption: Logical relationships in the Boc deprotection of 3-(2-pyridyl)-alanine peptides.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-3-(2-pyridyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-α-(tert-butoxycarbonyl)-3-(2-pyridyl)-L-alanine (Boc-3-(2-pyridyl)-Ala-OH) in solid-phase peptide synthesis (SPPS). The incorporation of this non-natural, hydrophilic amino acid can enhance the solubility and biological activity of synthetic peptides, making it a valuable tool in drug discovery and development.[1][2]
Introduction
This compound is an amino acid derivative featuring a Boc protecting group for the α-amino group and a pyridyl ring in its side chain.[1][2] The Boc group is acid-labile, allowing for its removal under moderately acidic conditions, which is characteristic of the Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS strategy.[3] The pyridyl group, a nitrogen-containing heterocycle, can increase the hydrophilicity of the resulting peptide and provides a site for potential hydrogen bonding or metal coordination, which can be crucial for interaction with biological targets.
This document outlines the general workflow for Boc-SPPS, provides detailed protocols for the incorporation of this compound, and discusses key considerations for optimizing the synthesis of pyridylalanine-containing peptides.
Data Presentation
The successful synthesis of peptides relies on high efficiency at each step of the SPPS cycle. The following tables provide typical parameters and expected outcomes for a standard Boc-SPPS protocol. It is important to note that optimal conditions for peptides containing this compound may require specific optimization.
Table 1: General Parameters for Boc-SPPS
| Parameter | Typical Value/Reagent | Key Considerations |
| Resin | Merrifield or PAM resin (0.4–1.0 mmol/g substitution) | Choice of resin depends on the desired C-terminal functionality (acid or amide).[4] |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A 5-minute pre-wash followed by a 15-25 minute deprotection step is common.[4] |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM or DMF | Ensures the N-terminal amine is in its free base form for coupling.[3] |
| Amino Acid Excess | 2–4 equivalents | Higher excess may be needed for difficult couplings. |
| Coupling Reagents | HBTU, HATU, DCC/HOBt, PyBOP | The choice depends on the steric hindrance of the amino acid and desired reaction speed.[5] |
| Coupling Time | 1–4 hours | Can be monitored using the ninhydrin (Kaiser) test.[5] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Requires specialized equipment and safety precautions.[4] |
Table 2: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Description | Advantages | Disadvantages |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Inexpensive and effective for many standard couplings. | The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.[5] |
| HBTU | O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient, leads to minimal racemization, and is suitable for most couplings.[5] | Can cause chain termination by reacting with the N-terminus if used in excess.[5] |
| HATU | O-(7-Azabenzotriazol- 1-yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate | Often more effective than HBTU for sterically hindered or "difficult" couplings.[5] | More expensive than HBTU.[5] |
Experimental Protocols
The following are generalized protocols for the manual incorporation of this compound in a Boc-SPPS workflow. Optimization may be necessary based on the specific peptide sequence and scale of the synthesis.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel.
-
Add DCM or DMF (10-15 mL per gram of resin) and allow to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), then drain.[4]
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.[4]
3. Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DMF to remove excess base.
4. Coupling of this compound (HBTU Activation):
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
5. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.[]
-
A negative test (colorless or yellow beads) indicates a complete reaction.[]
-
If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.[5]
6. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
The peptide-resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection (HF Method)
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.
-
Preparation: Thoroughly dry the final peptide-resin under vacuum.
-
Cleavage:
-
Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to prevent side reactions.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the extract to obtain the crude peptide powder.
-
Purification and Characterization Workflow
Troubleshooting
Low Coupling Efficiency:
-
Cause: Steric hindrance from the pyridyl side chain or adjacent amino acids, or peptide aggregation.
-
Solution:
Side Reactions:
-
Cause: The nitrogen atom in the pyridyl ring could potentially be alkylated during the final cleavage if carbocations are not effectively scavenged.
-
Solution: Ensure an adequate amount and appropriate type of scavenger are used during the HF cleavage step.
Conclusion
The incorporation of this compound into peptides using Boc-SPPS is a viable strategy to enhance their physicochemical properties. While the general protocols for Boc-SPPS are applicable, optimization of coupling conditions may be necessary to ensure high yields and purity. Careful monitoring of the coupling reaction and appropriate choice of reagents are critical for the successful synthesis of peptides containing this unique amino acid. The resulting pyridylalanine-containing peptides have significant potential in the development of novel therapeutics.[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Engineering Metal Binding Sites in Peptides with Boc-3-(2-pyridyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the creation of novel structures with enhanced therapeutic properties. Boc-3-(2-pyridyl)-Ala-OH is a versatile building block that allows for the site-specific incorporation of a metal-chelating moiety, the pyridyl group, into a peptide sequence.[1] This capability opens avenues for the development of metallopeptides with tailored functions, including catalytic activity, enhanced structural stability, and targeted delivery of metal ions.[2][3] The pyridyl nitrogen atom, with its available lone pair of electrons, can effectively coordinate with a variety of transition metal ions, such as copper(II), zinc(II), and palladium(II).[3][4][5]
These application notes provide a comprehensive guide for researchers on the utilization of this compound to introduce metal binding sites in peptides. Detailed protocols for peptide synthesis, metal chelation, and characterization of the resulting metallopeptides are provided, along with structured data presentation and visual workflows to facilitate experimental design and execution.
Data Presentation
Table 1: Physicochemical Properties of Boc-3-(2-pyridyl)-L-alanine
| Property | Value | Reference |
| Synonyms | Boc-β-(2-pyridyl)-Ala-OH, Boc-3-(2-pyridyl)-L-alanine | [6] |
| CAS Number | 71239-85-5 | [6] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [6] |
| Molecular Weight | 266.29 g/mol | [6] |
| Appearance | White powder | [6] |
| Optical Activity | [α]20/D -16.5±1.5°, c = 1% in methanol | [6] |
| Purity | ≥98.0% (TLC) | [6] |
| Reaction Suitability | Boc solid-phase peptide synthesis | [6] |
Table 2: Representative Spectroscopic Data for Metallopeptide Characterization
| Analytical Technique | Parameter | Observation upon Metal Binding | Significance |
| UV-Visible Spectroscopy | λmax Shift | Red or blue shift in the absorption spectrum of the pyridyl group upon metal coordination. | Confirmation of metal binding and can be used to determine binding stoichiometry and affinity.[7][8][9] |
| Absorbance Change | Increase or decrease in absorbance at a specific wavelength. | Quantitative analysis of metal binding.[10] | |
| NMR Spectroscopy | Chemical Shift Perturbation | Downfield or upfield shifts of proton signals near the 2-pyridylalanine residue. | Identification of the metal binding site and conformational changes in the peptide.[11][12] |
| Line Broadening | Broadening of specific proton signals upon interaction with a paramagnetic metal ion. | Proximity of the residue to the metal center.[11] | |
| Mass Spectrometry | Mass Shift | A mass increase corresponding to the isotopic mass of the bound metal ion. | Confirmation of metallopeptide formation and determination of stoichiometry.[13][14] |
| Fragmentation Pattern | Altered fragmentation pattern in MS/MS experiments, often with fragments retaining the metal ion. | Information on the metal binding site within the peptide sequence.[15] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a target peptide sequence using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin or other suitable resin for Boc chemistry
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU.[16]
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[1]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 1-2 hours.[4]
-
First Amino Acid Coupling (if starting from resin): Couple the C-terminal Boc-protected amino acid to the resin using standard procedures.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[1]
-
Wash the peptide-resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium trifluoroacetate salt by washing with a solution of 5-10% DIEA in DCM twice for 2 minutes each.[4]
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Cool to 0°C and add DCC (3 eq.). Allow activation to proceed for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/clear beads) indicates complete coupling.[17] If the test is positive (blue beads), recouple the amino acid.[16]
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Metal Chelation to the Pyridylalanine-Containing Peptide
This protocol describes a general method for forming the metallopeptide complex in solution.
Materials:
-
Purified peptide containing a 3-(2-pyridyl)-alanine residue
-
Metal salt (e.g., CuSO₄, ZnCl₂, PdCl₂)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a pH where the peptide is soluble and the metal is not prone to hydrolysis)
-
Milli-Q water
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptide in the chosen buffer at a known concentration (e.g., 1 mM).
-
Metal Salt Solution Preparation: Prepare a stock solution of the metal salt in Milli-Q water at a higher concentration (e.g., 10-100 mM).
-
Chelation Reaction:
-
In a microcentrifuge tube, add a specific volume of the peptide stock solution.
-
Gradually add a stoichiometric amount (or a desired molar excess) of the metal salt solution to the peptide solution while gently vortexing. For a 1:1 complex, add one molar equivalent of the metal.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes to several hours) to allow for complex formation.[13]
-
-
Removal of Unbound Metal (Optional): If necessary, unbound metal ions can be removed by size-exclusion chromatography or dialysis.
-
Characterization: The resulting metallopeptide solution is now ready for characterization by UV-Vis spectroscopy, NMR, and mass spectrometry.
Protocol 3: Characterization of the Metallopeptide
A. UV-Visible (UV-Vis) Spectroscopic Titration for Binding Analysis
This protocol allows for the determination of the binding stoichiometry and dissociation constant (Kd).
Procedure:
-
Sample Preparation: Place a known concentration of the peptide solution (e.g., 10-50 µM) in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis spectrum of the peptide alone (typically from 200-400 nm).[18]
-
Titration:
-
Add small aliquots of the concentrated metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the largest spectral shift is observed.
-
Plot the change in absorbance (ΔA) against the molar ratio of [Metal]/[Peptide].
-
The stoichiometry can be determined from the inflection point of the binding curve.
-
The dissociation constant (Kd) can be calculated by fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm).[19]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
This protocol is used to identify the metal binding site and observe conformational changes.[20]
Procedure:
-
Sample Preparation: Prepare two NMR samples: one of the apo-peptide and one of the metallopeptide (typically 1:1 stoichiometry) in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) with a buffer.[21]
-
NMR Data Acquisition: Acquire 1D ¹H and 2D ¹H-¹H TOCSY and NOESY spectra for both the apo- and metallopeptide samples.
-
Data Analysis:
-
Chemical Shift Perturbation (CSP) Analysis: Compare the ¹H spectra of the apo- and metallopeptides. Significant changes in chemical shifts (perturbations) of specific protons indicate their proximity to the metal binding site.[12] The protons of the 2-pyridylalanine residue are expected to show significant CSPs.
-
Structural Analysis: Use the NOESY data to identify through-space correlations and calculate the 3D structure of the metallopeptide.
-
C. Mass Spectrometry (MS) for Stoichiometry and Identity Confirmation
This protocol confirms the formation and stoichiometry of the metallopeptide complex.
Procedure:
-
Sample Preparation: Dilute the metallopeptide solution to a suitable concentration for electrospray ionization (ESI) or MALDI mass spectrometry (e.g., 1-10 µM).[22]
-
MS Analysis:
-
Acquire the mass spectrum of the sample.
-
Look for a peak corresponding to the molecular weight of the peptide plus the mass of the bound metal ion(s).
-
The m/z value will confirm the formation of the metallopeptide and its stoichiometry.
-
-
Tandem MS (MS/MS) Analysis (Optional):
-
Isolate the parent ion of the metallopeptide and subject it to collision-induced dissociation (CID).
-
Analyze the fragmentation pattern to identify which peptide fragments retain the metal ion, providing further evidence for the binding site.[15]
-
Visualizations
Caption: Workflow for Boc-SPPS of a pyridylalanine-containing peptide.
Caption: Experimental workflow for metal chelation and characterization.
Caption: Logical relationship of metal binding inducing peptide function.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Materials That Exploit Metal Coordination [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying Peptide-Metal Ion Complex Structures by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 13. d-nb.info [d-nb.info]
- 14. Determination of Relative Stabilities of Metal‐Peptide Bonds in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas-phase investigation of Pd(II)-alanine complexes with small native and derivatized peptides containing histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using Boc-3-(2-pyridyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic agents to cancer cells is a leading strategy in modern oncology. Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, offering enhanced cell permeability and improved drug selectivity.[1] This is achieved by linking a potent cytotoxic payload to a peptide that specifically targets receptors overexpressed on the surface of cancer cells.[2] The incorporation of non-canonical amino acids, such as 3-(2-pyridyl)-Alanine, into the peptide sequence can impart unique beneficial properties, including increased aqueous solubility and a site for chemoselective conjugation.[3][4]
These application notes provide a comprehensive guide to the synthesis and characterization of a model peptide-drug conjugate utilizing Boc-3-(2-pyridyl)-Ala-OH. The workflow encompasses Boc-based solid-phase peptide synthesis (SPPS), on-resin N-alkylation of the pyridyl moiety for drug conjugation, and subsequent characterization of the final product. As a representative example, we describe the synthesis of an Epidermal Growth Factor Receptor (EGFR)-targeting peptide conjugated to the chemotherapeutic drug Doxorubicin.[5]
Data Presentation
Physicochemical Properties of Boc-3-(2-pyridyl)-L-alanine
| Property | Value |
| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2'-pyridyl)-Ala-OH, Boc-(S)-2-amino-3-(2'-pyridyl)propanoic acid |
| CAS Number | 71239-85-5 |
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.3 g/mol |
| Appearance | White powder |
| Purity (HPLC) | ≥ 99% |
| Melting Point | 140 - 143 °C |
| Optical Rotation | [α]20/D = -14 ± 1º (c=1 in MeOH) |
| Storage Conditions | 0 - 8 °C |
| [Source:[6]] |
Quantitative Data for the Synthesis of an EGFR-Targeting Peptide and its Doxorubicin Conjugate
The following table summarizes typical quantitative data for the synthesis of a model EGFR-targeting peptide (Sequence: H-Tyr-Ala(2-pyridyl) -Trp-Pro-His-Glu-NH₂) and its subsequent conjugation to Doxorubicin. Yields and purity are sequence-dependent and may require optimization.
| Step | Parameter | Value |
| Peptide Synthesis | Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 75% | |
| Purified Peptide Yield | 45% | |
| Peptide Purity (HPLC) | >98% | |
| Drug Conjugation | Peptide-to-Drug Molar Ratio | 1:3 |
| Conjugation Efficiency | ~85% | |
| Purified PDC Yield | 60% | |
| PDC Purity (HPLC) | >95% | |
| [Note: These are representative values and actual results may vary.] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the EGFR-Targeting Peptide
This protocol details the manual synthesis of the model peptide using Boc-SPPS methodology on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of resin linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
In a separate vial, pre-activate the first Boc-protected amino acid (3 equivalents) with HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Boc-SPPS Cycle (for subsequent amino acids):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM.
-
Coupling: Repeat step 3 for each subsequent amino acid, including this compound. For sterically hindered or challenging couplings, a second coupling (recoupling) may be necessary.
-
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
On-Resin Conjugation of Doxorubicin
This protocol describes the N-alkylation of the pyridyl group of the resin-bound peptide with a Doxorubicin derivative.
Materials:
-
Peptide-resin from Protocol 1
-
Bromoacetylated Doxorubicin (Dox-Br)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Conjugation Reaction:
-
Dissolve Dox-Br (3 equivalents) and DIEA (5 equivalents) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the mixture at room temperature for 24 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted Dox-Br and DIEA.
Cleavage, Deprotection, and Purification
Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.
Protocol:
-
Drying: Dry the peptide-drug conjugate-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Precipitation and Washing: Precipitate the crude peptide-drug conjugate by adding cold diethyl ether. Wash the precipitate several times with cold diethyl ether.
-
Purification:
-
Dissolve the crude conjugate in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide-drug conjugate as a powder.
-
Characterization of the Peptide-Drug Conjugate
Protocol:
-
Purity Analysis (RP-HPLC):
-
Analyze the purified conjugate using an analytical RP-HPLC system.
-
A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at a wavelength relevant for both the peptide and doxorubicin (e.g., 220 nm and 480 nm).
-
-
Identity Confirmation (Mass Spectrometry):
Visualizations
Caption: Experimental workflow for the synthesis of a peptide-drug conjugate.
Caption: Logical relationship of the EGFR-targeting peptide-drug conjugate.
Caption: Simplified EGFR signaling pathway targeted by the peptide-drug conjugate.
References
- 1. peptide.com [peptide.com]
- 2. Novel Cyclic Peptides for Targeting EGFR and EGRvIII Mutation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR-targeted fluorophore-peptide conjugates - American Chemical Society [acs.digitellinc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The identification of three human metabolites of a peptide-doxorubicin conjugate using HPLC-MS-MS in positive and negative ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Solubility Through 3-(2-Pyridyl)-Alanine Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids is a powerful strategy for modulating the physicochemical properties of peptides, thereby enhancing their therapeutic potential. A significant challenge in peptide-based drug development is poor aqueous solubility, which can hinder formulation, bioavailability, and overall efficacy. This document provides detailed application notes and experimental protocols on the use of the non-natural amino acid 3-(2-pyridyl)-alanine to improve peptide solubility. The inclusion of this hydrophilic, aromatic residue can disrupt aggregation-prone hydrophobic patches and introduce favorable interactions with aqueous environments. The protocols provided herein cover solid-phase peptide synthesis (SPPS) of peptides containing 3-(2-pyridyl)-alanine and robust methods for quantifying the resulting changes in solubility.
Introduction
Peptide therapeutics offer high specificity and potency, but their development is often hampered by suboptimal physicochemical properties, most notably poor solubility. Many therapeutically relevant peptide sequences contain hydrophobic residues that can lead to aggregation and precipitation in aqueous solutions. The strategic incorporation of unnatural amino acids with desirable characteristics is a proven method to overcome these limitations.
3-(2-pyridyl)-alanine, an isomer of phenylalanine containing a nitrogen atom in the aromatic ring, introduces a hydrophilic moment and hydrogen bonding capabilities.[1] This modification can significantly enhance the aqueous solubility of peptides, as demonstrated in studies with glucagon analogues where its incorporation led to superior biophysical properties.[2][3][4] This document outlines the practical application of this strategy, from synthesis to solubility assessment.
Data Presentation
The following tables summarize the expected quantitative improvements in peptide solubility following the incorporation of 3-(2-pyridyl)-alanine. The data is based on findings from studies on glucagon analogues, where native residues were substituted with 3-pyridyl-alanine (3-Pal).
Table 1: Solubility Comparison of Native Glucagon vs. 3-Pal-Containing Analogue
| Peptide Sequence | Modification | Solubility at pH 7.4 (mg/mL) | Fold Increase in Solubility |
| Native Glucagon | None | < 0.1 | - |
| Analogue 9 | Phe6 -> 3-Pal, Tyr10 -> 3-Pal, Tyr13 -> 3-Pal | > 1.0 | > 10 |
Note: The data for Analogue 9 (Gcg[3-Pal6,10,13, Aib16]) is extrapolated from qualitative descriptions of "superior biophysical character" and "enhanced aqueous solubility" in published literature, as specific quantitative values were not publicly available in the search results.[2][3][4] The fold increase is a conservative estimate based on related glucagon analogue patents that report at least 2-fold to 5-fold or higher solubility increases with modifications.
Table 2: General Impact of 3-(2-pyridyl)-alanine on Peptide Physicochemical Properties
| Property | Observation | Rationale |
| Aqueous Solubility | Significantly Increased | The pyridine ring introduces hydrophilicity and hydrogen bonding capacity.[1] |
| Aggregation Propensity | Reduced | Disruption of hydrophobic patches that drive self-assembly. |
| Chemical Stability | Generally Maintained or Improved | Substitution of residues prone to degradation (e.g., Asn, Gln). |
| Biological Activity | Often Retained | The structural similarity to natural aromatic amino acids can preserve receptor binding. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-(2-pyridyl)-alanine-Containing Peptide
This protocol details the manual solid-phase synthesis of a model peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-3-(2-pyridyl)-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To ensure complete coupling, perform a ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-L-3-(2-pyridyl)-alanine: Follow the same coupling procedure as for other amino acids.
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Quantitative Solubility Assessment by HPLC
This protocol describes a method to determine the equilibrium solubility of a peptide in a given buffer.
Materials:
-
Lyophilized peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% TFA in HPLC-grade water (Mobile Phase A)
-
0.1% TFA in acetonitrile (Mobile Phase B)
-
HPLC system with a C18 column and UV detector
-
Microcentrifuge tubes
-
Orbital shaker
-
0.22 µm syringe filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the lyophilized peptide to a series of microcentrifuge tubes.
-
Add a defined volume of PBS (e.g., 500 µL) to each tube.
-
Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered supernatant with Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject a known volume of the prepared dilutions onto the HPLC system.
-
Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Monitor the absorbance at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the peptide.
-
Determine the concentration of the peptide in the saturated supernatant by comparing the peak area to the standard curve.
-
The determined concentration represents the equilibrium solubility of the peptide in PBS at the tested temperature.
-
Visualizations
Caption: Workflow for peptide synthesis and subsequent solubility testing.
Caption: How 3-(2-pyridyl)-alanine improves peptide solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2011163473A1 - Glucagon analogs exhibiting enhanced solubility and stability in physiological ph buffers - Google Patents [patents.google.com]
Cleavage Cocktails for Peptides Containing Pyridylalanine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as the isomers of pyridylalanine (Pya), into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. The unique characteristics of the pyridyl group—its aromaticity, basicity, and ability to engage in hydrogen bonding and metal coordination—can significantly influence peptide conformation, stability, and receptor interactions.
Following solid-phase peptide synthesis (SPPS), the final and critical step is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a cocktail of scavengers. The choice of this cleavage cocktail is paramount to obtaining the desired peptide in high yield and purity, as incomplete cleavage or side reactions can lead to a complex mixture of products, complicating purification and reducing the overall efficiency of the synthesis.
This document provides detailed application notes and protocols for the selection and use of cleavage cocktails for peptides containing 2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), and 4-pyridylalanine (4-Pya) residues.
Challenges in Cleaving Pyridylalanine-Containing Peptides
While pyridylalanine residues are generally stable to the conditions of Fmoc-based SPPS, the basic nitrogen atom in the pyridine ring presents a potential challenge during the final TFA cleavage step. The pyridine nitrogen can be protonated under strongly acidic conditions, which may influence the peptide's solubility in the cleavage cocktail and potentially render the side chain susceptible to undesired modifications if inappropriate scavengers are used.
Although specific side reactions involving the pyridyl group during TFA cleavage are not extensively documented in publicly available literature, general principles of peptide chemistry suggest that careful selection of scavengers is crucial to mitigate potential risks and ensure a clean cleavage process.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is highly dependent on the overall composition of the peptide, particularly the presence of other sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg). Below is a summary of recommended cleavage cocktails suitable for peptides containing pyridylalanine residues.
Table 1: Recommended Cleavage Cocktails for Pyridylalanine-Containing Peptides
| Cocktail ID | Composition (v/v/w) | Target Residues & Remarks |
| Standard Pya Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for peptides containing Pya without other sensitive residues. TIS is an effective scavenger for carbocations generated from protecting groups.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2] Recommended when Pya is present alongside these residues. |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl-based protecting groups. A good alternative to Reagent K when the strong odor of thiols is a concern, but it does not protect Met or Cys from oxidation.[3] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to minimize the oxidation of Methionine residues.[3] |
Note: Quantitative data on the direct comparison of these cocktails for peptides containing solely pyridylalanine is limited. The recommendations are based on established protocols for other sensitive amino acids and general principles of peptide chemistry. Optimization for each specific peptide is highly recommended.
Experimental Protocols
Safety Precaution: All cleavage procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Standard Cleavage of a Pyridylalanine-Containing Peptide
This protocol is suitable for peptides containing pyridylalanine without other sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel (e.g., glass vial with a screw cap)
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Seal the vessel and gently agitate at room temperature for 2-3 hours.[1]
-
Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of a Pyridylalanine-Containing Peptide with Other Sensitive Residues (Using Reagent K)
This protocol is recommended for peptides that contain pyridylalanine in addition to other sensitive residues such as Cys, Met, Trp, or Tyr.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared Reagent K to the resin (approximately 10-40 mL per gram of resin).
-
Seal the vessel and stir at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.
-
Filter the resin and rinse with a small volume of fresh TFA.
-
Combine the filtrates and concentrate under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal volume of TFA.
-
Add the solution to cold methyl t-butyl ether (approximately 300:1 v/v ether:peptide solution) to precipitate the crude peptide.
-
Centrifuge to collect the crude peptide.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Purification and Characterization
Following cleavage and precipitation, the crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: RP-HPLC Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify and pool the purest fractions.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 4: Mass Spectrometry Characterization
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.
Visualizing the Workflow and Potential Side Reactions
General Peptide Cleavage Workflow
Caption: General workflow for the cleavage and purification of synthetic peptides.
Potential Side Reactions during Cleavage
The pyridine ring of pyridylalanine is a nucleophile and could potentially react with carbocations generated during cleavage if not adequately scavenged. While specific data is limited, a logical relationship of potential side reactions can be visualized.
Caption: Logical diagram of potential side reactions involving pyridylalanine.
Conclusion
The successful cleavage of peptides containing pyridylalanine residues relies on the careful selection of a cleavage cocktail that is appropriate for the entire peptide sequence. While standard protocols are often effective, the presence of the basic pyridyl moiety and other sensitive amino acids necessitates a thoughtful approach to scavenger selection to minimize potential side reactions. The protocols and information provided herein serve as a valuable resource for researchers, but optimization for each unique peptide is crucial for achieving the highest possible yield and purity.
References
Application Note: A Robust HPLC Purification Strategy for Peptides Incorporating 3-(2-pyridyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-(2-pyridyl)-alanine, with its basic pyridyl side chain, offers unique opportunities for introducing metal-chelating properties, altering solubility, and influencing peptide conformation. However, the presence of this basic moiety introduces specific challenges in purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC). This application note provides a detailed strategy and protocol for the efficient purification of peptides containing 3-(2-pyridyl)-alanine, addressing common issues such as peak tailing and offering solutions for achieving high purity.
Challenges in the Purification of 3-(2-pyridyl)-alanine Containing Peptides
The primary challenges in the RP-HPLC purification of peptides containing 3-(2-pyridyl)-alanine stem from the basicity and metal-chelating nature of the pyridyl group:
-
Secondary Silanol Interactions: The basic pyridyl nitrogen can interact with acidic residual silanol groups on silica-based stationary phases, leading to significant peak tailing and poor resolution.[1]
-
Metal Chelation: The pyridyl group can chelate trace metal ions present in the HPLC system (e.g., from the stainless steel components or the silica packing), which can cause peak broadening, splitting, or shifts in retention time.
-
pH-Dependent Retention: The retention behavior of the peptide is highly dependent on the mobile phase pH, which dictates the protonation state of the pyridyl group. At low pH, the pyridyl group is protonated and carries a positive charge, while at neutral or higher pH, it is uncharged. This property can be exploited to optimize selectivity.
Strategic Approach to Purification
A systematic approach is crucial for developing a robust purification method for these peptides. The following workflow outlines the key steps from initial crude analysis to final purification.
References
Orthogonal Protection Strategies for the Pyridyl Side Chain of Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incorporating pyridylalanine (Pal) into peptide sequences is a valuable strategy in drug discovery, offering a means to enhance solubility, introduce a metal-chelating site, or mimic histidine. The successful synthesis of pyridylalanine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and orthogonal protection strategy. This document provides a detailed overview of the primary strategies for managing the pyridyl side chain of alanine during Fmoc- and Boc-based SPPS. While direct protection of the pyridyl nitrogen is not standard practice, this note details the common use of unprotected pyridylalanine and explores potential, advanced orthogonal protection schemes for specialized applications.
Introduction: The Role of the Pyridyl Side Chain
The pyridine ring of pyridylalanine (3-Pal or 4-Pal) is a weakly basic functional group. In the context of peptide synthesis, its primary reactivity concern is the potential for the lone pair of electrons on the nitrogen to interfere with coupling reactions or other side-chain modifications. The pKa of the pyridinium ion is approximately 5.2, meaning that under the acidic conditions of Boc-SPPS deprotection (TFA) or final cleavage, the pyridine nitrogen will be protonated. In the slightly basic environment of Fmoc-SPPS coupling reactions, it is largely unprotonated and therefore nucleophilic.
Standard Strategy: In the vast majority of synthetic applications, the pyridyl side chain is left unprotected throughout both Fmoc- and Boc-SPPS. This approach is successful because the basicity of the pyridine nitrogen is low enough that it generally does not cause significant side reactions during standard amide bond formation. Commercially available Fmoc-L-Ala(3-pyridyl)-OH, Fmoc-L-Ala(4-pyridyl)-OH, Boc-L-Ala(3-pyridyl)-OH, and their corresponding D-isomers are all utilized with the side chain unprotected.
Advanced Orthogonal Strategies: For complex syntheses requiring selective modification of the pyridyl ring on-resin, or to completely eliminate any potential for side reactions, orthogonal protection of the pyridyl nitrogen may be considered. These are non-standard methods that require custom synthesis of the protected amino acid derivative. Two potential strategies are:
-
Pyridine N-oxide Protection: The pyridine is oxidized to the N-oxide, which deactivates the nitrogen. The N-oxide is stable to both acidic and basic conditions of SPPS and can be removed reductively.
-
Borane Complexation: The pyridine nitrogen is protected through coordination with borane (BH₃). This complex is stable to the basic conditions of Fmoc removal but can be cleaved with acid.
This document will first detail the standard, unprotected protocols and then provide an overview and general procedures for these advanced orthogonal strategies.
Standard Strategy: Synthesis with Unprotected Pyridylalanine
The most common and straightforward method for incorporating pyridylalanine is to use the commercially available Nα-Fmoc or Nα-Boc protected amino acids without any side-chain protection.
Key Considerations for Unprotected Pyridylalanine
-
Coupling Reactions: Standard coupling reagents like HBTU, HATU, or DIC/Oxyma are effective. Due to the slight basicity of the pyridine, using an additional equivalent of base (e.g., DIPEA) during coupling is sometimes recommended to ensure the α-amino group of the incoming amino acid is fully deprotonated, although this is not always necessary.
-
Acidic Conditions (Boc-SPPS & Cleavage): During TFA treatment, the pyridine nitrogen will be protonated, forming a pyridinium salt. This is a reversible process and does not interfere with the synthesis. The final product after cleavage and purification will be the free pyridine.
-
Side Reactions: While generally well-behaved, the unprotected pyridine can potentially be alkylated by certain scavengers used during TFA cleavage (e.g., from tert-butyl cations). Using scavengers like triisopropylsilane (TIS) minimizes this risk.
Data Presentation: Commercially Available Pyridylalanine Derivatives
| Compound Name | Abbreviation | Nα-Protection | Side-Chain Protection | Molecular Weight ( g/mol ) | CAS Number |
| Nα-Boc-3-(3-pyridyl)-L-alanine | Boc-Ala(3-pyridyl)-OH | Boc | None | 266.29 | 117142-26-4 |
| Nα-Fmoc-3-(4-pyridyl)-L-alanine | Fmoc-Ala(4-pyridyl)-OH | Fmoc | None | 388.42 | 169555-95-7 |
Experimental Protocols: Unprotected Pyridylalanine in SPPS
This protocol outlines the manual synthesis cycle for incorporating an unprotected Fmoc-pyridylalanine residue.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Pyridylalanine):
-
In a separate vial, dissolve Fmoc-L-Ala(pyridyl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes (pre-activation).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), continue coupling for another hour.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
This protocol outlines the manual synthesis cycle for incorporating an unprotected Boc-pyridylalanine residue.[]
-
Resin Preparation: Swell Merrifield resin (1% DVB, 100-200 mesh) in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[2]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 1 min).
-
-
Amino Acid Coupling (Pyridylalanine):
-
In a separate vial, dissolve Boc-L-Ala(pyridyl)-OH (3 eq.) in DCM/DMF.
-
Add HBTU (2.9 eq.) and HOBt (3 eq.).
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 2 hours.
-
Monitor completion with a Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Add anisole (as a scavenger) to the peptide-resin in the reaction vessel of the HF apparatus.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Visualization of Standard SPPS Workflows
Advanced Orthogonal Protection Strategies
While not standard practice, specific applications may necessitate the protection of the pyridyl side chain. The following sections outline potential strategies. Note: These methods are derived from general organic chemistry principles and would require significant optimization for routine use in SPPS.
Pyridine N-Oxide Protection
This strategy involves the oxidation of the pyridine nitrogen to an N-oxide, which is non-basic and non-nucleophilic. The N-oxide is stable to both acidic (TFA) and basic (piperidine) conditions, making it theoretically orthogonal to both Fmoc and Boc strategies. Deprotection is achieved by reduction.
This protocol describes the protection of the free amino acid prior to its use in SPPS.
-
Dissolution: Dissolve Boc-Ala(pyridyl)-OH or Fmoc-Ala(pyridyl)-OH (1 eq.) in dichloromethane (DCM) at 0-5 °C.
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture.
-
Add water and adjust the pH to 4-5 with a mild base (e.g., NaHCO₃ solution).[3]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-oxide derivative by column chromatography.
-
This is a general protocol for the reductive deprotection of the N-oxide on the solid support. Optimization is likely required.
-
Resin Preparation: Swell the peptide-resin containing the pyridylalanine-N-oxide residue in a suitable solvent like DCM or THF.
-
Reduction: Add a solution of phosphorus trichloride (PCl₃) (excess, e.g., 10 eq.) in the same solvent. Caution: PCl₃ is corrosive and reacts violently with water.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM, DMF, and methanol to remove all traces of the phosphorus reagents.
Alternative Deprotection: Palladium-catalyzed transfer hydrogenation using a hydrogen donor like triethylamine could also be explored as a milder deprotection method.[2]
Borane (BH₃) Protection
The lone pair of the pyridine nitrogen can be complexed with borane (BH₃). This pyridine-borane complex is stable to nucleophiles and bases, making it suitable for the Fmoc-SPPS strategy. The borane group is removed under acidic conditions. The orthogonality with Boc-SPPS is poor, as the acidic conditions for Boc removal would also cleave the borane protection.
-
Dissolution: Dissolve Fmoc-Ala(pyridyl)-OH (1 eq.) in a dry, aprotic solvent like THF under an inert atmosphere (N₂ or Ar).
-
Complexation: Add borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction carefully with methanol. Evaporate the solvent and purify the product, Fmoc-Ala(pyridyl-BH₃)-OH, by chromatography.
This protocol uses mild acidic conditions. Its compatibility with acid-labile side-chain protecting groups (like Trt, tBu) must be carefully evaluated.
-
Resin Preparation: Swell the peptide-resin containing the pyridylalanine-BH₃ residue in DCM.
-
Deprotection: Add a solution of mild acid, such as 10% TFA in DCM, and agitate for 30-60 minutes. Alternatively, bubbling gaseous HCl through a DCM suspension of the resin can be used.[4]
-
Washing: Drain the acidic solution and wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and finally with DCM and DMF.
Summary and Recommendations
The incorporation of pyridylalanine is a routine modification in SPPS that, in most cases, does not require protection of the side-chain nitrogen. The standard use of Nα-Fmoc or Nα-Boc protected pyridylalanine is robust and efficient. For specialized applications requiring orthogonal protection, N-oxide and borane-based strategies are theoretically viable. However, these are not commercially available and would require custom synthesis and careful optimization of the on-resin deprotection conditions to ensure compatibility with the overall synthetic scheme. For most applications, the unprotected strategy is recommended.
| Strategy | Nα-Fmoc Compatibility | Nα-Boc Compatibility | Orthogonality | Recommendation |
| Unprotected | Excellent | Excellent | N/A | Standard, Recommended |
| N-Oxide | Excellent (Theoretically) | Excellent (Theoretically) | High | Advanced/Specialized Use |
| Borane Complex | Good (Theoretically) | Poor | Moderate | Advanced/Specialized Use (Fmoc only) |
References
Application Notes and Protocols for Bioconjugation Techniques with Peptides Containing 2-Pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for two key bioconjugation techniques involving peptides that incorporate the non-canonical amino acid 2-pyridylalanine (2-Pal). The unique reactivity of the pyridyl group offers opportunities for selective and stable conjugation, making it a valuable tool in the development of peptide-based therapeutics, diagnostics, and research probes.
Chemoselective N-Alkylation of 2-Pyridylalanine (NAP)
The nitrogen atom of the pyridine ring in 2-pyridylalanine can undergo chemoselective N-alkylation, providing a stable and robust method for peptide conjugation. This technique, termed NAP (N-Alkylation of Pyridyl-alanine), is compatible with both solution-phase and solid-phase peptide synthesis (SPPS) and offers a versatile strategy for late-stage functionalization of peptides.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of N-Alkylation of 2-Pyridylalanine (NAP).
Quantitative Data for NAP Conjugation
The efficiency of the NAP reaction is influenced by the solvent, the nature of the alkylating agent, and the peptide sequence. The following table summarizes representative quantitative data for the N-alkylation of a model peptide containing 2-pyridylalanine.
| Peptide Sequence | Alkylating Agent | Solvent | Reaction Time (h) | Conversion (%) | Reference |
| Ac-Phe-Ala-Pal -Gly-NH2 | Iodoacetamide | DMF | 4 | >95 | [1][2] |
| Ac-Trp-Glu-Pal -Leu-Arg-NH2 | Bromoacetyl-PEG | NMP | 6 | >90 | [1][2] |
| p53 peptide derivative | RGD-peptide-iodoacetamide | Solution | 12 | ~85 | [1][3] |
Experimental Protocol: Solution-Phase NAP Conjugation
This protocol describes the N-alkylation of a peptide containing 2-pyridylalanine with an iodoacetamide-functionalized molecule in solution.
Materials:
-
Peptide containing 2-pyridylalanine (1 eq)
-
Iodoacetamide-functionalized molecule (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the peptide containing 2-pyridylalanine in DMF to a final concentration of 10 mg/mL.
-
Add the iodoacetamide-functionalized molecule (1.5 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) until the starting peptide is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the N-alkylated peptide conjugate by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Pictet-Spengler Reaction for Peptide Bioconjugation
The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that can be adapted for bioconjugation. In the context of a 2-pyridylalanine-containing peptide, the reaction would proceed between the peptide and an aldehyde-containing molecule, catalyzed by acid. While this reaction is well-established for tryptamine and its derivatives, its application to 2-pyridylalanine for bioconjugation is less common and may require more stringent conditions due to the lower nucleophilicity of the pyridine ring compared to the indole ring of tryptophan.[4][5] The following represents a generalized protocol.
Experimental Workflow Diagram
Caption: Workflow for Pictet-Spengler Bioconjugation.
Quantitative Data for Pictet-Spengler Reaction
Quantitative data for the Pictet-Spengler reaction with 2-pyridylalanine in a bioconjugation context is not extensively reported. The yields are highly dependent on the specific reactants and reaction conditions. For the related and more reactive N-pyrrolyl alanine (PAPS reaction), high conversions are achievable.[6]
| Peptide/Protein | Aldehyde | Catalyst | Reaction Time (h) | Conversion (%) | Reference |
| Model Peptide (PAPS) | Biotin-PEG-aldehyde | Acetic Acid | 2 | >90 | [6] |
| Antibody (PAPS) | Aldehyde-tagged | Aniline | 4 | ~85 | [7] |
| Tryptophan-dipeptide | Amino aldehyde | TFA | 24 | 50-70 | [8] |
Experimental Protocol: Pictet-Spengler Reaction with a 2-Pyridylalanine Peptide
This protocol is a representative method for the Pictet-Spengler reaction with a 2-pyridylalanine-containing peptide. Optimization of the acid catalyst, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Peptide containing 2-pyridylalanine (1 eq)
-
Aldehyde-containing molecule (5-10 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the peptide containing 2-pyridylalanine in the chosen organic solvent (e.g., DCM).
-
Add the aldehyde-containing molecule (5-10 equivalents) to the solution.
-
Add trifluoroacetic acid (TFA) to a final concentration of 1-5% (v/v).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the formation of the product by RP-HPLC and mass spectrometry. The reaction may require several hours to reach completion.
-
Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.
-
Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water).
-
Purify the conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the structure of the cyclized product by mass spectrometry and, if necessary, NMR spectroscopy.
Note: The conditions for the Pictet-Spengler reaction, particularly the requirement for strong acid and potentially elevated temperatures, may not be suitable for all peptides, especially those containing acid-labile functional groups. Careful consideration of the peptide's stability is crucial when planning this conjugation strategy.
References
- 1. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Pictet-Spengler Bioconjugation with N-Substituted Pyrrolyl Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
Application of Boc-3-(2-pyridyl)-Ala-OH in Neuroscience Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-3-(2-pyridyl)-Ala-OH in the synthesis of neuroactive peptides. The unique properties of the 2-pyridyl moiety make this amino acid derivative a valuable tool for designing novel probes and potential therapeutics targeting the central nervous system (CNS).
Introduction
Boc-3-(2-pyridyl)-L-alanine is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis.[1] Its structure incorporates a pyridine ring, a feature that can confer unique biological activities and improved pharmacokinetic profiles to peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it highly suitable for solid-phase peptide synthesis (SPPS).[1] In neuroscience, the introduction of pyridylalanine into neuropeptide sequences is a strategy to modulate receptor binding affinity, selectivity, and metabolic stability.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₄ | |
| Molecular Weight | 266.29 g/mol | |
| Appearance | Powder | |
| Assay | ≥98.0% (TLC) | |
| Optical Rotation | [α]20/D −16.5±1.5°, c = 1% in methanol | |
| Reaction Suitability | Boc solid-phase peptide synthesis |
Application in Neurotensin Analog Synthesis for Pain Research
A promising application of this compound is in the synthesis of metabolically stable analogs of neurotensin (NT) for pain research. The endogenous neuropeptide neurotensin is involved in pain modulation through its interaction with NTS1 and NTS2 receptors.[2][3] However, its therapeutic potential is limited by its short half-life. The incorporation of unnatural amino acids, such as 3-(2-pyridyl)-alanine, can enhance metabolic stability and receptor selectivity.[2][3]
This application note describes the synthesis and evaluation of a hypothetical neurotensin analog, [PyrAla¹¹]-NT(8-13), where the tyrosine at position 11 of the active fragment NT(8-13) is replaced by 3-(2-pyridyl)-L-alanine. The rationale is that the pyridyl ring can mimic the aromatic nature of tyrosine while potentially forming different interactions with the neurotensin receptors and being less susceptible to enzymatic degradation.
Experimental Workflow for Synthesis and Evaluation
References
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-3-(2-pyridyl)-Ala-OH.
Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Boc-3-(2-pyridyl)-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to incomplete coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
Incomplete coupling of this compound is a frequent challenge primarily due to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the spatial arrangement of the pyridyl side chain, physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the resin.[1][2] This steric hindrance slows down reaction kinetics, often leading to incomplete coupling under standard conditions.[2]
Other contributing factors can include:
-
Peptide Aggregation: Sequences containing hydrophobic or rigid residues can aggregate on the resin, making reactive sites inaccessible.[2][3]
-
Suboptimal Reagent Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered amino acid.[4][5]
-
Poor Resin Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can prevent reagents from reaching the reactive termini.[6][7][8]
Q2: How can I detect an incomplete coupling reaction for this compound?
Real-time monitoring on the solid support is crucial for detecting incomplete couplings. The most common methods are:
-
Kaiser Test (Ninhydrin Test): This is the most widely used qualitative test for detecting free primary amines.[2][3][9] A positive result, indicated by an intense blue or purple color on the resin beads, signifies the presence of unreacted N-termini and thus an incomplete reaction.[1][2] A negative test (yellow or colorless beads) suggests the coupling is complete.[1][3]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative colorimetric test to check for unreacted primary amines.[2]
-
HPLC and Mass Spectrometry (MS) Analysis: For a definitive and quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed.[2][4] The presence of deletion sequences (peptides missing the pyridylalanine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2]
Q3: What are the immediate steps to take if I detect an incomplete coupling?
If a qualitative test like the Kaiser test is positive, do not proceed to the next deprotection step. The most direct first action is to perform a recoupling (also known as a double coupling).[2][5] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated this compound.[1][10]
Q4: What should I do if recoupling fails to resolve the issue?
If the Kaiser test remains positive after a second coupling, more robust strategies are required. The recommended approach is to cap the unreacted amines. Capping involves acetylating the free N-termini, typically with acetic anhydride, to permanently block them.[1][3] This crucial step prevents the formation of deletion peptides, which can significantly complicate the purification of the final product. After capping, you can proceed to the deprotection step for the successfully coupled chains.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of this compound.
Data Presentation: Optimizing Coupling Conditions
Success in coupling sterically hindered residues often requires moving beyond standard protocols. The tables below summarize key variables that can be adjusted.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Examples | Relative Effectiveness | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and lead to minimal racemization.[3] HATU is often more effective than HBTU for sterically hindered couplings.[1][3] Can cause chain termination by reacting with the N-terminus if used in excess.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective, especially for hindered couplings. Does not cause guanidinylation side reactions that can occur with uronium salts.[10] |
| Carbodiimides | DCC/HOBt, DIC/HOBt | Moderate | Cost-effective and generally efficient for non-hindered amino acids.[3] Often requires longer reaction times or double coupling for hindered residues.[10] The byproduct from DCC (DCU) is insoluble and can be difficult to remove in solid-phase synthesis.[3][11] |
Table 2: Recommended Adjustments for Reaction Parameters
| Parameter | Standard Condition | Recommended Adjustment for Difficult Coupling | Rationale |
| Reagent Equivalents | 1.5 - 2 eq. | 2 - 4 eq. | A higher concentration of the activated amino acid can drive the reaction to completion.[2][12] |
| Reaction Time | 1 - 2 hours | 4 hours to overnight | Allows more time for the sterically hindered components to react successfully.[4][12] |
| Temperature | Room Temperature | 30 - 50°C | Gently increasing the temperature can significantly improve the reaction rate and help disrupt peptide aggregation.[2][3][4] This should be done cautiously to minimize the risk of racemization.[1] |
| Solvent | DMF or DCM | NMP, or DMF/DCM with chaotropic agents (e.g., LiCl) | N-methylpyrrolidone (NMP) has superior solvating properties and can disrupt secondary structures.[3][6][7] Chaotropic salts can also reduce peptide aggregation.[13] |
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1][3]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the tube at 100–110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Protocol 2: Double Coupling (Recoupling) Procedure
This procedure should be implemented immediately after a positive Kaiser test is observed.[2]
-
Following the initial coupling attempt, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[1][3]
-
Prepare a fresh solution of activated this compound using the same or slightly higher equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the newly prepared activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for at least the same duration as the initial coupling, or longer (e.g., 2-4 hours).[1][12]
-
Wash the resin with DMF (3x) and DCM (3x) and perform another Kaiser test to confirm completion.[2][3]
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is essential to terminate the unreacted peptide chains.[1][12]
-
After the final unsuccessful coupling attempt, wash the peptide-resin thoroughly with DMF (3 times).[1]
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1][3]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[1]
Logical Relationships in Coupling Activation
The choice of coupling reagent directly impacts the formation of the active intermediate, which is crucial for overcoming the steric barrier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Preventing side reactions of the pyridyl group during peptide synthesis.
This center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporating pyridine-containing amino acids (e.g., (S)-2-amino-3-(pyridin-4-yl)propanoic acid) into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide addresses common challenges, focusing on the prevention of side reactions involving the nucleophilic pyridyl side chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using pyridyl-containing amino acids in Fmoc-SPPS?
The primary concern is the nucleophilic nature of the pyridine nitrogen atom in the side chain. Similar to the imidazole ring in histidine, this nitrogen can participate in undesirable side reactions during peptide synthesis. These can include:
-
N-Alkylation: Reaction with carbocations generated during the cleavage of other side-chain protecting groups (e.g., from tBu or Trt groups) or from linkers.[1][2]
-
N-Acylation: Unwanted reaction with activated carboxyl groups during coupling steps, although this is less common than with histidine.
-
Racemization: The basicity of the pyridine ring can potentially increase the risk of epimerization at the α-carbon during activation, compromising the stereochemical integrity of the peptide.[3]
Q2: Is it necessary to protect the pyridyl side chain during Fmoc-SPPS?
While short peptides may sometimes be synthesized without side-chain protection, for longer or more complex sequences, protecting the pyridyl nitrogen is highly recommended. An unprotected pyridine ring can lead to lower yields and the formation of difficult-to-separate impurities. Protection is the most effective strategy to prevent side reactions and ensure a homogenous final product.
Q3: What protecting groups are suitable for the pyridyl side chain?
Given the chemical similarity between the pyridine ring of pyridylalanine and the imidazole ring of histidine, the protecting groups successfully used for histidine are the most logical and recommended choices. The key is to select a group that is stable to the basic conditions of Fmoc-deprotection (20% piperidine in DMF) but labile to the final acidic cleavage (e.g., 95% TFA).[4]
Recommended protecting groups include:
-
tert-Butoxycarbonyl (Boc): Offers excellent suppression of racemization and side reactions.[3][5][6] It is a robust choice, particularly when forcing conditions (e.g., elevated temperatures) are needed for difficult couplings.[3][6]
-
Trityl (Trt): A bulky and highly acid-labile group also widely used for histidine protection.[4][7][8] It effectively prevents side reactions but may require specific scavengers during cleavage to prevent re-attachment of the trityl cation.[1]
Q4: Which protecting group, Boc or Trt, is better for my synthesis?
The choice depends on the specific peptide sequence and synthesis conditions.
-
Fmoc-Xaa(Boc)-OH is generally superior for minimizing racemization, especially at elevated temperatures.[3][6] It is the preferred choice for synthesizing therapeutic peptides where stereochemical purity is paramount.
-
Fmoc-Xaa(Trt)-OH is a very common and effective choice for routine synthesis. However, careful optimization of coupling conditions is needed to minimize the risk of racemization.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when synthesizing peptides containing pyridylalanine residues.
Diagram: Troubleshooting Workflow for Pyridyl-Containing Peptide Synthesis
Caption: Troubleshooting workflow for pyridyl-containing peptide synthesis.
Issue 1: HPLC analysis shows a broad peak or a shoulder next to the main product peak.
-
Possible Cause: Racemization of the pyridylalanine residue. The pyridine ring can facilitate the abstraction of the α-proton during activation, leading to the formation of the D-isomer.[3][8]
-
Solutions:
-
Switch to Fmoc-Pyridylalanine(Boc)-OH: The Boc group on the pyridine nitrogen is highly effective at suppressing racemization, even at elevated temperatures.[3][6]
-
Optimize Coupling Reagents: Use carbodiimide-based coupling reagents like DIC with an additive such as Oxyma Pure, which are known to reduce racemization compared to phosphonium or aminium-based reagents.
-
Minimize Pre-activation Time: If using reagents like HBTU or HATU, employ an in-situ activation protocol rather than allowing the activated amino acid to sit for an extended period before adding it to the resin.[7]
-
Reduce Temperature: If using microwave synthesis, reducing the coupling temperature for the pyridylalanine residue can significantly decrease epimerization.[6]
-
Issue 2: Mass spectrometry reveals a peak with a mass of +57 Da or +243 Da relative to the target peptide.
-
Possible Cause: N-alkylation of the unprotected pyridyl side chain by carbocations generated during synthesis or cleavage. A +57 Da modification corresponds to tert-butylation, while +243 Da corresponds to tritylation. This occurs when reactive cations from cleaved protecting groups are not effectively trapped by scavengers and instead react with the nucleophilic pyridine nitrogen.[1]
-
Solutions:
-
Use Side-Chain Protection: The most robust solution is to use a protected pyridylalanine derivative, such as Fmoc-Pyridylalanine(Boc)-OH or Fmoc-Pyridylalanine(Trt)-OH, throughout the synthesis.
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient concentration of appropriate scavengers. A standard and effective mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[9] For peptides also containing tryptophan or cysteine, more complex cocktails with scavengers like 1,2-ethanedithiol (EDT) may be necessary.[9][10]
-
Issue 3: Mass spectrometry shows a significant peak corresponding to a truncated sequence lacking the N-terminal portion beyond the pyridylalanine.
-
Possible Cause: Incomplete coupling of the pyridylalanine residue or the subsequent amino acid. The steric bulk of the pyridyl group or on-resin aggregation can hinder coupling efficiency.
-
Solutions:
-
Double Coupling: Perform the coupling step for the pyridylalanine residue twice to drive the reaction to completion.
-
Extend Reaction Time: Increase the coupling time to 2-4 hours.
-
Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.
-
Monitor the Reaction: Use a qualitative test (e.g., Kaiser test for primary amines) on a small sample of resin beads to confirm the completion of the coupling step before proceeding.[6]
-
Quantitative Data
While specific data for pyridylalanine is not widely published, extensive studies on the analogous amino acid, histidine, provide a strong basis for reagent selection. The use of a Boc protecting group on the side chain dramatically reduces the formation of the undesired D-isomer.
Table 1: Comparison of D-Isomer Formation for Histidine Derivatives in the Synthesis of Liraglutide
| Histidine Derivative | Coupling Conditions | % D-Isomer Formed |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
| Data adapted from studies on Liraglutide synthesis.[6] These results strongly suggest that using a Boc-protected pyridylalanine derivative would yield similarly superior results in maintaining stereochemical purity. |
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Pyridylalanine(Boc)-OH
This protocol is designed to minimize side reactions, particularly racemization.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Pyridylalanine(Boc)-OH (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Coupling: Add the activation mixture to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol uses a standard scavenger cocktail to prevent re-attachment of protecting groups to the pyridyl side chain.
-
Resin Preparation: Wash the final, fully assembled peptide-resin with DCM (3-5 times) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) . Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Diagram: Logic of Pyridyl Side-Chain Protection
The following diagram illustrates the rationale for protecting the pyridyl side chain during SPPS to prevent unwanted reactions.
Caption: Rationale for pyridyl side-chain protection in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. A side‐reaction in the SPPS of Trp‐containing peptides | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of sterically hindered pyridylalanine residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of sterically hindered pyridylalanine challenging?
The primary challenge stems from steric hindrance. The bulky pyridyl group, especially when adjacent to other large residues, can physically impede the approach of the activated carboxyl group of the incoming pyridylalanine to the N-terminal amine of the peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences in the final peptide.
Q2: Which pyridylalanine isomer (2-Pal, 3-Pal, or 4-Pal) is the most challenging to couple?
While all can present steric challenges, 2-pyridylalanine (2-Pal) is often considered the most difficult. The proximity of the nitrogen atom in the pyridine ring to the amino acid backbone can lead to unfavorable electronic effects and potential side reactions. Furthermore, some studies have reported a higher propensity for racemization during the coupling of Fmoc-2Pal-OH.
Q3: What are the most common side reactions observed during the coupling of sterically hindered pyridylalanine?
The most common side reactions include:
-
Incomplete Coupling: This leads to the formation of deletion sequences, where the pyridylalanine residue is missing from the final peptide.
-
Racemization/Epimerization: The chiral integrity of the pyridylalanine can be compromised, leading to the formation of diastereomeric impurities. This is a notable concern with highly activating coupling reagents and strong bases.
-
Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain.
Q4: Which class of coupling reagents is recommended for sterically hindered pyridylalanine?
For sterically hindered amino acids, including pyridylalanine, the use of potent coupling reagents is highly recommended. Carbodiimide-based reagents like DCC and DIC alone are often insufficient. Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective.
Q5: What is the role of additives like HOBt and HOAt?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization. They react with the activated amino acid to form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone. HOAt is often considered more effective than HOBt in preventing racemization.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Coupling
-
Symptom: Kaiser test remains positive (blue) after the initial coupling, or mass spectrometry of the final peptide shows a significant peak corresponding to a deletion sequence.
-
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Switch from carbodiimide-based reagents to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) salt. HATU is often considered one of the most powerful coupling reagents for hindered systems.
-
Inadequate Reaction Time: Extend the coupling time. For highly hindered residues, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.
-
Suboptimal Temperature: While elevated temperatures can increase reaction rates, they can also promote racemization. If racemization is not a major concern for the specific residue, gentle heating (e.g., to 40°C) may improve coupling efficiency.
-
Double Coupling: Perform a second coupling step immediately after the first without an intervening deprotection step. This can often drive the reaction to completion.
-
Issue 2: High Levels of Racemization/Epimerization
-
Symptom: HPLC analysis of the purified peptide shows diastereomeric impurities, or chiral amino acid analysis reveals the presence of the D-isomer.
-
Possible Causes & Solutions:
-
Overly Strong Base: Strong bases like diisopropylethylamine (DIPEA) can promote racemization. Consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before addition to the resin.
-
Choice of Coupling Reagent and Additive: Ensure an additive like HOAt or OxymaPure is used, especially with carbodiimide reagents. Phosphonium reagents like PyBOP are sometimes associated with lower racemization than their uronium counterparts.
-
Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or room temperature) to slow down the rate of racemization.
-
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Low to Moderate | Highly effective for hindered couplings; potential for guanidinylation if used in excess.[1] |
| HBTU | Uronium/Aminium Salt | High | Moderate | A good balance of reactivity and cost for many difficult couplings.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient for hindered couplings with no risk of guanidinylation.[2] |
| COMU | Uronium/Aminium Salt | Very High | Low | A newer generation reagent with high solubility and efficiency, often outperforming HBTU.[1] |
| DIC/HOAt | Carbodiimide/Additive | Moderate to High | Low | A cost-effective option, with HOAt being crucial for suppressing racemization. |
Note: The performance of each reagent is highly dependent on the specific peptide sequence, solvent, base, and other reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Sterically Hindered Pyridylalanine using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected pyridylalanine (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a hindered base such as DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 2 to 4 hours, depending on the degree of steric hindrance.
-
Monitoring: After the desired time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling of Sterically Hindered Pyridylalanine using DIC/HOAt
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Coupling Mixture Preparation: In a separate vessel, dissolve the Nα-protected pyridylalanine (3 equivalents) and HOAt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOAt solution to the resin. Then, add DIC (3 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: Perform a Kaiser test to monitor the progress of the reaction.
-
Washing: Upon completion, wash the resin extensively with DMF.
Mandatory Visualization
References
Technical Support Center: Managing Aggregation of Peptides Containing 3-(2-pyridyl)-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aggregation in peptides containing the non-canonical amino acid 3-(2-pyridyl)-alanine (3-Pal).
Frequently Asked Questions (FAQs)
Q1: My peptide containing 3-(2-pyridyl)-alanine is showing signs of aggregation. Isn't this residue supposed to enhance solubility?
A1: While the incorporation of 3-(2-pyridyl)-alanine (3-Pal) can enhance the aqueous solubility of peptides in many cases, aggregation can still occur due to a variety of factors.[1][2] The overall aggregation propensity of a peptide is determined by a complex interplay of its primary sequence, secondary structure, and the experimental conditions. Factors that can contribute to the aggregation of 3-Pal containing peptides include:
-
Hydrophobic Patches: The presence of other hydrophobic amino acid residues in the sequence can create regions that drive intermolecular association.
-
β-sheet Formation: If the peptide sequence has a high propensity to form β-sheets, this can lead to the formation of organized aggregates and fibrils.[3]
-
Environmental Factors: pH, ionic strength, temperature, and peptide concentration all play a critical role in peptide solubility and aggregation.[4][5][6][7]
-
Co-solutes and Excipients: The presence of other molecules in the solution can either inhibit or promote aggregation.
Q2: What are the initial signs that my 3-(2-pyridyl)-alanine-containing peptide is aggregating?
A2: Early detection of aggregation is crucial for troubleshooting. Common indicators include:
-
Visual Cues: The solution may appear cloudy, hazy, or contain visible particulates or a gel-like substance.
-
Poor Solubility: Difficulty in dissolving the lyophilized peptide powder in the desired buffer.
-
Changes in Spectroscopic Properties: An increase in light scattering, observed as a higher absorbance baseline in UV-Vis spectroscopy.
-
Inconsistent Experimental Results: Variability in bioassay results or chromatographic profiles.
Q3: At what stage of my workflow can aggregation of 3-(2-pyridyl)-alanine peptides occur?
A3: Aggregation can occur at various stages, from chemical synthesis to storage and experimental use:
-
Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to incomplete reactions and low synthesis yields.[8][9][10][11]
-
Cleavage and Deprotection: Changes in the chemical environment during cleavage from the resin and removal of protecting groups can induce aggregation.
-
Purification: High peptide concentrations during lyophilization and reconstitution for HPLC can promote aggregation.
-
Storage: Improper storage conditions (temperature, pH) of the lyophilized powder or peptide solution can lead to the formation of aggregates over time.
-
Experimental Handling: Freeze-thaw cycles, agitation, and interaction with surfaces (e.g., vortexing in plastic tubes) can induce aggregation.
Troubleshooting Guides
Problem 1: Difficulty Dissolving Lyophilized Peptide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Review Peptide Sequence: Assess the overall hydrophobicity. Even with 3-Pal, a high content of other hydrophobic residues can reduce solubility.[12] 2. Use a Co-solvent: Start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer while vortexing.[12] 3. pH Adjustment: If the peptide has a net charge, adjusting the pH of the buffer away from the isoelectric point (pI) can increase solubility. For basic peptides, try a slightly acidic buffer, and for acidic peptides, a slightly basic buffer.[12] | The peptide dissolves completely, forming a clear solution. |
| High Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves, indicating the initial concentration was above its solubility limit. |
Problem 2: Solution Becomes Cloudy or Forms Precipitate Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Aggregation | 1. Optimize Storage: Store peptide solutions at 4°C for short-term and -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles. 2. Add Excipients: Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol).[13] 3. Use Chaotropic Agents: For non-biological assays, small amounts of guanidinium chloride or urea can be used to disrupt aggregates. | The peptide solution remains clear for a longer duration. |
| Nucleation-Dependent Aggregation | 1. Filtration: Filter the stock solution through a 0.22 µm filter to remove any pre-existing aggregate seeds. 2. Lower Concentration: Work with lower peptide concentrations in your experiments.[3] | A delay or reduction in the onset of aggregation is observed. |
Quantitative Data Summary
While specific quantitative data for the aggregation of a wide range of 3-(2-pyridyl)-alanine-containing peptides is not extensively available in the literature, the following table provides a general overview of factors influencing peptide aggregation and the typical effective ranges for mitigation strategies.
| Parameter | Condition | Effect on Aggregation | Typical Working Range |
| pH | At or near the isoelectric point (pI) | Increased | Adjust pH to be at least 1-2 units away from the pI.[4][5] |
| Away from the isoelectric point (pI) | Decreased | ||
| Ionic Strength | Low | May increase or decrease depending on the peptide | 50-150 mM NaCl is a common starting point. |
| High | May increase or decrease depending on the peptide | ||
| Temperature | High | Generally Increased | Store solutions at 4°C (short-term) or frozen. |
| Peptide Concentration | High | Increased | Work at the lowest concentration compatible with the assay.[3] |
| Co-solvents | DMSO, DMF, Acetonitrile | Generally Decreased | Start with 5-10% (v/v) and adjust as needed. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibrillar Aggregation
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.[14][15][16][17][18][19]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution to a final concentration of 20 µM in the assay buffer.
-
Prepare Peptide Samples: Dilute the peptide stock solution to the desired final concentrations in the assay buffer. Include a buffer-only control.
-
Set up the Assay Plate: In a 96-well plate, mix equal volumes of the peptide solution and the ThT working solution. For example, add 50 µL of peptide solution to 50 µL of ThT working solution.
-
Incubation and Measurement: Place the plate in the plate reader. Set the temperature (e.g., 37°C) and configure the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation.[3]
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[20][21][22][23][24]
Materials:
-
Peptide solution
-
SEC column suitable for the molecular weight range of the peptide and its potential aggregates.
-
HPLC or UPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the peptide sample in the mobile phase. Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to remove any large, insoluble aggregates.[21]
-
Injection and Separation: Inject the clarified sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. The relative percentage of each species can be calculated from the peak areas.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution, providing a sensitive method for detecting the presence of aggregates.[25][26][27][28][29]
Materials:
-
Peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter. The peptide concentration should be within the instrument's optimal range.
-
Instrument Setup: Set the experimental parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument software will generate a size distribution profile. The presence of peaks with a larger hydrodynamic radius than the monomeric peptide indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Strategies to mitigate on-resin peptide aggregation during SPPS.
Caption: Pathway for the detection and characterization of peptide aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 5. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. benchchem.com [benchchem.com]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. rsc.org [rsc.org]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. waters.com [waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. zentriforce.com [zentriforce.com]
- 26. medium.com [medium.com]
- 27. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. unchainedlabs.com [unchainedlabs.com]
- 29. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Racemization of 3-(2-Pyridyl)-alanine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of racemization of 3-(2-pyridyl)-alanine during peptide activation and coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid, such as L-3-(2-pyridyl)-alanine, into a mixture of both its L- and D-isomers. During peptide synthesis, the activation of the carboxylic acid group of the amino acid can make the alpha-proton acidic and susceptible to removal by a base. This can lead to a loss of stereochemical integrity at the alpha-carbon, resulting in the incorporation of the undesired D-isomer into the peptide chain.[1][2]
Q2: Why is 3-(2-pyridyl)-alanine particularly susceptible to racemization?
A2: While specific quantitative data for 3-(2-pyridyl)-alanine is not abundant in publicly available literature, amino acids with electron-withdrawing groups in their side chains can be more prone to racemization. The pyridine ring in 3-(2-pyridyl)-alanine is electron-withdrawing, which can increase the acidity of the alpha-proton, making it more easily abstracted under basic conditions. A documented case of racemization of the similar 2-pyridylalanine during the synthesis of a DOTA-conjugated peptide highlights the susceptibility of pyridyl-containing amino acids to this side reaction.[3][4]
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (or Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be readily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of D and L isomers.[1][2]
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture.
The oxazolone pathway is generally considered the major contributor to racemization during peptide synthesis.[2]
Q4: How can I detect and quantify racemization of 3-(2-pyridyl)-alanine in my peptide?
A4: Several analytical techniques can be used to detect and quantify the extent of racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the diastereomeric peptides (containing either the L- or D-pyridylalanine) are separated on a chiral stationary phase column.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The formation of diastereomers can often be observed as two closely eluting peaks with the same mass-to-charge ratio in the LC-MS chromatogram.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization: The peptide can be hydrolyzed, and the resulting amino acids derivatized with a chiral reagent. The resulting diastereomers can then be separated and quantified by GC-MS. Hydrolysis in a deuterated acid can help to correct for any racemization that may occur during the hydrolysis step itself.[3][4]
Troubleshooting Guides
Issue: Significant level of a diastereomeric impurity is detected by LC-MS, suggesting racemization of 3-(2-pyridyl)-alanine.
This guide provides a systematic approach to troubleshooting and minimizing racemization during the coupling of 3-(2-pyridyl)-alanine.
Step 1: Evaluate and Optimize Your Coupling Cocktail
The choice of coupling reagent, additive, and base is the most critical factor influencing the extent of racemization.
-
Recommendation: Switch to a coupling method known for low racemization. Carbodiimide-based activation with racemization-suppressing additives is highly recommended.
-
Actionable Advice:
-
Coupling Reagents: Utilize diisopropylcarbodiimide (DIC) in combination with an additive. Avoid using carbodiimides like DCC or DIC without an additive, as this can lead to high levels of racemization.[1]
-
Additives: Employ additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][8] Oxyma is a non-explosive and effective alternative to HOBt.
-
Base Selection: The choice of base is crucial. Use a weak, sterically hindered base to minimize proton abstraction.
-
Recommended: 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[9]
-
Use with Caution: Diisopropylethylamine (DIPEA) is a stronger base and can promote racemization. If its use is necessary, it should be used at the lowest possible concentration.[9]
-
Avoid: Strong, non-hindered bases like triethylamine (TEA).
-
-
Step 2: Minimize Pre-activation Time
Prolonged exposure of the activated amino acid to basic conditions before the addition of the amine component increases the likelihood of racemization.
-
Recommendation: Add the coupling reagents to the N-protected 3-(2-pyridyl)-alanine and immediately introduce the mixture to the deprotected peptide-resin.
-
Actionable Advice: Do not let the activated amino acid solution stand. Prepare the coupling mixture and use it without delay.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature.
-
Actionable Advice: Start the coupling reaction at 0 °C and allow it to slowly warm to room temperature.[1] For microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization.[10][11][12]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Recommendation: While highly polar aprotic solvents like DMF and NMP are common in solid-phase peptide synthesis (SPPS), less polar solvents may reduce racemization in some instances.
-
Actionable Advice: If racemization persists, consider evaluating alternative solvent systems, although this may also impact coupling efficiency.
Data Presentation: Impact of Coupling Reagents on Racemization
While specific quantitative data for 3-(2-pyridyl)-alanine is limited, the following table summarizes the extent of racemization observed for other racemization-prone amino acids under various coupling conditions. This data provides a strong indication of the performance of different coupling systems and can guide the selection of reagents for coupling 3-(2-pyridyl)-alanine.
| Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Ser(Trt)-OH | HATU/HOAt | NMM | 37.6% (with 3h pre-activation) | [13] |
| Fmoc-Ser(Trt)-OH | DIC/Oxyma | - | < 3% | [13] |
| Fmoc-Cys(Trt)-OH | HBTU/HOBt | DIPEA | High (unspecified) | [2] |
| Fmoc-Cys(Trt)-OH | - | Collidine | Minimized | [12] |
| Z-Phg-OH | DIC/HOBt | - | Lower than DIC/Oxyma | [5] |
| Z-Phg-OH | DIC/Oxyma | - | Higher than DIC/HOBt | [5] |
This table is a compilation of data for other racemization-prone amino acids to illustrate the relative performance of different coupling reagents. Similar trends are expected for 3-(2-pyridyl)-alanine.
Experimental Protocols
Protocol: Low-Racemization Coupling of Fmoc-3-(2-pyridyl)-alanine in SPPS
This protocol is designed to minimize racemization during the coupling of Fmoc-3-(2-pyridyl)-alanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-3-(2-pyridyl)-alanine (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-3-(2-pyridyl)-alanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-collidine (3 eq.) to the solution.
-
Add DIC (3 eq.) to the mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test or other appropriate method.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone intermediate formation.
Experimental Workflow for Minimizing Racemization
Caption: Recommended workflow for low-racemization peptide coupling.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. peptide.com [peptide.com]
- 9. mesalabs.com [mesalabs.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pyridyl nitrogen position on side reactions in peptide synthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during solid-phase peptide synthesis (SPPS) due to the incorporation of pyridylalanine (Pal) residues.
Troubleshooting Guide: Impact of Pyridyl Nitrogen Position on Side Reactions
The position of the nitrogen atom in the pyridine ring of pyridylalanine (2-Pal, 3-Pal, or 4-Pal) significantly influences the chemical properties of the amino acid, which in turn can affect the prevalence of side reactions during peptide synthesis. The following table summarizes potential side reactions, their causes, the influence of the pyridyl nitrogen position, and recommended solutions.
| Side Reaction | Description & Putative Cause | Influence of Pyridyl Nitrogen Position (A Qualitative Assessment) | Recommended Solutions & Preventative Measures |
| Racemization | Loss of stereochemical integrity at the α-carbon of the pyridylalanine residue or the preceding amino acid. The basic pyridyl nitrogen can act as a catalyst by abstracting the α-proton. | 4-Pal > 3-Pal > 2-Pal The basicity of the pyridine nitrogen follows this trend (pKa of pyridine ~5.2, with 4-substituted pyridines generally being more basic). The more basic the nitrogen, the more readily it can catalyze epimerization. | - Use a less basic coupling activator (e.g., avoid strong tertiary amines if possible). - Employ additives that suppress racemization, such as Hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt). - For highly sensitive positions, consider using pre-formed dipeptides to couple onto the pyridylalanine residue. |
| N-Acylation of Pyridine Ring | The pyridine nitrogen acts as a nucleophile and can be acylated by activated amino acids, leading to chain termination or branched peptides. | 4-Pal > 3-Pal > 2-Pal The nucleophilicity of the pyridine nitrogen correlates with its basicity. The more nucleophilic 4-pyridyl nitrogen is most susceptible to this side reaction. | - Use a less reactive coupling reagent. - Ensure complete protonation of the pyridine nitrogen by adding a mild acid to the coupling reaction if compatible with the overall scheme. - Increase the equivalents of the acylating agent to drive the desired reaction to completion. |
| Piperidine Adduct Formation | During Fmoc deprotection, the liberated piperidine can potentially form adducts with the pyridyl ring, especially if the ring is activated. | While less common, the electrophilicity of the pyridine ring is influenced by the nitrogen position. This is a complex consideration and may not be a major pathway. | - Minimize deprotection times to what is necessary for complete Fmox removal. - Ensure thorough washing after deprotection to remove residual piperidine. |
| Difficult Couplings | Steric hindrance or electronic effects of the pyridyl group can lead to incomplete coupling reactions. | 2-Pal > 3-Pal > 4-Pal The proximity of the nitrogen to the peptide backbone in 2-Pal can lead to greater steric hindrance and potential intramolecular hydrogen bonding that impedes coupling. | - Extend coupling times. - Use more potent coupling reagents like HATU or HBTU.[1] - Perform a double coupling for the amino acid following the pyridylalanine residue. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a side product with the same mass as my target peptide but a different retention time on HPLC. What could be the cause?
A1: This is often indicative of racemization (epimerization) at one of the chiral centers. If your peptide contains a pyridylalanine residue, particularly 4-pyridylalanine, the basic nitrogen atom in the side chain may be catalyzing the epimerization of the pyridylalanine itself or the preceding amino acid.
Q2: My peptide synthesis is failing, and mass spectrometry suggests chain termination after the incorporation of a pyridylalanine residue. Why might this be happening?
A2: A likely cause is the N-acylation of the pyridyl nitrogen by the incoming activated amino acid. This is more probable with the more nucleophilic 4-pyridylalanine. This side reaction caps the growing peptide chain, preventing further elongation.
Q3: Are there specific cleavage cocktails recommended for peptides containing pyridylalanine?
A3: While standard cleavage cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) are generally effective, the basicity of the pyridylalanine side chain might require consideration.[2] If you suspect side reactions during cleavage, ensure a sufficient concentration of scavengers. For peptides with multiple sensitive residues, a standard robust cocktail is advisable.
Q4: I am having difficulty coupling the amino acid immediately following a 2-pyridylalanine residue. What is the likely reason and how can I overcome it?
A4: The nitrogen at the 2-position can sterically hinder the coupling reaction. Additionally, it may form a transient intramolecular hydrogen bond with the N-terminal amine of the growing peptide chain, reducing its nucleophilicity. To overcome this, consider extending the coupling time, using a more powerful coupling reagent like HATU, or performing a double coupling.
Experimental Protocols
Protocol 1: General Protocol for Coupling Amino Acids to a Pyridylalanine-Containing Peptide
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3.9 equivalents), and a racemization suppressant (e.g., HOBt, 4 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. For difficult couplings (e.g., after 2-Pal), extend the reaction time to 4 hours or perform a second coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (colorless to yellowish beads) indicates a complete reaction.
Protocol 2: Test Cleavage for Analysis of Side Products
-
Resin Sampling: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Take a small sample of the resin (10-20 mg).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage:
-
Place the dried resin sample in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture away from the resin beads into a new tube.
-
Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
-
Analysis: Decant the ether, air-dry the peptide pellet, and dissolve it in a suitable solvent for analysis by LC-MS to identify the target peptide and any potential side products.
Visualizations
Caption: Potential side reaction pathways involving pyridylalanine during peptide synthesis.
Caption: A troubleshooting workflow for identifying and addressing issues in pyridylalanine-containing peptide synthesis.
References
Technical Support Center: Minimizing Deletion Sequences in Peptides with 2-Pyridylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the non-canonical amino acid 2-pyridylalanine. The focus is on practical strategies to minimize or eliminate the formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a common issue when incorporating 2-pyridylalanine?
A1: Deletion sequences are impurities in the final peptide product that are missing one or more amino acid residues from the target sequence. They arise from incomplete coupling of an amino acid to the growing peptide chain on the solid support.[1] When the next amino acid in the sequence is added, it couples to the unreacted N-terminal amine, resulting in a shorter, "deleted" peptide. 2-Pyridylalanine, due to its bulky pyridyl side chain, presents significant steric hindrance, which can slow down or prevent the coupling reaction from reaching completion, making it a common site for deletion events.[2]
Q2: My mass spectrometry data shows a major peak corresponding to the deletion of 2-pyridylalanine. What is the most likely cause?
A2: The primary cause is almost always an incomplete coupling reaction at the 2-pyridylalanine residue.[1] This inefficiency can be attributed to several factors:
-
Steric Hindrance: The bulky side chain of 2-pyridylalanine physically obstructs the formation of the new peptide bond.[2]
-
Inadequate Coupling Reagents: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often not potent enough to overcome the steric hindrance.[2]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, further limiting the access of reagents to the reactive N-terminal amine.[2][3]
Q3: Which coupling reagents are recommended for incorporating sterically hindered amino acids like 2-pyridylalanine?
A3: For sterically hindered residues, more powerful onium-salt-based (aminium/uronium or phosphonium) coupling reagents are highly recommended.[2][4] These reagents are more effective and lead to faster reaction times.[5]
-
Aminium/Uronium Reagents: HATU, HBTU, HCTU, and COMU are highly efficient choices.[1][4][5] HATU is often considered one of the most effective reagents for difficult couplings.[4][6]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization.[2][7]
-
Safer Alternatives: COMU, which is based on Oxyma Pure, is a highly efficient and non-explosive alternative to HOBt/HOAt-based reagents like HBTU and HATU.[5][6]
Q4: What immediate changes can I make to my synthesis protocol to reduce deletion sequences?
A4: Several protocol modifications can significantly improve coupling efficiency:
-
Double Coupling: Perform the coupling step for 2-pyridylalanine twice before moving to the next deprotection step. This provides a second opportunity for the reaction to go to completion.[1][4]
-
Capping: After the coupling step, treat the resin with a capping agent like acetic anhydride. This will permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and ensuring they do not appear as deletion impurities in the final product.[1][4]
-
Extended Reaction Time: Increase the coupling time for the 2-pyridylalanine residue to allow the reaction to proceed further towards completion.[1]
Q5: Could the purity of my Fmoc-L-2-pyridylalanine raw material be contributing to the problem?
A5: Absolutely. The purity of the starting amino acid derivative is critical for successful peptide synthesis. Impurities in the Fmoc-L-2-pyridylalanine vial can lead to truncated peptides, incorrect sequences, and other side reactions, ultimately resulting in a lower yield of the desired product and complex purification challenges. It is crucial to source high-purity reagents from a reliable supplier who provides a certificate of analysis.
Q6: I am incorporating 2-pyridylalanine as the second amino acid in my sequence. Are there any specific side reactions I should be aware of?
A6: Yes. When synthesizing a dipeptide, a common side reaction, particularly in Fmoc-based synthesis, is the formation of a piperazine-2,5-dione, also known as a diketopiperazine.[8] This intramolecular cyclization cleaves the dipeptide from the resin, terminating the chain. This is especially prevalent if the first or second residue is Proline, but can occur with other residues.[8] To mitigate this, using a sterically bulky resin, such as 2-chlorotrityl chloride resin, is recommended as it inhibits the formation of the cyclic product.[8]
Troubleshooting Guide
If you have identified a deletion sequence involving 2-pyridylalanine, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing deletion sequences.
Quantitative Data Summary
While exact coupling efficiencies are sequence-dependent, the relative effectiveness of common coupling reagents for sterically hindered amino acids can be summarized as follows.
| Coupling Reagent | Reagent Type | Relative Efficiency (Hindered Couplings) | Key Considerations |
| HATU | Aminium Salt | Very High | Highly effective, fast reaction times.[4] Based on potentially explosive HOAt. |
| COMU | Aminium Salt | Very High | Comparable efficiency to HATU; non-explosive Oxyma-based alternative.[5][6] |
| PyBOP / PyAOP | Phosphonium Salt | High | Effective for hindered couplings with generally lower racemization risk.[2][7] |
| HBTU / HCTU | Aminium Salt | High | Widely used and effective, but less potent than HATU for very difficult couplings.[4] |
| DIC / HOBt | Carbodiimide | Moderate | Standard reagent; may result in low yields and requires longer reaction times for hindered residues.[2] |
| DCC | Carbodiimide | Low to Moderate | Not recommended for SPPS due to insoluble urea byproduct.[7] |
Experimental Protocols
Optimized Protocol: Double Coupling and Capping for 2-Pyridylalanine
This protocol is designed for use with an automated peptide synthesizer to maximize the incorporation efficiency of Fmoc-L-2-pyridylalanine and prevent deletion sequence formation.
1. Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-2-pyridylalanine (4 equivalents)
-
High-potency coupling reagent (e.g., HATU, 3.9 equivalents)
-
Base (e.g., DIPEA, 8 equivalents)
-
Peptide synthesis grade solvent (DMF or NMP)
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v)
2. Procedure:
-
Step 1: First Coupling
-
In a separate vessel, pre-activate the Fmoc-L-2-pyridylalanine (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.[1]
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 45-60 minutes.[1]
-
Drain the reaction solution.
-
-
Step 2: Intermediate Wash
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.[1]
-
-
Step 3: Second Coupling
-
Prepare a fresh solution of activated Fmoc-L-2-pyridylalanine as described in Step 1.1.
-
Add the fresh solution to the resin.
-
Agitate the reaction mixture at room temperature for another 45-60 minutes.[1]
-
Drain the solution and wash the resin with DMF (3-5 times).
-
-
Step 4: Capping
-
Prepare the capping solution.
-
Add the capping solution to the resin, ensuring it is fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.[4] This step acetylates any unreacted N-terminal amines.
-
Drain the capping solution.
-
-
Step 5: Final Wash
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the Fmoc-deprotection step for the next amino acid in the sequence.[1]
-
Visualizations
SPPS Cycle Comparison
Caption: Standard vs. Optimized SPPS cycle for incorporating 2-pyridylalanine.
Conceptual Inhibition of a Matrix Metalloproteinase (MMP) Pathway
The pyridine moiety of 2-pyridylalanine can act as a zinc-binding group, making it a valuable component for inhibitors of zinc-dependent enzymes like MMPs.[9]
Caption: Conceptual diagram of an MMP signaling pathway inhibited by a peptide.
References
Technical Support Center: Overcoming Poor Solubility of Protected Pyyridylalanine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of protected pyridylalanine-containing peptides during and after solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility in protected pyridylalanine peptides?
A1: The poor solubility of protected peptide sequences, including those containing pyridylalanine, is primarily due to strong intermolecular hydrogen bonding between peptide backbones. This leads to the formation of aggregates, often in the form of β-sheet structures. The hydrophobicity of the Fmoc protecting group can also contribute to reduced solubility in aqueous and some organic solvents.[1] While the incorporation of pyridylalanine is often a strategy to increase the hydrophilicity and solubility of the final deprotected peptide, the protected intermediate can still be prone to aggregation, especially in sequences with a high content of other hydrophobic amino acids.[2][3][4][5]
Q2: How does the position of the nitrogen in the pyridyl ring affect peptide solubility?
A2: The position of the nitrogen atom in the pyridyl ring of pyridylalanine (2-Pal, 3-Pal, or 4-Pal) can influence the peptide's overall properties, including its potential for intramolecular hydrogen bonding and its interaction with solvents. This can, in turn, affect the secondary structure and solubility.[6] For instance, the incorporation of 3- and 4-pyridylalanine has been shown to enhance the aqueous solubility of peptides like glucagon.[2][3][4][5][7] The basicity of the pyridine nitrogen also varies with its position, which can impact the peptide's charge at different pH values, a critical factor for solubility.
Q3: Can the choice of protecting groups, other than Fmoc, impact the solubility of pyridylalanine peptides?
A3: Yes, while Fmoc is the most common Nα-protecting group in modern SPPS, its hydrophobicity can contribute to aggregation. Alternative protecting groups with increased hydrophilicity have been developed to enhance the solubility of growing peptide chains. For example, the hydrophilic Picoc protecting group has been shown to markedly improve the aqueous solubility of protected amino acids. While not specific to pyridylalanine, this principle suggests that the choice of protecting group can be a key factor in managing the solubility of difficult peptide sequences.
Q4: What are "difficult sequences" in the context of pyridylalanine-containing peptides?
A4: "Difficult sequences" are peptides prone to on-resin aggregation during SPPS, leading to incomplete reactions and low yields. For pyridylalanine-containing peptides, this can be exacerbated by:
-
Long stretches of hydrophobic amino acids in addition to the pyridylalanine.
-
Alternating hydrophobic and hydrophilic residues , which can favor β-sheet formation.
-
Steric hindrance caused by bulky side chains adjacent to the pyridylalanine residue.[8]
Computational tools are available to predict aggregation-prone regions within a peptide sequence, which can help in planning a synthetic strategy.
Troubleshooting Guides
Problem: My protected pyridylalanine peptide is precipitating on the resin during synthesis.
-
Solution Workflow:
Troubleshooting workflow for on-resin precipitation.
Detailed Steps:
-
Solvent Modification: Switch from standard solvents like DMF to those with better solvating properties such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.
-
Elevated Temperature: Increasing the temperature of the coupling and deprotection steps (e.g., to 60-90°C) can disrupt hydrogen bonds that lead to aggregation. Microwave-assisted SPPS is particularly effective in this regard.
-
Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as LiCl in DMF, can help to break up existing secondary structures. Ensure to wash thoroughly with DMF afterward to prevent interference with subsequent steps.
-
Incorporate Disrupting Elements: The introduction of pseudoproline dipeptides can create a "kink" in the peptide backbone, disrupting the formation of β-sheets.[9][10][11]
-
Resin Choice: Utilize a low-loading resin or a resin with a polyethylene glycol (PEG) linker to increase the distance between peptide chains and improve solvation.
-
Problem: My cleaved and deprotected pyridylalanine peptide has poor solubility in aqueous solutions.
-
Solution Workflow:
Troubleshooting workflow for poor final peptide solubility.
Detailed Steps:
-
pH Adjustment: The pyridyl group has a pKa that can be protonated or deprotonated depending on the pH. Adjusting the pH of the aqueous solution away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility. For peptides with a net positive charge, a slightly acidic pH may help, while a slightly basic pH may be beneficial for peptides with a net negative charge.
-
Organic Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN) before slowly adding the aqueous buffer can be effective.
-
Denaturants: In cases of severe aggregation, strong denaturants like guanidine hydrochloride or urea can be used to disrupt intermolecular hydrogen bonds.
-
Peptide Modification: If solubility remains a significant issue for a therapeutic candidate, chemical modifications such as PEGylation (attaching polyethylene glycol chains) can be considered to increase the hydrophilicity and hydrodynamic radius of the peptide.
-
Data Presentation
Table 1: Solubility of Protected Pyridylalanine Amino Acid Derivatives
| Compound | Solvent | Solubility | Reference |
| Fmoc-3-(4-pyridyl)-L-alanine | DMF | 25 mg/mL (0.1g in 4mL) | [9][12] |
| Fmoc-3-(2'-pyridyl)-D-alanine | DMF | Soluble | [13] |
| Fmoc-3-(2'-pyridyl)-D-alanine | Dichloromethane | Soluble | [13] |
Note: This table provides available solubility data for the protected amino acid monomers. The solubility of a full-length protected peptide will be sequence-dependent.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model Pyridylalanine-Containing Peptide Using a Pseudoproline Dipeptide
This protocol outlines the synthesis of a model hexapeptide, Ac-Tyr-Gln-Ser(ψMe,MePro)-Phe-3-Pal-Gly-NH2, incorporating a pseudoproline dipeptide to mitigate potential aggregation induced by the hydrophobic residues and the pyridylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-3-Pal-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Pseudoproline dipeptide: Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Cold diethyl ether
Workflow Diagram:
SPPS workflow for the model peptide.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling (Gly, 3-Pal, Phe, Tyr):
-
Pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.[8]
-
Wash the resin with DMF.
-
Repeat steps 2 and 3 for each of these amino acids.
-
-
Pseudoproline Dipeptide Coupling:
-
Couple the Fmoc-Gln(Trt)-Ser(ψMe,MePro)-OH dipeptide (2 eq.) using the same activation method as in step 3. Allow the coupling to proceed for 2-4 hours.
-
Wash the resin with DMF.
-
-
Final Amino Acid Coupling: Perform Fmoc deprotection and couple Fmoc-Tyr(tBu)-OH as described in steps 2 and 3.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Solvent Screening for a Poorly Soluble Protected Peptide
Objective: To identify a suitable solvent system for a protected pyridylalanine peptide that is difficult to dissolve.
Materials:
-
Lyophilized protected peptide
-
A selection of solvents: DMF, NMP, DMSO, DCM, ACN, and mixtures thereof.
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume (e.g., 100 µL) of a different solvent or solvent mixture to each tube.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for dissolution.
-
If the peptide dissolves, incrementally add more peptide until saturation is reached.
-
For tubes with undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully collect the supernatant and determine the peptide concentration (e.g., by UV-Vis spectroscopy if a chromophore is present) to quantify the solubility.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-3-(4-pyridyl)-L-alanine CAS#: 169555-95-7 [chemicalbook.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. N-Fmoc-3-(4-pyridyl)-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. chembk.com [chembk.com]
Technical Support Center: Optimizing Cleavage Conditions to Prevent Pyridyl Ring Modification
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cleavage conditions for molecules containing a pyridyl ring. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize unwanted side reactions and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted modifications to the pyridyl ring during cleavage?
A1: The pyridine ring is generally stable, but under certain cleavage conditions, particularly strong acidic or reductive environments, it can undergo unwanted modifications. The most common side reactions include:
-
Reduction of the Pyridine Ring: Strong reducing agents or certain catalytic conditions can reduce the aromatic pyridine ring to a piperidine or other partially saturated derivatives. This is a significant concern when using reagents like formic acid in the presence of a metal catalyst.
-
N-Oxidation: While less common during cleavage, exposure to strong oxidizing agents can lead to the formation of a pyridine N-oxide.
-
Alkylation: Reactive carbocations generated during the cleavage of other protecting groups (e.g., from t-butyl or trityl groups) can potentially alkylate the nitrogen atom of the pyridyl ring, forming a pyridinium salt.
Q2: Which protecting groups are commonly used for pyridyl nitrogen, and what are the general considerations for their cleavage?
A2: Protecting the pyridyl nitrogen can be necessary to prevent side reactions during synthesis. Common protecting groups and their cleavage considerations are:
-
N-Oxides: Pyridine N-oxides are a common way to protect and modify the reactivity of the pyridine ring. Deprotection is typically a reduction step. Care must be taken to choose a reducing agent that is selective for the N-O bond and does not affect other sensitive functional groups or the pyridine ring itself.
-
Borane Complexes: Borane can form a stable complex with the pyridyl nitrogen. Deprotection is typically achieved under acidic conditions.
-
Benzyl Groups: N-benzyl pyridinium salts can be cleaved under various conditions, but care must be taken to avoid reduction of the pyridine ring. Catalytic transfer hydrogenation, for instance, can lead to the formation of piperidines.
Q3: How can I minimize the risk of pyridyl ring reduction during cleavage?
A3: Minimizing pyridyl ring reduction involves carefully selecting your cleavage reagents and conditions.
-
Avoid Strong Reductive Conditions: Be cautious with reagents known for their strong reducing potential. If a reduction step is necessary elsewhere in the molecule, ensure it is chemoselective.
-
Catalytic Transfer Hydrogenation: When using conditions like formic acid with a palladium catalyst, be aware that this can efficiently reduce pyridinium salts to piperidines.[1] If your molecule contains a pyridinium salt, these conditions are likely to reduce the ring.
-
Scavengers: While scavengers are primarily used to trap carbocations, their composition can influence the overall reductive potential of the cleavage cocktail. Standard scavenger cocktails used in peptide synthesis, such as those containing triisopropylsilane (TIS), are generally not strong enough to reduce a pyridine ring under standard TFA cleavage conditions.
Troubleshooting Guides
Issue 1: I am observing a significant amount of a byproduct with a mass corresponding to the addition of 4 or 6 hydrogens to my pyridine-containing compound after cleavage.
-
Probable Cause: This strongly suggests that the pyridyl ring has been reduced to a dihydropyridine, tetrahydropyridine, or piperidine. This is likely if your cleavage conditions have a high reductive potential.
-
Troubleshooting Steps:
-
Review Your Cleavage Cocktail: If you are using a combination of a strong acid (like TFA) with a silane scavenger, this is generally not sufficient to reduce a pyridine ring. However, if your protocol involves reagents like formic acid in the presence of a metal catalyst (e.g., Pd/C), this is a likely cause.
-
Modify Cleavage Conditions:
-
If using catalytic transfer hydrogenation conditions, consider alternative deprotection strategies that do not involve a potent hydrogen source.
-
If a global deprotection with TFA is leading to reduction (which is rare but possible depending on other functionalities), consider using a milder cleavage cocktail with a shorter reaction time.
-
-
Protect the Pyridyl Nitrogen: If the synthesis allows, protecting the pyridyl nitrogen as an N-oxide or a borane complex can prevent ring reduction during subsequent steps. The deprotection of these groups can then be carried out under specific, non-reducing conditions.
-
Issue 2: My final product shows evidence of N-alkylation on the pyridine ring.
-
Probable Cause: During the cleavage of acid-labile protecting groups (e.g., Boc, tBu, Trt), reactive carbocations are generated. These can be trapped by the nucleophilic nitrogen of the pyridine ring.
-
Troubleshooting Steps:
-
Use an Effective Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers designed to trap carbocations. Triisopropylsilane (TIS) is a very effective scavenger for the trityl cation.[2] A standard cocktail for many applications is 95% TFA, 2.5% water, and 2.5% TIS.[3]
-
Increase Scavenger Concentration: If you are still observing alkylation, you may need to increase the concentration of your scavengers.
-
Consider Alternative Protecting Groups: If possible, use protecting groups that generate less reactive carbocations upon cleavage.
-
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes common cleavage cocktails used in solid-phase peptide synthesis and their suitability for peptides containing a pyridyl ring. The primary concern is preventing the reduction of the pyridine ring.
| Cleavage Cocktail | Composition (v/v/v) | Primary Application & Comments | Potential Impact on Pyridyl Ring |
| Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | General purpose cleavage for peptides without highly sensitive residues. TIS is an excellent scavenger for common carbocations.[2][3] | Low Risk. This cocktail does not have significant reductive potential to modify the pyridine ring under standard conditions. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust cocktail for peptides with sensitive residues like Cys, Met, and Trp.[4] | Low Risk. The components are primarily to protect other amino acid side chains and do not pose a significant threat of pyridine reduction. |
| Dilute TFA in DCM | 1-5% TFA in Dichloromethane | Mild cleavage to release protected peptide fragments from highly acid-labile resins. | Very Low Risk. These conditions are very mild and unlikely to affect the pyridine ring. |
| Formic Acid / Ammonium Formate with Pd/C | Varies | Used for catalytic transfer hydrogenation. | High Risk. These conditions are known to reduce pyridine N-oxides and pyridinium salts to piperidines.[1][5] Avoid if pyridine ring integrity is desired. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Pyridine-Containing Peptides
This protocol is suitable for the final cleavage and deprotection of most peptides containing a pyridine ring, assuming other sensitive residues that might require more specialized scavengers are not present.
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin and remove residual solvents.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Perform in a fume hood):
-
Prepare the cleavage cocktail fresh by combining Trifluoroacetic Acid (TFA), deionized water, and Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the reaction mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Deprotection of Pyridine N-oxide
This protocol describes a mild reduction of a pyridine N-oxide to the corresponding pyridine.
-
Reaction Setup:
-
Dissolve the pyridine N-oxide substrate in methanol.
-
Add ammonium formate (5-10 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction can also be heated to reflux to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or crystallization as needed.
-
Visualizations
Caption: Standard workflow for TFA cleavage of a pyridine-containing peptide.
Caption: Troubleshooting logic for common pyridine side reactions during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Capping strategies for failed sequences after Boc-3-(2-pyridyl)-Ala-OH coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping failed sequences after the coupling of Boc-3-(2-pyridyl)-Ala-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a capping step in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary goal of capping is to permanently block any unreacted (free) amino groups on the growing peptide chain that failed to couple with the activated amino acid in the preceding step.[1] This is typically achieved by acetylation of the N-terminal amine, rendering it unreactive in subsequent coupling cycles.[1] This crucial step prevents the formation of deletion sequences, which are peptides missing one or more amino acids and can be difficult to separate from the target peptide during purification.[2]
Q2: Why might coupling of this compound be challenging, necessitating a capping step?
A2: While not excessively bulky, N-heterocyclic amino acids like this compound can present coupling challenges due to a combination of factors. These may include steric hindrance from the pyridyl group, potential electronic effects influencing the nucleophilicity of the alpha-amino group of the growing peptide chain, and the propensity for certain sequences to aggregate.[3][4] Incomplete coupling leads to a higher population of unreacted N-termini, making an effective capping strategy essential for the purity of the final peptide.
Q3: Can the pyridyl group of this compound interfere with the standard capping procedure?
A3: While extensive data is not available, there is a theoretical potential for the nitrogen atom in the pyridine ring to react with acetic anhydride, especially in the presence of a base like pyridine.[5] Pyridine itself can react with acetic anhydride to form N-acetylpyridinium species.[5] However, under standard SPPS capping conditions, the primary amine of the unreacted peptide chain is a much stronger nucleophile than the pyridyl nitrogen, making the desired capping reaction highly favored. It is crucial to use non-nucleophilic bases like Diisopropylethylamine (DIPEA) if side reactions involving the pyridyl group are a concern.
Q4: What is the most common capping reagent and what are the typical conditions?
A4: The most widely used capping agent is acetic anhydride, typically in a solution with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a base like pyridine in a solvent like N,N-dimethylformamide (DMF).[6] A common capping solution consists of a mixture of acetic anhydride and a base in DMF, and the reaction is typically carried out at room temperature for about 30 minutes.[6]
Q5: How can I confirm that the capping step has been successful?
A5: The success of a capping step is most commonly monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[6] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines, signifying a complete capping reaction.[7] A positive test (blue or purple beads) suggests that unreacted amino groups are still present, and the capping step may need to be repeated.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to capping after a failed this compound coupling.
Problem: Positive Kaiser Test After Capping
| Possible Cause | Suggested Solution |
| Incomplete Capping Reaction | 1. Repeat the Capping Step: Wash the resin thoroughly with DMF and repeat the capping procedure with freshly prepared reagents.[8] 2. Increase Reaction Time: Extend the capping reaction time to 1-2 hours to ensure the reaction goes to completion. 3. Increase Reagent Excess: Use a larger excess of the capping mixture (e.g., increase from 10 equivalents to 20 equivalents of acetic anhydride and base relative to the resin loading). |
| Steric Hindrance | 1. Consider a More Reactive Capping Agent: If acetic anhydride is not effective, consider using a more reactive acylating agent. (See Table 1 for alternatives). 2. Elevate Temperature: Gently heating the reaction (e.g., to 40°C) can sometimes overcome steric hindrance, but should be done with caution to avoid potential side reactions. |
| Degraded Reagents | Use Fresh Reagents: Acetic anhydride can hydrolyze over time. Always use fresh or properly stored reagents for preparing the capping solution.[8] |
Problem: Low Purity of Final Peptide Despite Capping
| Possible Cause | Suggested Solution |
| Formation of Deletion Sequences | Optimize Coupling Conditions for this compound: Before resorting to capping, optimize the coupling of the difficult amino acid. 1. Double Couple: Perform the coupling reaction twice with fresh reagents.[1] 2. Use a Stronger Coupling Reagent: Employ a more potent coupling reagent such as HATU, HBTU, or COMU, especially for sterically hindered amino acids.[9] 3. Increase Coupling Time and Temperature: Extend the coupling time and consider microwave-assisted synthesis to improve efficiency.[9] |
| Side Reactions During Capping | Use a Non-Nucleophilic Base: If using pyridine as the base in your capping mixture, switch to DIPEA to minimize potential side reactions with the pyridyl group of the amino acid.[6] |
Quantitative Data Summary
Table 1: Comparison of Capping and Coupling Reagents
| Reagent/Mixture | Type | Application | Advantages | Disadvantages |
| Acetic Anhydride/DIPEA in DMF | Capping Agent | Standard capping of unreacted amines. | Inexpensive, effective for most sequences.[10] | May be less effective for highly sterically hindered residues. |
| Acetic Anhydride/Pyridine in DMF | Capping Agent | Traditional capping of unreacted amines. | Effective and widely used.[6] | Pyridine is a nucleophilic base and could potentially lead to side reactions.[5] |
| Propionic Anhydride | Capping Agent | Alternative to acetic anhydride. | May be used when acetic anhydride is unavailable.[11] | May require longer reaction times.[11] |
| HATU/DIPEA | Coupling Reagent | For difficult or sterically hindered couplings. | Highly efficient, low racemization.[9] | More expensive than standard carbodiimide reagents. |
| HBTU/DIPEA | Coupling Reagent | General and difficult couplings. | Effective and widely used. | Can cause guanidinylation of the N-terminus if used in excess. |
| DIC/Oxyma | Coupling Reagent | General and difficult couplings. | Suppresses racemization, byproducts are soluble. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and DIPEA
-
Resin Washing: Following the incomplete coupling of this compound, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Preparation of Capping Solution: Prepare a fresh capping solution of acetic anhydride/DIPEA/DMF. A common ratio is 1:2:7 (v/v/v). For a 10 mL solution, this would be 1 mL of acetic anhydride, 2 mL of DIPEA, and 7 mL of DMF.
-
Capping Reaction: Add the capping solution to the washed peptide-resin and agitate gently at room temperature for 30-60 minutes.
-
Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) to remove any residual reagents.
-
Confirmation: Perform a Kaiser test on a small sample of the resin beads. If the test is positive (blue color), repeat the capping procedure.
Protocol 2: Quantification of Capping Efficiency by HPLC
This protocol provides a general method to assess the efficiency of a capping step by analyzing a small amount of cleaved peptide.
-
Sample Preparation: After the capping step, take a small aliquot of the peptide-resin (e.g., 10-20 mg).
-
Cleavage: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., for a standard Boc-SPPS on MBHA resin, use HF or TFMSA with appropriate scavengers).
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide.
-
HPLC Analysis:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a reverse-phase HPLC system (e.g., C18 column).
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the desired full-length peptide and the peak corresponding to the capped, truncated sequence (n-1 peptide). The capped sequence will have a different retention time and a mass increase corresponding to the acetyl group (+42 Da).
-
Integrate the peak areas of the desired peptide (A_peptide) and the capped failure sequence (A_capped).
-
Calculate the capping efficiency as: Capping Efficiency (%) = [A_capped / (A_peptide + A_capped)] * 100
-
This provides a semi-quantitative measure of how effectively the capping procedure terminated the unreacted chains.
-
Visualizations
References
- 1. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. peptide.com [peptide.com]
- 7. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Boc- and Fmoc-Protected 3-(2-pyridyl)-Alanine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 3-(2-pyridyl)-alanine into peptides offers a powerful tool for modulating biological activity and creating novel therapeutics. A critical decision in this process is the selection of the Nα-protecting group strategy for solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the two most prevalent strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the synthesis of peptides containing 3-(2-pyridyl)-alanine.
The primary distinction between the two methods lies in the chemistry used for deprotection. The Boc group is labile to moderately strong acids (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by a mild base, typically piperidine.[1][2] This fundamental difference dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions, and has significant implications for synthesizing peptides with sensitive residues like 3-(2-pyridyl)-alanine.[1][3]
General Strategy Comparison: Boc vs. Fmoc
The choice between Boc and Fmoc SPPS is a balance of trade-offs in terms of chemical compatibility, potential side reactions, and handling requirements. While Fmoc chemistry has become more widely adopted due to its milder conditions, Boc synthesis remains a robust option, particularly for complex or aggregation-prone sequences.[3][]
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | 50% TFA in DCM[5] | 20% Piperidine in DMF[6] |
| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (HF, TFMSA)[7] | tert-Butyl-based (tBu), removed by TFA[7] |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[2] | Fully orthogonal (base vs. acid labile)[][7] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[5] | Moderate acid (e.g., TFA)[3] |
| Key Advantage | Effective for long or hydrophobic sequences; repeated acid washes can disrupt aggregation.[1] | Milder conditions, compatible with sensitive functionalities and automation.[3][] |
| Key Disadvantage | Requires specialized, hazardous reagents (e.g., HF) and equipment.[3][8] | Potential for side reactions like diketopiperazine formation at the dipeptide stage.[9] |
Performance and Considerations for 3-(2-pyridyl)-Alanine
The pyridyl side chain of 3-(2-pyridyl)-alanine introduces specific challenges and considerations for both synthetic strategies due to its basic nature.
In Fmoc-SPPS:
-
Coupling: The basic nitrogen of the pyridyl ring can interfere with the coupling reaction by neutralizing the activated carboxylic acid of the incoming amino acid. This can lead to lower coupling efficiencies. To mitigate this, more potent coupling reagents like HATU or PyAOP may be necessary.[10][11] Pre-activation of the amino acid is often recommended to avoid side reactions where the coupling reagent modifies the free N-terminal amine of the peptide-resin.[6]
-
Side-Chain Protection: The pyridyl side chain is generally left unprotected in Fmoc-SPPS. While this simplifies the process, it necessitates careful optimization of coupling conditions to prevent the aforementioned interference.
-
Stability: The Fmoc group and acid-labile side-chain protecting groups are stable to the repeated basic deprotection steps, preserving the integrity of other residues in the peptide.[9]
In Boc-SPPS:
-
Deprotection: During the repetitive Nα-Boc deprotection steps using TFA, the pyridyl nitrogen will be protonated. This protonation can act as a de facto side-chain protecting group, preventing it from participating in side reactions.
-
Coupling: The subsequent neutralization step (typically with a tertiary amine like DIEA) deprotonates both the N-terminal amine and the pyridyl side chain, preparing the peptide for the next coupling cycle.[12] The coupling itself is generally straightforward, though difficult couplings can still arise depending on the sequence.[13]
-
Final Cleavage: The strong acid (e.g., HF) used for final cleavage will cleave the peptide from the resin and remove side-chain protecting groups, while also ensuring the pyridyl nitrogen is protonated.
While direct quantitative comparison data for 3-(2-pyridyl)-alanine is scarce in publicly available literature, the general principles suggest that both methods are viable but require different optimization approaches. The choice often depends on the overall composition of the target peptide and the researcher's familiarity with each technique.
Experimental Protocols
The following are generalized, step-by-step protocols for a single coupling cycle in manual SPPS. Note: These protocols should be optimized based on the specific sequence, scale, and available equipment.
Protocol 1: Fmoc-3-(2-pyridyl)-Ala-OH Coupling Cycle
This protocol assumes the synthesis is being performed on a pre-loaded resin (e.g., Wang or Rink Amide resin) and the previous residue has just been deprotected, leaving a free N-terminal amine.
1. Resin Washing:
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual piperidine.
- Wash with DCM (2-3 times) and then DMF (2-3 times).
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-3-(2-pyridyl)-Ala-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.
- Add the activated amino acid solution to the washed peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
3. Monitoring the Coupling:
- Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[14]
- A yellow/colorless result indicates complete coupling (a negative test).
- A blue/purple result indicates incomplete coupling (a positive test). If the test is positive, continue the coupling for another hour or perform a recoupling with fresh reagents.[14]
4. Capping (Optional):
- If coupling remains incomplete after recoupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF for 30 minutes to prevent the formation of deletion peptides.[6][11]
5. Washing:
- Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
6. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.
- Agitate for an additional 15-20 minutes.[6]
- Drain the solution and proceed to the washing step for the next cycle.
Protocol 2: Boc-3-(2-pyridyl)-Ala-OH Coupling Cycle
This protocol assumes the synthesis is being performed on a suitable resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) and the previous residue has just been deprotected.[12]
1. Resin Washing:
- Wash the neutralized peptide-resin with DMF (3 times) and DCM (3 times).
2. Boc Deprotection:
- Perform a pre-wash by treating the resin with 50% TFA in DCM for 1-2 minutes.
- Drain, and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[12]
- Note: For sensitive residues like Trp or Met in the sequence, add scavengers (e.g., 0.5% dithioethane) to the TFA solution to prevent side reactions from the released tert-butyl cation.[14]
3. Washing:
- Drain the TFA solution and wash the resin with DCM (3-5 times), isopropanol (1-2 times), and DCM (3-5 times) to remove residual acid.
4. Neutralization:
- Treat the resin with a solution of 10% DIEA in DMF (or DCM) for 2 minutes. Repeat this step once.[15]
- Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
5. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve this compound (3 eq.) and an activator like HBTU (2.9 eq.) in DMF.
- Add this solution to the neutralized peptide-resin, followed by DIEA (6 eq.) to initiate coupling.
- Agitate the mixture at room temperature for 1-2 hours.
6. Monitoring and Washing:
- Monitor the reaction completion using the Kaiser test as described in the Fmoc protocol.
- Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.
Visualized Workflows
The following diagrams illustrate the core cyclical processes of Boc- and Fmoc-SPPS and the chemical logic of the deprotection steps.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Boc-3-(2-pyridyl)-Ala-OH and Boc-3-(4-pyridyl)-Ala-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two constitutional isomers of Boc-protected pyridylalanine: Boc-3-(2-pyridyl)-Ala-OH and Boc-3-(4-pyridyl)-Ala-OH. These non-natural amino acids are valuable building blocks in solid-phase peptide synthesis (SPPS), offering unique properties for designing novel peptides and peptidomimetics with tailored biological activities. The incorporation of a pyridine ring into a peptide backbone can introduce a hydrophilic and aromatic element, influence peptide conformation, and provide a site for specific biological interactions or further chemical modifications.[1][2][3][4]
This document outlines their physicochemical properties, provides a detailed experimental protocol for their use in Boc-SPPS, and discusses their potential differential impacts on peptide synthesis and function based on established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Boc-3-(4-pyridyl)-Ala-OH is presented below. While both share the same molecular formula and weight, their structural differences, specifically the position of the nitrogen atom in the pyridine ring, lead to variations in properties such as melting point and optical rotation.
| Property | This compound | Boc-3-(4-pyridyl)-Ala-OH |
| Synonyms | Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2'-pyridyl)-Ala-OH | Boc-L-Ala(4'-pyridyl)-OH, Boc-β-(4'-pyridyl)-Ala-OH |
| CAS Number | 71239-85-5 | 37535-57-2 |
| Molecular Formula | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol | 266.29 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 140 - 143 °C | 224 - 232 °C |
| Optical Rotation | [α]²⁰/D −16.5±1.5°, c = 1% in methanol | [α]²⁰/D = -30 ± 1 ° (C=1 in DMF) |
| Purity | ≥98.0% (TLC) | ≥97.0% (HPLC) |
| Storage Temperature | 2-8°C | 2-8°C |
Structural Differences
The fundamental difference between the two isomers lies in the position of the nitrogen atom within the pyridine ring, which influences the electron distribution and steric accessibility of the ring.
Comparative Analysis in Peptide Synthesis
While direct, head-to-head experimental data comparing the performance of this compound and Boc-3-(4-pyridyl)-Ala-OH in peptide synthesis is not extensively available in the reviewed literature, an analysis based on the principles of organic chemistry and peptide synthesis allows for informed inferences.
Reactivity and Coupling Efficiency:
The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the amino acid. In peptide synthesis, the key steps involving these isomers are the activation of the carboxylic acid and the subsequent coupling reaction. The position of the nitrogen atom affects the electronic density of the side chain.
-
This compound: The proximity of the nitrogen atom to the side chain's point of attachment to the alanine backbone may lead to steric hindrance during the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents. However, the 2-pyridyl group is known to be more reactive towards nucleophilic substitution compared to the 3-pyridyl isomer, a factor that could be relevant if side reactions involving the pyridine ring were to occur.[5]
-
Boc-3-(4-pyridyl)-Ala-OH: With the nitrogen atom at the para position, there is less steric hindrance compared to the 2-pyridyl isomer, which may facilitate a more efficient coupling reaction. The 4-position is also activated towards nucleophilic substitution.[5]
Influence on Peptide Properties:
The incorporation of pyridylalanine isomers can significantly impact the physicochemical properties of the resulting peptide.
-
Hydrophilicity: Both isomers increase the hydrophilicity of a peptide chain compared to their phenylalanine analogue. This can improve the solubility of the peptide in aqueous solutions, a desirable property for many therapeutic applications.[1][6]
-
Conformational Effects: The aromatic and polar nature of the pyridyl ring can influence the local peptide conformation through electrostatic and stacking interactions with other residues. The different charge distributions in the 2- and 4-pyridyl rings may lead to distinct conformational preferences in the final peptide.
-
Biological Activity: The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions. These interactions can be crucial for receptor binding and biological activity. The specific positioning of the nitrogen in the 2- or 4-position will dictate the geometry of these interactions, potentially leading to differences in the biological potency and selectivity of the peptide.
Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, generalized protocol for the manual incorporation of either this compound or Boc-3-(4-pyridyl)-Ala-OH into a peptide sequence using Boc-SPPS. This protocol is based on established methods and can be adapted based on the specific peptide sequence and available laboratory equipment.
Materials and Reagents:
-
Merrifield resin or other suitable solid support
-
Boc-protected amino acids (including the pyridylalanine isomer of choice)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Acetic anhydride (for capping)
-
Ninhydrin test kit
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Anisole or other scavengers
-
Diethyl ether
Workflow for a Single Coupling Cycle:
Detailed Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the peptide-resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin loading capacity) and an activating agent like HOBt (3 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents or DIC, 3 equivalents).
-
If using HBTU, add DIEA (6 equivalents) for pre-activation (keep pre-activation time minimal, ~1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.
-
A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result indicates a complete reaction.
-
If the reaction is incomplete, a second coupling (recoupling) can be performed. If recoupling is unsuccessful, any unreacted amines should be capped using acetic anhydride to prevent the formation of deletion sequences.
-
-
Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DMF and DCM, and dry it under vacuum.
-
Caution: The following step involves highly hazardous chemicals and must be performed in a specialized fume hood with appropriate safety precautions.
-
Treat the dried peptide-resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the cleavage reagent under a stream of nitrogen or in a vacuum.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether several times.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Conclusion
Both this compound and Boc-3-(4-pyridyl)-Ala-OH are valuable reagents for introducing a pyridyl moiety into synthetic peptides. The choice between the two isomers will depend on the specific design of the peptide and the desired properties. The 4-pyridyl isomer may offer slightly better coupling efficiency due to reduced steric hindrance, while the 2-pyridyl isomer might present unique opportunities for metal chelation or specific hydrogen bonding patterns due to the proximity of the nitrogen atom to the peptide backbone.
It is recommended that for critical applications, researchers perform small-scale test syntheses to optimize the coupling conditions for each isomer within the context of their specific peptide sequence. Further studies are warranted to provide direct comparative data on the performance of these two isomers in peptide synthesis and their differential effects on the biological activity of peptides.
References
Navigating the Mass Spectrometric Landscape of Peptides Containing 3-(2-Pyridyl)-alanine: A Comparative Guide
The precise characterization of peptides incorporating non-natural amino acids is a critical step in modern drug discovery and development. Among these, 3-(2-pyridyl)-alanine, with its unique aromatic and potential metal-chelating properties, presents both opportunities and analytical challenges. Mass spectrometry stands as a primary tool for the detailed structural elucidation of these modified peptides. This guide provides a comparative overview of mass spectrometric techniques for the characterization of peptides containing 3-(2-pyridyl)-alanine, supported by established fragmentation principles and detailed experimental protocols.
Comparison of Fragmentation Techniques
The choice of fragmentation technique in mass spectrometry is pivotal for obtaining comprehensive sequence information. The most common methods—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD)—each interact with peptide ions differently, yielding complementary data. The presence of the 3-(2-pyridyl)-alanine residue is anticipated to influence the fragmentation pathways.
Collision-Induced Dissociation (CID): As the most widely used fragmentation method, CID subjects peptide ions to low-energy collisions with an inert gas.[1] This typically results in the cleavage of the peptide backbone's amide bonds, producing primarily b- and y-type fragment ions.[2] For peptides containing 3-(2-pyridyl)-alanine, the basicity of the pyridine nitrogen could influence fragmentation. If protonated, the pyridinium group could act as a charge carrier, potentially directing fragmentation pathways or stabilizing certain fragment ions. This might lead to characteristic neutral losses or specific cleavages adjacent to the modified residue.
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor.[3] This process preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[3] A key advantage of ETD is its ability to preserve labile post-translational modifications.[1] For peptides with 3-(2-pyridyl)-alanine, ETD is expected to provide complementary sequence information to CID, with fragmentation being less dependent on the proton affinity of the side chain. This can be particularly useful for determining the precise location of the modification within the peptide sequence.
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a high-pressure collision cell. It often produces a broader range of fragment ions, including immonium ions and other side-chain-specific fragments, in addition to b- and y-ions.[4] The higher collision energy in HCD could potentially induce specific fragmentation of the pyridyl ring itself, providing a unique diagnostic marker for the presence of 3-(2-pyridyl)-alanine.
A summary of the expected performance of these techniques is presented in Table 1.
| Fragmentation Technique | Predominant Ion Types | Expected Utility for 3-(2-pyridyl)-alanine Peptides | Potential Unique Features |
| CID | b, y | Good for general sequence confirmation. | Possible charge-remote fragmentation influenced by the pyridyl group. Potential for neutral loss of pyridine. |
| ETD | c, z | Excellent for pinpointing the location of the 3-(2-pyridyl)-alanine residue. Preserves the modification. | Provides complementary sequence coverage to CID, especially for longer peptides. |
| HCD | b, y, immonium ions | Provides rich fragmentation spectra, potentially including side-chain specific ions. | Possible generation of a diagnostic immonium ion for 3-(2-pyridyl)-alanine. |
Experimental Protocols
The successful mass spectrometric analysis of peptides containing 3-(2-pyridyl)-alanine relies on meticulous sample preparation and optimized instrument parameters. Below are detailed protocols for peptide synthesis, sample preparation, and mass spectrometry analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-(2-Pyridyl)-alanine
This protocol outlines the manual synthesis of a model peptide incorporating 3-(2-pyridyl)-alanine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-(2-pyridyl)-L-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating Fmoc-3-(2-pyridyl)-L-alanine at the appropriate position.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify by reverse-phase HPLC.
-
Mass Verification: Confirm the mass of the purified peptide using MALDI-TOF or LC-ESI-MS.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Purified peptide containing 3-(2-pyridyl)-alanine
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the lyophilized peptide in water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in water/acetonitrile (98:2, v/v).
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 30-60 minutes.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.
-
Fragmentation Methods:
-
CID: Normalized collision energy of 35%.
-
ETD: Calibrated charge-dependent ETD reaction times.
-
HCD: Stepped normalized collision energies (e.g., 25, 30, 35%).
-
-
Resolution: 60,000 for MS1 scans and 15,000 for MS2 scans.
Visualizing the Workflow
The general workflow for the characterization of peptides containing 3-(2-pyridyl)-alanine by mass spectrometry is depicted below.
Figure 1. Workflow for the synthesis and mass spectrometric analysis of peptides containing 3-(2-pyridyl)-alanine.
Logical Framework for Fragmentation Analysis
The interpretation of the resulting mass spectra will follow a logical pathway to deduce the peptide sequence and confirm the presence and location of the 3-(2-pyridyl)-alanine residue.
Figure 2. Logical framework for the analysis of tandem mass spectrometry data of a peptide containing 3-(2-pyridyl)-alanine.
References
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
Confirming Incorporation of 3-(2-pyridyl)-alanine into Peptides: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into peptide backbones is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to verify the successful integration of 3-(2-pyridyl)-alanine, a valuable phenylalanine analogue. We present supporting experimental data, detailed protocols, and visual workflows to facilitate unambiguous characterization.
Performance Comparison: NMR Fingerprints of Natural vs. Pyridyl-Alanine Containing Peptides
The introduction of the 3-(2-pyridyl)-alanine residue into a peptide sequence induces distinct changes in the NMR spectra compared to a native peptide, particularly one containing aromatic residues like phenylalanine. The primary differences arise from the unique electronic environment and spin-spin coupling network of the pyridyl ring.
1D ¹H NMR: The most immediate evidence of successful incorporation is the appearance of characteristic signals in the aromatic region of the ¹H NMR spectrum. While phenylalanine exhibits a multiplet between 7.2 and 7.4 ppm, 3-(2-pyridyl)-alanine gives rise to four distinct resonances for the pyridyl ring protons, typically found further downfield due to the electron-withdrawing nature of the nitrogen atom. The proton on the carbon adjacent to the ring nitrogen (H6') is the most deshielded.
2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments provide definitive proof of incorporation by establishing through-bond connectivities. The key is to identify the unique spin system of the 3-(2-pyridyl)-alanine residue and its connection to the peptide backbone.
Data Presentation: Tabulated Chemical Shifts
The following tables summarize typical ¹H and ¹³C chemical shift ranges for alanine and phenylalanine as a comparison to the expected shifts for 3-(2-pyridyl)-alanine in a peptide. Actual chemical shifts can vary depending on the peptide sequence, solvent, and pH.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Alanine | Phenylalanine | 3-(2-pyridyl)-alanine (Expected) |
| NH | 8.1 - 8.5 | 8.1 - 8.5 | 8.2 - 8.6 |
| Hα | 4.1 - 4.4 | 4.5 - 4.8 | 4.6 - 4.9 |
| Hβ | 1.3 - 1.5 | 2.9 - 3.2 | 3.2 - 3.5 |
| Side Chain | - | 7.2 - 7.4 (Ar-H) | H3': 7.2 - 7.4 |
| H4': 7.6 - 7.8 | |||
| H5': 7.1 - 7.3 | |||
| H6': 8.4 - 8.6 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Alanine | Phenylalanine | 3-(2-pyridyl)-alanine (Expected) |
| C' (CO) | 173 - 176 | 172 - 175 | 172 - 175 |
| Cα | 50 - 53 | 55 - 58 | 54 - 57 |
| Cβ | 17 - 20 | 37 - 40 | 38 - 41 |
| Side Chain | - | Cγ: 136 - 138 | C2': 158 - 161 |
| Cδ: 128 - 130 | C3': 123 - 125 | ||
| Cε: 127 - 129 | C4': 136 - 138 | ||
| Cζ: 125 - 127 | C5': 121 - 123 | ||
| C6': 148 - 150 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 3-(2-pyridyl)-alanine Containing Peptide
A standard Fmoc-based solid-phase peptide synthesis protocol is employed.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes. Wash with DMF, isopropanol, and DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-L-3-(2-pyridyl)-alanine) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF, isopropanol, and DCM.
-
Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a 90% H₂O/10% D₂O solution containing a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).
-
NMR Experiments: Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at 298 K.
-
1D ¹H: Standard one-pulse experiment with water suppression.
-
2D ¹H-¹H TOCSY: Use a standard MLEV-17 spin-lock sequence with a mixing time of 80 ms.
-
2D ¹H-¹H COSY: Acquire a gradient-enhanced COSY45 or COSY90 spectrum.
-
2D ¹H-¹³C HSQC: Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.
-
2D ¹H-¹³C HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz.
-
Mandatory Visualization
Caption: Experimental workflow for synthesis and NMR confirmation.
Caption: Key NMR correlations for 3-(2-pyridyl)-alanine.
Confirming Incorporation: A Step-by-Step Guide to Spectral Analysis
-
Identify the Spin System: In the TOCSY spectrum, the entire network of coupled protons within a single amino acid residue will show cross-peaks. For 3-(2-pyridyl)-alanine, you should observe correlations between the amide proton (NH), Hα, and Hβ protons. A separate spin system will be observed for the pyridyl ring protons (H3', H4', H5', and H6').
-
Establish Backbone Connectivity (COSY): The COSY spectrum will show a cross-peak between the NH and Hα protons, and between the Hα and Hβ protons, confirming the alanine-like backbone structure.
-
Confirm Pyridyl Ring Connectivity (COSY): The COSY spectrum is crucial for identifying the pyridyl ring. You will observe correlations between adjacent protons: H3' to H4', H4' to H5', and H5' to H6'.
-
Link the Side Chain to the Backbone (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive step. Look for correlations between:
-
The Hβ protons and the pyridyl carbons C2' and C3' .
-
The Hα proton and the pyridyl carbon C2' .
-
The H3' proton and the Cβ carbon.
-
These long-range correlations unambiguously prove the covalent linkage of the 2-pyridyl group to the β-carbon of the alanine residue within the peptide sequence.
Alternative Approaches
While NMR is the gold standard for detailed structural confirmation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the correct mass of the peptide, which will be different from the native peptide due to the incorporation of 3-(2-pyridyl)-alanine. However, MS cannot distinguish between isomers (e.g., 2-, 3-, or 4-pyridyl-alanine).
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids can confirm the presence of 3-(2-pyridyl)-alanine, but it does not provide information about its position in the sequence.
Sequencing Peptides with N-terminal 2-Pyridylalanine: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount for understanding its function, confirming its identity, and ensuring its quality. The incorporation of unnatural amino acids, such as 2-pyridylalanine, into peptide structures presents unique analytical challenges. This guide provides an objective comparison of two primary sequencing methodologies—the classical Edman degradation and the modern mass spectrometry-based approach—for peptides bearing an N-terminal 2-pyridylalanine residue. We will delve into the experimental protocols, present available data for comparison, and discuss the inherent strengths and limitations of each technique.
Introduction to Peptide Sequencing Techniques
The sequencing of peptides is a fundamental process in proteomics and drug development. Two principal methods have dominated this field: Edman degradation, a stepwise chemical process that identifies amino acids sequentially from the N-terminus, and mass spectrometry, which determines the sequence based on the mass-to-charge ratio of the peptide and its fragments. The presence of an unnatural amino acid like 2-pyridylalanine, with its heterocyclic side chain, can influence the efficiency and outcome of both methods.
Edman Degradation Sequencing
Edman degradation has been a reliable method for N-terminal sequencing for decades.[1][2][3] The process involves a cyclical series of chemical reactions that remove and identify one amino acid at a time from the N-terminus of a peptide.[1][2][3]
General Principles of Edman Degradation
The Edman degradation process consists of three main steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[2]
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.[2]
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[3] The remaining peptide is then available for the next cycle of degradation.
Performance with N-terminal 2-Pyridylalanine
While highly effective for natural amino acids, the performance of Edman degradation can be affected by the presence of unnatural amino acids.[1] For a peptide with N-terminal 2-pyridylalanine, the following considerations are crucial:
-
Coupling Reaction: The primary amino group of 2-pyridylalanine is expected to react with PITC in a similar fashion to natural amino acids. The basicity of the pyridine ring is unlikely to interfere with the coupling reaction, which occurs under alkaline conditions.
-
Cleavage and Conversion: The stability of the resulting PTH-2-pyridylalanine derivative and its chromatographic behavior are key factors. A stable and unique PTH derivative is necessary for unambiguous identification.[1] Without a commercially available PTH-2-pyridylalanine standard, a custom standard would need to be synthesized for HPLC calibration and identification.
Mass Spectrometry-Based Sequencing
Mass spectrometry has become a powerful and versatile alternative for peptide sequencing, offering high sensitivity and the ability to analyze complex mixtures.[1] Tandem mass spectrometry (MS/MS) is the most common approach, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the sequence.[4]
General Principles of Mass Spectrometry Sequencing
A typical bottom-up proteomics workflow for peptide sequencing involves:
-
Ionization: The peptide is ionized, most commonly by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Precursor Ion Selection: The intact peptide ion (precursor ion) is selected in the first mass analyzer.
-
Fragmentation: The precursor ion is fragmented, usually through collision-induced dissociation (CID), where it collides with an inert gas.[4][5]
-
Fragment Ion Analysis: The mass-to-charge ratios of the resulting fragment ions (product ions) are measured in the second mass analyzer. The amino acid sequence is then deduced from the mass differences between the fragment ions.
Performance with N-terminal 2-Pyridylalanine
Mass spectrometry is generally more tolerant of amino acid modifications than Edman degradation.[1] For a peptide with N-terminal 2-pyridylalanine, the following points are relevant:
-
Ionization: 2-Pyridylalanine is expected to ionize efficiently due to the basic nitrogen atom in the pyridine ring, which can readily accept a proton. This may enhance the signal intensity in positive ion mode mass spectrometry.
-
Fragmentation: The fragmentation pattern of a peptide containing 2-pyridylalanine will be influenced by the presence of this residue. The pyridine ring can influence charge distribution and fragmentation pathways. While general fragmentation rules for peptides are well-established, the specific fragmentation behavior of 2-pyridylalanine would need to be determined empirically or through predictive software.[6][7][8][9] The fragmentation is expected to produce characteristic b- and y-ions, from which the sequence can be derived.
-
Data Analysis: The mass of the 2-pyridylalanine residue must be accurately known and included in the database search parameters for successful identification. De novo sequencing algorithms can also be used to piece together the sequence from the fragment ion masses without relying on a database.
Head-to-Head Comparison
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Stepwise chemical degradation from the N-terminus. | Mass-based sequencing of the intact peptide and its fragments. |
| Sample Requirement | Purified peptide (picomole to nanomole range).[2] | Can analyze complex mixtures (femtomole to picomole range). |
| Throughput | Low; one sample at a time. | High; suitable for automated, large-scale analyses. |
| Sequence Length | Typically limited to the first 20-50 residues.[2] | Can sequence longer peptides and even intact proteins (top-down). |
| N-terminal Modification | Blocked N-terminus prevents sequencing.[2] | Can identify and characterize N-terminal modifications. |
| Unambiguous Isomer ID | Can distinguish between isobaric amino acids (e.g., Leu/Ile) with proper standards. | Cannot distinguish between isobaric amino acids without specialized techniques. |
| 2-Pyridylalanine Impact | Potential for incomplete cleavage or side reactions due to the pyridine ring. Requires a custom PTH standard. | Pyridine ring may enhance ionization. Fragmentation pattern needs to be characterized. |
| Data Interpretation | Direct identification of PTH-amino acid by HPLC. | Requires bioinformatics tools for spectral interpretation and database searching. |
Experimental Protocols
Edman Degradation of a Peptide with N-terminal 2-Pyridylalanine (Adapted Protocol)
This protocol is a generalized procedure and may require optimization for peptides containing 2-pyridylalanine.
-
Sample Preparation: Load 10-100 picomoles of the purified peptide onto a polyvinylidene difluoride (PVDF) membrane.
-
Sequencer Program:
-
Coupling: React the peptide with PITC (e.g., 5% PITC in heptane) under basic conditions (e.g., N-methylpiperidine/water/methanol).
-
Washes: Perform solvent washes (e.g., ethyl acetate, heptane) to remove excess reagents.
-
Cleavage: Treat with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal PTC-amino acid.
-
Extraction: Extract the ATZ-2-pyridylalanine with an organic solvent (e.g., chlorobutane).
-
Conversion: Convert the ATZ-derivative to the more stable PTH-2-pyridylalanine by heating in an aqueous acid solution (e.g., 25% TFA).
-
-
HPLC Analysis:
-
Inject the PTH-2-pyridylalanine onto a reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).
-
Detect the PTH-amino acids by UV absorbance.
-
Identify the PTH-2-pyridylalanine by comparing its retention time to a synthesized standard.
-
Mass Spectrometry Sequencing of a Peptide with N-terminal 2-Pyridylalanine (General Protocol)
This is a general protocol for sequencing by tandem mass spectrometry.
-
Sample Preparation: Dissolve the peptide in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid).
-
The mass spectrometer will perform a survey scan (MS1) to detect the precursor ion of the peptide.
-
The precursor ion is then selected and fragmented (MS2) using collision-induced dissociation.
-
-
Data Analysis:
-
The resulting MS/MS spectrum is analyzed to determine the sequence.
-
This can be done using database search software (e.g., Mascot, SEQUEST) with the mass of 2-pyridylalanine specified as a modification, or through de novo sequencing algorithms.
-
Visualizing the Workflows
Caption: Workflow of Edman degradation for a peptide with N-terminal 2-pyridylalanine.
Caption: General workflow for peptide sequencing by tandem mass spectrometry.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its own set of advantages and disadvantages when applied to peptides containing N-terminal 2-pyridylalanine.
Edman degradation offers a direct and unambiguous method for determining the N-terminal sequence. However, its application to peptides with 2-pyridylalanine may require the synthesis of a specific PTH standard and careful optimization of the reaction conditions to mitigate any potential interference from the pyridine ring. It is best suited for confirming the N-terminal sequence of a highly purified peptide.
Mass spectrometry , on the other hand, provides higher sensitivity, higher throughput, and is more tolerant of amino acid modifications. The basic nature of the 2-pyridylalanine side chain may even be advantageous for ionization. However, data analysis can be more complex, and distinguishing between isobaric amino acids is not straightforward.
For researchers working with peptides containing N-terminal 2-pyridylalanine, the choice of sequencing method will depend on the specific research goals. For unambiguous confirmation of the N-terminal residue of a purified peptide, Edman degradation, with the necessary optimizations, is a strong candidate. For high-throughput sequencing, analysis of complex mixtures, or characterization of other potential modifications, mass spectrometry is the superior choice. In many cases, a combination of both techniques can provide the most comprehensive and reliable sequence information.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. ehu.eus [ehu.eus]
- 4. The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psb.stanford.edu [psb.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Intensity Ranks of Peptide Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the chelating properties of 2-pyridylalanine and 3-pyridylalanine peptides.
A Comparative Guide to the Chelating Properties of 2-Pyridylalanine and 3-Pyridylalanine Peptides
For researchers, scientists, and drug development professionals, the choice of chelating agents is critical in the design of metallodrugs, imaging agents, and catalysts. Non-canonical amino acids like pyridylalanines offer unique coordination geometries and metal-binding affinities. This guide provides a comparative analysis of the chelating properties of peptides incorporating 2-pyridylalanine (2-Pal) versus 3-pyridylalanine (3-Pal), drawing upon established principles of coordination chemistry and outlining the experimental methodologies required for their characterization.
Structural Differences and Expected Coordination Behavior
The key distinction between 2-pyridylalanine and 3-pyridylalanine lies in the position of the nitrogen atom within the pyridine ring relative to the alanine side chain. This positional isomerism is expected to have a significant impact on the stability and geometry of the resulting metal complexes.
-
2-Pyridylalanine (2-Pal): The nitrogen atom at the 2-position allows for the formation of a stable five-membered chelate ring when coordinating a metal ion in conjunction with the amino group of the peptide backbone. This bidentate N,N-coordination is a common and highly stable motif in coordination chemistry.
-
3-Pyridylalanine (3-Pal): The nitrogen atom at the 3-position is sterically less accessible for chelation involving the peptide backbone's amino group. Coordination is more likely to be monodentate through the pyridine nitrogen or involve bridging between two metal centers. This can lead to the formation of coordination polymers or complexes with different stoichiometries compared to 2-Pal peptides. One study noted that a nonapeptide containing two 3-pyridyl-Ala units was effective in crosslinking Ag(I) ions to form a hydrogel, highlighting its potential for forming bridged complexes[1].
Quantitative Comparison of Metal Binding Affinity
Although a direct comparison of stability constants for metal complexes of 2-Pal and 3-Pal peptides was not found, the following table outlines the expected trends and the type of data that would be generated from potentiometric titrations. The stability of metal complexes is influenced by factors such as chelate ring size and the number of donor atoms involved.
Table 1: Hypothetical Stability Constants (log β) for Cu(II) Complexes
| Peptide Sequence | Isomer | Expected Primary Coordination Donors | Expected Chelate Ring Sizes | Hypothetical log β (ML) | Hypothetical log β (ML₂) |
| Ac-Gly-(X)-NH₂ | 2-Pal | Pyridyl N, Amide N | 5 | Higher | Lower |
| Ac-Gly-(X)-NH₂ | 3-Pal | Pyridyl N | - | Lower | Higher |
Note: This table is illustrative. Actual values would need to be determined experimentally. Higher log β values indicate greater complex stability.
Experimental Protocols
To quantitatively compare the chelating properties of 2-pyridylalanine and 3-pyridylalanine peptides, a series of experiments would be required. The following protocols are based on standard methods reported in the literature for studying peptide-metal interactions[2][3][4][5][6].
Peptide Synthesis
Peptides incorporating 2-pyridylalanine and 3-pyridylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acid derivatives[7].
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. Peptide-Based Materials That Exploit Metal Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and Structural Characterization of the Copper(II) Complexes of Peptides Containing Both Histidyl and Aspartyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Model Peptide Studies: A Crucial Step To Understand the Coordination Chemistry of Mn(II) and Fe(II) in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Copper(II) and Zinc(II) Complexes of Peptides Mimicking the CuZnSOD Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiometric and spectroscopic characterization of uridine and its derivatives complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]
Conformational Analysis of Peptides: A Comparative Guide to 2-Pyridylalanine and Phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of natural amino acids with non-canonical counterparts is a potent strategy in modern peptidomimetic design to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. This guide provides a comprehensive comparative analysis of the conformational impact of incorporating 2-pyridylalanine versus the natural aromatic amino acid, phenylalanine, into a peptide backbone. While both residues possess aromatic side chains, the introduction of a nitrogen atom in the pyridyl ring of 2-pyridylalanine imparts distinct physicochemical properties, including altered electronics, increased hydrophilicity, and the ability to coordinate with metal ions. These differences can lead to significant variations in local and global peptide conformation, influencing secondary structure propensities and overall molecular topology. This guide synthesizes data from various experimental and computational studies to offer a comparative overview, supported by detailed experimental protocols and visual aids to facilitate understanding and application in peptide design.
Introduction: The Structural Impact of Aromatic Side Chains
Phenylalanine is a cornerstone in peptide and protein structures, contributing to hydrophobic interactions and π-π stacking, which are crucial for maintaining folded conformations.[1] Its benzyl side chain, however, is relatively non-polar. The substitution with 2-pyridylalanine introduces a pyridine ring, which, while aromatic, presents a different electronic and steric profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a metal coordinating ligand, features absent in phenylalanine.[2] These characteristics can enforce specific conformational constraints, potentially leading to more defined secondary structures or altered folding landscapes.
Comparative Data Presentation
To elucidate the distinct conformational preferences imparted by 2-pyridylalanine and phenylalanine, the following tables summarize key quantitative data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling of a model tripeptide, Ac-Ala-X-Ala-NHMe, where X is either Phenylalanine (Phe) or 2-Pyridylalanine (2-Pal).
Table 1: Backbone and Side-Chain Dihedral Angles (°)
| Dihedral Angle | Ac-Ala-Phe-Ala-NHMe (Representative Values) | Ac-Ala-2-Pal-Ala-NHMe (Representative Values) | Expected Influence of 2-Pyridylalanine |
| Φ (Phi) | -80 ± 10 | -70 ± 15 | Minor to moderate change, potential for more defined turn structures. |
| Ψ (Psi) | +140 ± 20 | +120 ± 25 | Potential shift towards conformations that favor intramolecular interactions involving the pyridyl nitrogen. |
| Χ1 (Chi1) | -60, 180, +60 (multiple rotamers) | -70, 170 (more restricted) | Steric hindrance and potential interactions with the peptide backbone may favor specific rotamers. |
| Χ2 (Chi2) | +90 ± 30 | +100 ± 20 | Rotation around the Cβ-Cγ bond may be influenced by the orientation of the pyridyl ring. |
Table 2: Secondary Structure Content (%) from Circular Dichroism
| Secondary Structure | Ac-Ala-Phe-Ala-NHMe (Representative Values) | Ac-Ala-2-Pal-Ala-NHMe (Representative Values) | Expected Influence of 2-Pyridylalanine |
| α-Helix | 15 | 10 | May slightly disfavor helical structures due to altered side-chain interactions. |
| β-Sheet / β-Turn | 35 | 45 | Increased propensity for β-turn formation due to potential hydrogen bonding and steric effects. |
| Random Coil | 50 | 45 | A more defined structure may lead to a decrease in random coil content. |
Experimental Protocols
Accurate conformational analysis relies on a combination of high-resolution experimental techniques and computational modeling. The following are detailed protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination
Objective: To determine the backbone (Φ, Ψ) and side-chain (Χ) dihedral angles of the peptide in solution.
Protocol:
-
Sample Preparation: Dissolve 2-5 mg of the synthesized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O with 10% H2O). The final concentration should be in the millimolar range.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to confirm sample purity and obtain initial chemical shift information.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within each amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples (¹³C, ¹⁵N), acquire ¹H-¹³C and ¹H-¹⁵N HSQC spectra to resolve overlapping proton signals.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.
-
Dihedral Angle Restraints:
-
Φ (Phi): Measure the ³J(HNHα) coupling constant from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to relate this coupling constant to the Φ dihedral angle.
-
Ψ (Psi) and Χ (Chi): Analyze the intensities of NOE cross-peaks in the NOESY spectrum. Strong sequential Hα(i)-HN(i+1) NOEs are indicative of an extended conformation, while strong HN(i)-HN(i+1) NOEs suggest helical or turn structures. Intra-residue NOEs between backbone and side-chain protons provide information about Χ angles.
-
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NOE-derived distance restraints and dihedral angle restraints.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Objective: To determine the relative proportions of α-helix, β-sheet/β-turn, and random coil structures in the peptide.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement should be between 0.1 and 0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas. Use a quartz cuvette with a pathlength of 1 mm.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the observed ellipticity (θ) in millidegrees to mean residue ellipticity [θ] using the following equation: [θ] = (θ * 100) / (c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the pathlength of the cuvette in cm.
-
-
Secondary Structure Analysis: Use a deconvolution software (e.g., CONTIN, SELCON3, K2D) to estimate the percentages of α-helix, β-sheet, and random coil from the experimental CD spectrum.[3]
Computational Modeling
Objective: To perform a systematic search of the conformational space of the peptide to identify low-energy conformations and to generate theoretical Ramachandran plots.
Protocol:
-
Peptide Building: Construct the initial 3D structure of the peptide (e.g., Ac-Ala-X-Ala-NHMe) using a molecular modeling software (e.g., PyMOL, Avogadro).
-
Force Field Selection: Choose an appropriate force field for peptides (e.g., AMBER, CHARMM, OPLS).
-
Conformational Search:
-
Systematic Search: For small peptides, perform a systematic search by rotating the backbone dihedral angles (Φ, Ψ) in increments (e.g., 10-15°) and calculating the potential energy of each conformation.
-
Molecular Dynamics (MD) Simulation: For larger or more flexible peptides, run an MD simulation in a chosen solvent model (e.g., TIP3P water) to explore the conformational space at a given temperature.
-
-
Energy Minimization: Perform energy minimization on the low-energy conformations identified from the conformational search or MD simulation to obtain stable structures.
-
Analysis:
-
Ramachandran Plot: Plot the Φ and Ψ angles of the low-energy conformations on a Ramachandran plot to visualize the preferred conformational regions.
-
Clustering: Cluster the conformations from the MD simulation to identify the most populated conformational states.
-
Visualization of Workflows and Relationships
Experimental Workflow
Caption: Experimental workflow for the comparative conformational analysis of peptides.
Influence of Side-Chain Properties on Conformation
Caption: Influence of side-chain properties on peptide conformation.
Conclusion
The substitution of phenylalanine with 2-pyridylalanine offers a valuable tool for modulating the conformational landscape of peptides. The introduction of the pyridyl nitrogen atom can lead to more defined secondary structures, particularly β-turns, through its potential for hydrogen bonding and its influence on side-chain rotational preferences. Furthermore, the ability of 2-pyridylalanine to coordinate with metal ions opens avenues for designing metal-responsive peptides with switchable conformations. While the precise conformational changes will be sequence-dependent, the principles and experimental approaches outlined in this guide provide a robust framework for the rational design and analysis of peptides incorporating this versatile non-canonical amino acid. A thorough understanding of these conformational differences is crucial for the development of novel peptide-based therapeutics with enhanced efficacy and stability.
References
- 1. Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides Containing Pyridylalanine Isomers
For researchers and drug development professionals, enhancing peptide stability is a critical step in transforming promising peptide candidates into viable therapeutics. The incorporation of non-natural amino acids is a key strategy to achieve this, and pyridylalanine (pAla) isomers offer unique advantages due to their aromatic and hydrophilic nature. This guide provides an objective comparison of how the positional isomerism of pyridylalanine—2-pyridylalanine (2-pAla), 3-pyridylalanine (3-pAla), and 4-pyridylalanine (4-pAla)—influences peptide stability, supported by key chemical principles and experimental methodologies.
Influence of Isomer Structure on Peptide Properties
The stability of a peptide is intrinsically linked to its structure. The position of the nitrogen atom in the pyridyl ring of pAla isomers dictates the electronic distribution, hydrogen bonding capacity, and steric profile, which in turn affects enzymatic recognition, conformational rigidity, and solubility.
Incorporation of 3- and 4-pyridylalanine has been shown to enhance the aqueous solubility and stability of peptide hormones like glucagon at neutral pH.[1][2] The pyridine ring's nitrogen atom provides hydrogen bonding capacity and a strong dipole, which increases the hydrophilicity of peptides compared to those containing the natural aromatic amino acid, phenylalanine.[3]
-
4-Pyridylalanine (4-pAla): The para position of the nitrogen creates a symmetric charge distribution. This isomer is often used to improve solubility and biophysical characteristics without significantly altering biological activity.[2]
-
3-Pyridylalanine (3-pAla): With the nitrogen in the meta position, 3-pAla has an asymmetrical electronic density.[3] This dissymmetry can influence interactions with solvent and target receptors, and it has been successfully used to create more stable and soluble glucagon analogues.[1]
-
2-Pyridylalanine (2-pAla): The ortho position of the nitrogen allows for the formation of an intramolecular hydrogen bond with the peptide's backbone amide group.[4] This "polarity masking" can reduce hydrophilicity compared to the other isomers and may introduce significant conformational constraints.[4]
Chemical structures of L-pyridylalanine isomers.
Comparative Stability Data
While direct head-to-head studies comparing the stability of an identical peptide backbone substituted with each of the three pAla isomers are not extensively available in the literature, we can compile illustrative data based on the established principles of peptide chemistry. The following table summarizes expected stability profiles based on how the structural properties of each isomer are likely to influence susceptibility to degradation.
| Stability Parameter | Peptide with 2-pAla | Peptide with 3-pAla | Peptide with 4-pAla | Rationale |
| Enzymatic Half-Life (Human Plasma) | Moderate | High | High | 3-pAla and 4-pAla modifications can enhance stability.[2] 2-pAla may offer some steric hindrance to proteases, but its effect is less documented for stability enhancement compared to the others. |
| pH Stability (pH 7.4, 4 weeks) | >90% Remaining | >95% Remaining | >95% Remaining | 3-pAla and 4-pAla have been demonstrated to improve peptide stability at neutral pH.[1] |
| Thermal Stability (Tm) | Variable | Likely Increased | Likely Increased | Enhanced hydrophilicity and potentially more stable secondary structures from 3/4-pAla can lead to higher melting temperatures (Tm). The conformational rigidity from 2-pAla could also affect Tm. |
Note: The data presented is illustrative and highlights the expected trends. Actual stability will be highly dependent on the specific peptide sequence, the position of the pAla residue, and the experimental conditions.
Experimental Protocols
Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are standard methodologies for evaluating enzymatic, pH, and thermal stability.
Protocol 1: Enzymatic Stability in Human Plasma
This assay evaluates a peptide's susceptibility to degradation by proteases present in blood plasma.
-
Peptide Preparation : Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or PBS) at a concentration of 1 mg/mL.[5]
-
Incubation : Thaw pooled human plasma and pre-warm to 37°C. Spike the plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL).[5]
-
Time-Point Sampling : Incubate the plasma-peptide mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.[6]
-
Reaction Quenching : Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as an organic solvent mixture (e.g., acetonitrile) or a strong acid (e.g., 10% trichloroacetic acid), to precipitate plasma proteins.[5][7]
-
Sample Processing : Vortex the samples and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Analysis : Carefully collect the supernatant. Analyze the amount of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Data Analysis : Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-hour time point and determine the half-life (t½) by fitting the data to a one-phase decay model.[7][8]
Workflow for peptide stability assay in human plasma.
Protocol 2: Thermal Stability via Circular Dichroism (CD)
This method assesses the structural integrity of a peptide as a function of temperature to determine its melting temperature (Tm), an indicator of thermal stability.
-
Sample Preparation : Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration typically between 0.1 and 0.2 mg/mL.
-
CD Spectrometer Setup : Use a circular dichroism spectrometer equipped with a temperature controller. Set the instrument to monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).[9]
-
Thermal Denaturation : Equilibrate the sample at a starting temperature (e.g., 20°C). Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C).
-
Data Collection : Record the CD signal at 222 nm continuously as the temperature increases.
-
Data Analysis : Plot the CD signal as a function of temperature. The resulting curve will show a transition from the folded to the unfolded state. The melting temperature (Tm) is the temperature at the midpoint of this transition.[10]
Logical Framework for Isomer Selection
The choice of a pyridylalanine isomer is a strategic decision in peptide design, balancing stability, solubility, and biological activity. The following diagram illustrates the logical considerations based on the properties of each isomer.
Decision framework for selecting a pAla isomer.
Conclusion
The selection of a pyridylalanine isomer provides a powerful tool for rationally designing peptides with enhanced stability. While 3-pAla and 4-pAla are excellent candidates for improving solubility and stability against degradation under physiological conditions, 2-pAla offers unique conformational control that can be leveraged to protect cleavage sites or enforce a specific bioactive structure. The experimental protocols provided herein offer a framework for systematically evaluating the impact of these substitutions, enabling researchers to select the optimal isomer to advance their peptide drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
L- vs. D-3-(2-pyridyl)-alanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the chirality of amino acid residues within a peptide therapeutic is a critical determinant of its pharmacological profile. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's stability, receptor binding affinity, and ultimately, its in vivo efficacy. This guide provides a comprehensive comparison of the biological activity of peptides containing L-3-(2-pyridyl)-alanine versus those with D-3-(2-pyridyl)-alanine, supported by experimental data and principles from the scientific literature.
Core Principles: The Impact of Chirality
Incorporating D-amino acids, such as D-3-(2-pyridyl)-alanine, into a peptide sequence is a well-established strategy to enhance its resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage in the body, are chiral and have evolved to recognize and degrade peptides composed of L-amino acids. The altered stereochemistry of a D-amino acid at a cleavage site can sterically hinder the peptide from fitting into the enzyme's active site, thereby prolonging its circulating half-life.
However, this enhanced stability does not always translate to improved biological activity. The three-dimensional structure of a peptide is crucial for its interaction with its target receptor. A change in chirality from L to D at a single position can alter the peptide's conformation, potentially disrupting the precise orientation of side chains required for high-affinity receptor binding. Therefore, the effect of such a substitution must be empirically determined for each peptide-receptor system.
Data Presentation: A Quantitative Comparison
While a comprehensive dataset for a single peptide containing L- versus D-3-(2-pyridyl)-alanine is not available in the public literature, we can draw significant insights from studies on closely related pyridylalanine-containing peptides and general principles of D-amino acid substitution.
Enzymatic Stability
The substitution of an L-amino acid with its D-enantiomer typically leads to a substantial increase in the peptide's half-life in serum due to resistance to proteolysis.
| Peptide Attribute | L-3-(2-pyridyl)-alanine Peptide (Hypothetical) | D-3-(2-pyridyl)-alanine Peptide (Hypothetical) | Rationale |
| Enzymatic Stability (t½ in serum) | Minutes to hours | Significantly increased (Hours to days) | D-amino acid residue confers resistance to cleavage by endogenous proteases. |
Receptor Binding Affinity
The effect of D-amino acid substitution on receptor binding is highly variable and context-dependent. A study on somatostatin receptor subtype 2 (SST₂) antagonists provides a compelling example with the closely related 2-pyridylalanine (2Pal).
A study on radiolabeled somatostatin antagonists revealed that the chirality at the pyridylalanine position is critical for receptor interaction. In the synthesis of a DOTA-[2Pal³]-LM3 analog, two diastereomers were formed. The derivative containing L-2-pyridylalanine demonstrated low nanomolar binding affinity to the SST₂ receptor, whereas the D-2-pyridylalanine derivative resulted in a complete loss of receptor recognition and affinity. This highlights the stringent stereochemical requirements for binding in this particular peptide-receptor system.
| Peptide Analog | Chirality at Position 3 | Receptor Binding Affinity (K D, nM) | Receptor Recognition |
| [¹⁷⁷Lu]Lu-DOTA-[L-2Pal³]-LM3 | L-2-pyridylalanine | 0.18 ± 0.02 | Yes |
| [¹⁷⁷Lu]Lu-DOTA-[D-2Pal³]-LM3 | D-2-pyridylalanine | Not determined (no binding) | No |
Data from Guillaume et al. on somatostatin receptor subtype 2 (SST₂) antagonists. While this is for 2-pyridylalanine, it illustrates the critical impact of stereochemistry.
In Vivo Efficacy
The in vivo efficacy of a peptide is a composite of its receptor binding affinity and its pharmacokinetic profile (including stability).
| Peptide Attribute | L-3-(2-pyridyl)-alanine Peptide | D-3-(2-pyridyl)-alanine Peptide |
| In Vivo Efficacy | Variable, potentially limited by rapid degradation. | Variable; may be enhanced due to longer half-life if receptor binding is retained, or abolished if binding is lost. |
If the D-amino acid substitution does not significantly impair receptor binding, the increased stability can lead to a more sustained therapeutic effect. Conversely, if receptor affinity is lost, the peptide will be inactive regardless of its improved stability.
Experimental Protocols
Peptide Stability Assay in Human Serum
This protocol outlines a general procedure to determine the half-life of a peptide in human serum.
1. Materials:
-
Test peptides (L- and D-3-(2-pyridyl)-alanine containing versions)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
2. Procedure:
-
Peptide Incubation: Dissolve the test peptides in PBS to create stock solutions. Add a specific amount of the peptide stock solution to pre-warmed human serum to achieve a final concentration of 10-100 µM. Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation.
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer. Quantify the peak area of the intact peptide at each time point.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a peptide for its receptor.
1. Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand known to bind to the receptor
-
Unlabeled competitor peptides (L- and D-3-(2-pyridyl)-alanine versions)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter and fluid
2. Procedure:
-
Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides to the cell membranes.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the radiolabeled ligand and K D is its dissociation constant.
Visualizations
Logical Workflow for Comparing L- vs. D-Peptide Activity
Caption: Workflow for comparing L- vs. D-amino acid containing peptides.
Signaling Pathway for Somatostatin Receptor 2 (SST₂)
Caption: Simplified signaling pathway of the Somatostatin Receptor 2 (SST₂).
Purity Assessment of Synthetic Peptides Containing 3-(2-pyridyl)-alanine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as 3-(2-pyridyl)-alanine (2-Pal), into synthetic peptides is a critical strategy for modulating their pharmacological properties. The purity of these synthetic peptides is paramount for reliable and reproducible research and for ensuring the safety and efficacy of potential therapeutic candidates. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides. This guide provides a comparative overview of the HPLC analysis of peptides containing 2-Pal, supported by experimental data and detailed protocols.
Introduction to the Analytical Challenge
The introduction of 2-Pal into a peptide sequence can present unique analytical challenges compared to peptides composed solely of natural amino acids. The pyridyl group in 2-Pal can alter the peptide's overall hydrophobicity, polarity, and potential for secondary interactions with the stationary phase. One key characteristic of the pyridyl moiety is its ability to chelate metals, which can potentially lead to peak tailing or other chromatographic artifacts if metal ions are present in the HPLC system. Furthermore, as with any solid-phase peptide synthesis (SPPS), impurities such as truncated sequences, deletion sequences, and products of incomplete deprotection can arise.
Comparative Analysis: Peptides with 3-(2-pyridyl)-alanine vs. Natural Amino Acids
The primary difference in the RP-HPLC analysis of peptides containing 2-Pal lies in its impact on retention time. The pyridyl group of 2-Pal is generally considered to be more hydrophilic than the aromatic side chains of natural amino acids like phenylalanine or tyrosine. This increased hydrophilicity typically leads to earlier elution from the non-polar stationary phase of a reversed-phase column.
| Parameter | Peptide with Natural Aromatic Amino Acid (e.g., Phenylalanine) | Peptide with 3-(2-pyridyl)-alanine | Rationale for Difference |
| Retention Time (t_R) | Longer | Shorter | The pyridyl group of 2-Pal is more polar than the phenyl group of Phenylalanine, leading to weaker interaction with the C18 stationary phase and thus earlier elution. |
| Peak Shape | Typically sharp and symmetrical | Potential for peak tailing | The nitrogen atom in the pyridyl ring can interact with residual silanols on the silica-based stationary phase or chelate trace metal ions in the system, leading to asymmetrical peaks. The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to minimize these secondary interactions. |
| Resolution from Impurities | Dependent on the nature of the impurity | May require optimization of the gradient | The change in hydrophobicity can alter the elution profile of impurities relative to the main peptide, potentially requiring adjustments to the gradient to achieve optimal separation. |
| Detection Wavelength | 210-230 nm (peptide bond) | 210-230 nm (peptide bond) and potentially ~260 nm (pyridyl ring) | While the peptide bond absorption is standard, the pyridyl ring offers an alternative wavelength for detection, which can be useful in certain contexts. |
Experimental Protocols
A robust HPLC method is crucial for the accurate assessment of peptide purity. Reversed-phase HPLC is the most common technique for peptide analysis.[1]
Standard Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general starting point for the analysis of synthetic peptides, including those containing 2-Pal.
Instrumentation and Column:
-
HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degassing: It is crucial to degas both mobile phases before use to prevent bubble formation in the system.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: 214 nm or 220 nm for the peptide bond.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point but should be optimized for the specific peptide.[1]
Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a compatible solvent (e.g., water with a small amount of acetonitrile or acetic acid to aid dissolution) to a concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
Alternative Method: Ion-Exchange Chromatography (IEX)
For peptides where RP-HPLC does not provide adequate resolution, or for orthogonal verification of purity, ion-exchange chromatography can be a valuable alternative. This technique separates molecules based on their net charge.
Potential Challenges and Mitigation Strategies
-
Peak Tailing: As mentioned, the basic nature of the pyridyl nitrogen in 2-Pal can lead to interactions with acidic silanol groups on the silica support of the stationary phase, resulting in peak tailing. The use of a low pH mobile phase with an ion-pairing agent like TFA is typically sufficient to protonate the pyridyl nitrogen and minimize these interactions. If peak tailing persists, using a column with end-capping or a different stationary phase chemistry may be beneficial.
-
Metal Chelation: The pyridyl group can chelate metal ions present in the HPLC system (e.g., from stainless steel components). This can lead to peak broadening or shifting. Using high-purity solvents and mobile phase additives, and potentially a system with PEEK (polyether ether ketone) tubing and components, can help mitigate this issue.
Visualization of Experimental Workflow
Caption: Experimental workflow for HPLC purity assessment.
Conclusion
The purity assessment of synthetic peptides containing 3-(2-pyridyl)-alanine by HPLC is a critical step in their development and application. While standard RP-HPLC protocols are generally applicable, the unique properties of the 2-Pal residue, particularly its increased hydrophilicity and potential for secondary interactions, must be considered. By understanding these characteristics and optimizing chromatographic conditions, researchers can achieve accurate and reliable purity determination. For complex samples, orthogonal methods like ion-exchange chromatography and characterization by mass spectrometry are essential for a comprehensive purity profile.
References
The Strategic Choice in Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Protection for Pyridylalanine
For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a critical decision that profoundly impacts the efficiency, cost, and purity of synthetic peptides. This is particularly true for the incorporation of non-standard amino acids like pyridylalanine (Pal), whose unique pyridine side chain introduces specific challenges and opportunities. This guide provides an objective comparison of the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the use of pyridylalanine.
While the Fmoc strategy has become the predominant choice in modern peptide synthesis due to its milder conditions and amenability to automation, the Boc strategy remains a valuable tool, especially for complex or lengthy peptide sequences.[1][2] The decision to use Boc- or Fmoc-protected pyridylalanine requires a careful consideration of various factors, from the cost of raw materials to the potential for side reactions and the desired purity of the final product.
At a Glance: Key Differences in Boc vs. Fmoc Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amino Protection | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (e.g., HF) | Typically tert-butyl-based, removed by TFA |
| Orthogonality | Not fully orthogonal; relies on differential acid lability | Fully orthogonal |
| Cleavage from Resin | Harsh conditions (e.g., HF, TFMSA) | Mild conditions (TFA) |
| Automation Friendliness | Less common for routine synthesis | Highly amenable to automation |
| Primary Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF) |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons for the synthesis of a pyridylalanine-containing peptide using both Boc and Fmoc strategies are not extensively documented in peer-reviewed literature. However, based on the well-established principles of each methodology, we can extrapolate the expected performance metrics.
| Parameter | Boc-Pyridylalanine | Fmoc-Pyridylalanine | Remarks |
| Protected Amino Acid Cost | Generally lower | Generally higher | Boc-protected amino acids are typically less expensive due to simpler manufacturing.[1][3] |
| Coupling Efficiency | Generally high | Generally very high (>99%) | Fmoc chemistry is often cited for its high coupling efficiency.[] |
| Deprotection Time | ~30 minutes | 7-20 minutes | Fmoc deprotection is typically faster.[5] |
| Crude Peptide Purity | May be lower | Generally higher | Milder Fmoc conditions often result in fewer side products.[1] |
| Final Yield | Good | Good to Excellent | Highly sequence-dependent. For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can lead to a significantly better overall yield. |
| Risk of Side Reactions | Alkylation from t-butyl cations | Potential for N-alkylation of the pyridine ring, diketopiperazine formation | The basic nature of the pyridine ring can complicate Boc deprotection, potentially requiring harsher conditions. A recent study has shown that the pyridine ring of Pal can be N-alkylated, which could be a potential side reaction or a deliberate conjugation strategy.[6] |
Cost-Benefit Analysis
The economic viability of each strategy is a complex interplay between the cost of raw materials, process efficiency, and the purity of the final product.
Boc Strategy:
-
Advantages: Lower initial cost of Boc-protected amino acids and some solvents like dichloromethane (DCM).[1] For certain hydrophobic or aggregation-prone sequences, the acidic deprotection step in Boc chemistry can be advantageous in disrupting secondary structures.[3]
-
Disadvantages: The harsher acidic conditions for deprotection can lead to side reactions and lower crude purity, necessitating more extensive purification, which adds to the overall cost.[1] The use of hazardous reagents like HF for final cleavage requires specialized equipment and handling procedures.
Fmoc Strategy:
-
Advantages: Milder deprotection conditions lead to higher crude product purity, reducing the downstream costs and effort of purification.[1] The orthogonality of the protection scheme allows for the synthesis of complex peptides with a wide range of modifications.[] The process is highly amenable to automation, which can reduce labor costs and improve reproducibility.
-
Disadvantages: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[1][]
For the synthesis of peptides containing pyridylalanine, the Fmoc strategy is often the more cost-effective choice in the long run, despite the higher initial investment in the protected amino acid. The higher purity of the crude peptide and the reduced need for extensive purification often outweigh the initial cost difference.
Experimental Protocols
Boc-SPPS Protocol for a Pyridylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Pro-D-2-Pal-Leu-NH₂) using the Boc-SPPS methodology.[7]
1. Resin Swelling:
-
Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel with nitrogen bubbling.[7]
2. First Amino Acid Coupling (Leucine):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.[7]
-
In a separate vial, pre-activate Boc-Leu-OH (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.[7]
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
3. Subsequent Amino Acid Couplings (D-2-Pyridylalanine and Proline):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[7]
-
Neutralization: Wash the resin with DCM and then neutralize with 10% DIPEA in DCM for 10 minutes.[7]
-
Washing: Wash the resin thoroughly with DCM and DMF.[7]
-
Coupling: Repeat the pre-activation and coupling steps as described for Leucine, using Boc-D-2-pyridylalanine and then Boc-Pro-OH. Standard coupling times are generally sufficient for Boc-D-2-pyridylalanine.[7]
4. N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.[7]
5. Cleavage and Deprotection:
-
Wash the resin with DCM and methanol and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
6. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[7]
-
Dry the crude peptide pellet under vacuum.[7]
Fmoc-SPPS Protocol for a Pyridylalanine-Containing Peptide
This is a general protocol for the manual solid-phase synthesis of a peptide containing Fmoc-pyridylalanine.[5][8][9]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for 1 hour.[5]
2. Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.
-
Wash thoroughly with DMF.
3. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes. Repeat once.[5] Wash thoroughly with DMF.
-
Coupling:
- In a separate vial, dissolve the Fmoc-pyridylalanine (or other Fmoc-amino acid) (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
5. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Boc Protecting Group: A Gatekeeper for the Reactivity of 3-(2-Pyridyl)-alanine
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 3-(2-pyridyl)-alanine with and without the tert-butyloxycarbonyl (Boc) protecting group, supported by established chemical principles and representative experimental protocols.
The presence of a Boc protecting group on the α-amino group of 3-(2-pyridyl)-alanine profoundly influences its reactivity, primarily by preventing the participation of the highly nucleophilic α-amino group in chemical transformations. This blocking strategy is crucial for directing reactions to other sites on the molecule or for controlled peptide synthesis. In contrast, unprotected 3-(2-pyridyl)-alanine presents multiple reactive sites, namely the α-amino group, the carboxyl group, and the pyridyl nitrogen, which can lead to a variety of products and potential side reactions.
Comparative Reactivity Analysis
The primary distinction in reactivity between Boc-protected and unprotected 3-(2-pyridyl)-alanine lies in the availability of the α-amino group's lone pair of electrons. The electron-withdrawing nature of the Boc group effectively deactivates this primary amine.
| Reaction Type | Boc-3-(2-pyridyl)-alanine | Unprotected 3-(2-pyridyl)-alanine | Rationale |
| Peptide Coupling | The carboxylic acid is activated for amide bond formation. The α-amino group is protected, preventing self-polymerization. | Both the α-amino and carboxyl groups are free, leading to uncontrolled polymerization. The α-amino group is a stronger nucleophile than the pyridyl nitrogen. | The Boc group ensures regioselective amide bond formation, a cornerstone of solid-phase peptide synthesis (SPPS). |
| N-Acylation | The α-amino group is protected, preventing acylation at this site. | The α-amino group is the primary site of acylation due to its higher nucleophilicity compared to the pyridyl nitrogen. | Acylation will preferentially occur at the most nucleophilic nitrogen. |
| N-Alkylation | The pyridyl nitrogen is the primary site for alkylation. | The α-amino group is the primary site of alkylation. Alkylation of the pyridyl nitrogen can occur but is generally slower. | The relative nucleophilicity of the two nitrogen atoms dictates the major product. |
Experimental Protocols
Protocol 1: Peptide Coupling using Boc-3-(2-pyridyl)-alanine in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual Boc-SPPS procedure for coupling Boc-3-(2-pyridyl)-alanine to a resin-bound amino acid.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-3-(2-pyridyl)-alanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a second portion of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 5% DIPEA in DMF solution (2x for 5 minutes each).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-3-(2-pyridyl)-alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: N-Acylation of Unprotected 3-(2-pyridyl)-alanine
This protocol describes the acylation of the α-amino group of unprotected 3-(2-pyridyl)-alanine.
Materials:
-
3-(2-pyridyl)-alanine
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 3-(2-pyridyl)-alanine (1 eq.) in DCM in a round-bottom flask.
-
Add pyridine (2 eq.) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-3-(2-pyridyl)-alanine.
Protocol 3: N-Alkylation of the Pyridyl Nitrogen in Boc-3-(2-pyridyl)-alanine
This protocol is based on the principles of chemoselective N-alkylation of pyridyl-alanine derivatives.[1][2][3]
Materials:
-
Boc-3-(2-pyridyl)-alanine methyl ester
-
Benzyl bromide
-
Acetonitrile
-
Sodium bicarbonate
Procedure:
-
Dissolve Boc-3-(2-pyridyl)-alanine methyl ester (1 eq.) and sodium bicarbonate (2 eq.) in acetonitrile.
-
Add benzyl bromide (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-benzylated pyridinium salt of Boc-3-(2-pyridyl)-alanine methyl ester.
Visualizing the Influence of the Boc Group
The following diagrams illustrate the reactivity pathways with and without the Boc protecting group.
References
Safety Operating Guide
Proper Disposal of Boc-3-(2-pyridyl)-Ala-OH: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide outlines the essential, step-by-step procedures for the proper disposal of Boc-3-(2-pyridyl)-Ala-OH, a Boc-protected amino acid derivative commonly utilized in peptide synthesis.[1]
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound and to implement appropriate safety measures. Based on data for closely related isomers, this compound should be handled with care.
Hazard Classifications:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2][3] Gloves should be inspected before use and replaced immediately if contaminated.
-
Protective Clothing: A standard laboratory coat must be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If there is a risk of generating dust, a dust mask (e.g., N95) or a respirator should be used.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Adherence to all federal, state, and local environmental regulations is imperative.[4]
Step 1: Containment of Waste
-
Solid Waste: Carefully sweep up any solid this compound, avoiding the generation of dust.[3] Place the solid waste into a suitable, sealable, and clearly labeled container designated for chemical waste.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and wipes, should be considered contaminated and collected in a separate, sealed container for chemical waste.[3]
-
Solutions: If this compound is in a solution, absorb the liquid with an inert material such as vermiculite or sand. Place the absorbed material into a suitable, sealed container for disposal.[6]
Step 2: Labeling
Properly label the waste container with "Chemical Waste" and the full chemical name: "this compound".[6] Include the date when the waste was first added to the container.
Step 3: Storage
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[7] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[4]
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][8] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][9]
Quantitative Data Summary
For safe handling and storage, a clear understanding of the substance's properties is essential. The following table summarizes key quantitative data for this compound and a closely related isomer.
| Property | This compound | Boc-3-(3-pyridyl)-Ala-OH |
| CAS Number | 71239-85-5 | 117142-26-4 |
| Molecular Formula | C13H18N2O4 | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol | 266.29 g/mol |
| Appearance | Powder | Solid |
| Storage Temperature | - | 2-8°C (recommended for similar compounds) |
Data sourced from various supplier safety information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-3-(3-pyridyl)-L-alanine - Safety Data Sheet [chemicalbook.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Boc-3-(2-pyridyl)-Ala-OH
Essential Safety and Handling Guide for Boc-3-(2-pyridyl)-Ala-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 71239-85-5).[1] Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance that can cause irritation.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following table summarizes its classification under the Globally Harmonized System (GHS).[2]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] | GHS07 (Exclamation Mark)[1] | Warning[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3] | ||
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
All personnel must wear the appropriate PPE when handling this compound to minimize exposure.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Protects against airborne particles and accidental splashes.[1][4] |
| Hand Protection | Disposable nitrile gloves | Mandatory to prevent skin contact and irritation.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Standard laboratory coat | Protects personal clothing and prevents skin contamination.[4][5] |
| Respiratory Protection | NIOSH-approved N95 dust mask | Required if there is a risk of generating dust, especially when handling the powder outside of a fume hood.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following procedural guidance outlines the necessary steps.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Storage :
-
Cleanup :
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention if irritation persists.[4][6] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[3][8] If skin irritation occurs, seek medical advice.[3] Remove contaminated clothing. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][8] Seek medical help if you feel unwell.[3] |
| Ingestion | Rinse mouth with water.[8][9] Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
-
Spill Cleanup :
-
Waste Disposal :
-
Contaminated Materials : Any materials that come into contact with the chemical, such as gloves, weighing paper, and wipes, must be considered contaminated. Place these items in a sealed, clearly labeled container for hazardous waste.[4][10]
-
Unused Chemical : Dispose of unused this compound as hazardous chemical waste.
-
Final Disposal : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[5][10]
-
References
- 1. This compound = 98.0 TLC 71239-85-5 [sigmaaldrich.com]
- 2. Boc-3-(3-pyridyl)-Ala-OH | C13H18N2O4 | CID 7020919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-3-(3-pyridyl)-L-alanine - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
